molecular formula C20H32F3N5O8 B2611529 Rapastinel Trifluoroacetate

Rapastinel Trifluoroacetate

Cat. No.: B2611529
M. Wt: 527.5 g/mol
InChI Key: BCWVNVCGYWOAAK-GDLIIDCZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rapastinel Trifluoroacetate is a useful research compound. Its molecular formula is C20H32F3N5O8 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWVNVCGYWOAAK-GDLIIDCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F3N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rapastinel Trifluoroacetate on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel (B1663592) (formerly GLYX-13), a tetrapeptide (Threonine-Proline-Proline-Threonine-amide), has emerged as a significant modulator of the N-methyl-D-aspartate receptor (NMDAR) with a unique pharmacological profile. Initially characterized as a glycine-site partial agonist, recent evidence has redefined its mechanism of action as a positive allosteric modulator that acts at a novel site on the NMDAR complex. This guide provides a comprehensive technical overview of Rapastinel's interaction with NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating its complex signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Evolution of Rapastinel's Mechanism of Action: From Glycine-Site Partial Agonist to Positive Allosteric Modulator

Rapastinel was first identified as a glycine-site functional partial agonist of the NMDA receptor.[1][2][3] This initial understanding was based on its ability to modulate the glycine-binding site of the NMDAR.[1] However, subsequent and more detailed investigations have revealed a more nuanced mechanism. Current research indicates that Rapastinel binds to a novel and distinct domain on the NMDA receptor, separate from the glycine (B1666218) co-agonist binding site.[4][5] This interaction positively modulates receptor activity in the presence of glutamate (B1630785), a characteristic feature of a positive allosteric modulator (PAM).[5][6] Notably, Rapastinel's modulatory effects are observed even in the presence of competitive glycine site antagonists, further supporting its action at a distinct allosteric site.[5][7]

Quantitative Analysis of Rapastinel's Interaction with NMDA Receptors

The following tables summarize the key quantitative data from various in vitro and ex vivo studies, providing a comparative overview of Rapastinel's potency and efficacy at the NMDA receptor.

Table 1: Functional Potency of Rapastinel

ParameterValueAssay SystemReference
Maximal Enhancement of Calcium Flux100 nMPrimary cortical neuron NMDA-induced calcium flux assay[5][8]
Enhancement of NMDA-induced Ca2+ influx~30% at 10-300 nMCultured cortical neurons[7]
Inhibition of NMDA-induced Ca2+ influx~25% at ≥1 µMCultured cortical neurons[7]
Enhancement of [3H]MK-801 binding~130% of control at 1 µMRat forebrain membrane preparations[1]
EC50 for [3H]MK-801 binding enhancement (vs. Glycine)100-350 nM (Glycine)HEK cells expressing NR2A-D subtypes[7]

Table 2: Electrophysiological Effects of Rapastinel

ParameterValueExperimental SetupReference
NMDAR Channel Current Elicitation~20% of D-serine maximumWhole-cell patch clamp in CA1 pyramidal neurons[9]
Enhancement of LTP magnitudeMaximal effect at 100 nMBath application on mPFC slices[7]
Reduction of LTP magnitudeAt 1 µMBath application on mPFC slices[7]
Affinity Constant (Kp)1.3 µMStephenson method in oocytes[10][11]
Increase in NMDAR-NR2B conductancePersistent for 24h post-dosingRat Schaffer collateral-CA1 synapses[12]

Signaling Pathways and Downstream Effects

Rapastinel's modulation of the NMDA receptor initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. The activation of the NMDA receptor by Rapastinel leads to enhanced synaptic plasticity, a crucial process for learning and memory.[1][3] This is associated with the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.[5][13] The antidepressant effects of Rapastinel have been shown to be dependent on the release of Brain-Derived Neurotrophic Factor (BDNF).[5] Furthermore, a single dose of Rapastinel has been demonstrated to increase the density of mature dendritic spines in the medial prefrontal cortex and dentate gyrus.[1][3]

Rapastinel_Signaling_Pathway Rapastinel Rapastinel NMDAR NMDA Receptor (Novel Allosteric Site) Rapastinel->NMDAR Binds to Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Leads to ERK_pathway ERK Pathway Activation Ca_influx->ERK_pathway mTOR_pathway mTOR Pathway Activation Ca_influx->mTOR_pathway Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) ERK_pathway->Synaptic_Plasticity BDNF_release ↑ BDNF Release mTOR_pathway->BDNF_release BDNF_release->Synaptic_Plasticity Dendritic_Spines ↑ Dendritic Spine Density Synaptic_Plasticity->Dendritic_Spines Therapeutic_Effects Antidepressant & Cognitive Enhancing Effects Synaptic_Plasticity->Therapeutic_Effects Dendritic_Spines->Therapeutic_Effects MK801_Binding_Assay_Workflow start Start prep Prepare Rat Forebrain Membranes start->prep incubate Incubate with Glutamate (no Glycine) prep->incubate add_ligand Add [³H]MK-801 incubate->add_ligand add_rapastinel Add Rapastinel (Varying Concentrations) add_ligand->add_rapastinel equilibrate Incubate to Equilibrium add_rapastinel->equilibrate filtrate Rapid Filtration equilibrate->filtrate count Liquid Scintillation Counting filtrate->count analyze Data Analysis (% of Control) count->analyze end End analyze->end Rapastinel_Mechanism_Evolution cluster_initial Initial Hypothesis cluster_current Current Model Initial_Model Rapastinel is a Glycine-Site Partial Agonist Initial_Evidence Evidence: - Competes with glycine site antagonists - Functional assay readouts Initial_Model->Initial_Evidence Evolution Scientific Inquiry & Further Experimentation Initial_Model->Evolution Current_Model Rapastinel is a Positive Allosteric Modulator (PAM) Current_Evidence Evidence: - Binds to a novel, distinct site - Modulates NMDAR activity independent of glycine site - Requires glutamate for potentiation Current_Model->Current_Evidence Evolution->Current_Model

References

The Rise and Fall of a Promising Antidepressant: A Technical Guide to GLYX-13 Trifluoroacetate (Rapastinel)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLYX-13, also known as Rapastinel (B1663592), emerged as a promising novel antidepressant candidate with a unique mechanism of action targeting the N-methyl-D-aspartate (NMDA) receptor. This tetrapeptide, administered as a trifluoroacetate (B77799) salt, showed early potential for rapid-acting and long-lasting antidepressant effects without the psychotomimetic side effects associated with other NMDA receptor modulators like ketamine. Developed by Naurex Inc. and later acquired by Allergan, GLYX-13 progressed through preclinical and early-phase clinical trials with encouraging results, leading to a Breakthrough Therapy designation from the FDA. However, the journey of GLYX-13 ultimately concluded with disappointing results in Phase III clinical trials, where it failed to differentiate from placebo. This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of GLYX-13 Trifluoroacetate, presenting key quantitative data, detailed experimental protocols, and a dissection of its underlying signaling pathways.

Discovery and Chemical Profile

GLYX-13 (chemical name: L-Threonyl-L-prolyl-L-prolyl-L-threoninamide) is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine, existing as an amide at the C-terminus.[1] It was developed from a monoclonal antibody, B6B21, that exhibited partial agonist activity at the glycine (B1666218) site of the NMDA receptor.[2][3] The trifluoroacetate salt form is typically used for research and clinical development.

A scaled-up, column chromatography-free synthesis of GLYX-13 has been reported with an overall yield of 30%. The process involves systematically optimized coupling and deprotection reactions.

Mechanism of Action: A Novel NMDA Receptor Modulator

GLYX-13 acts as a selective modulator of the NMDA receptor, exhibiting glycine-site partial agonist properties.[2][3] Unlike NMDA receptor antagonists such as ketamine, GLYX-13 enhances NMDA receptor function, leading to a cascade of downstream effects believed to underlie its antidepressant and cognitive-enhancing properties.

Signaling Pathways

The binding of GLYX-13 to the NMDA receptor initiates a series of intracellular signaling events, primarily centered around the activation of the mTORC1 pathway and the promotion of synaptic plasticity.[4][5][6]

GLYX-13 Signaling Pathway GLYX13 GLYX-13 NMDAR NMDA Receptor (Glycine Site) GLYX13->NMDAR Binds to Ca_influx Ca²+ Influx NMDAR->Ca_influx Activates CaMKII CaMKII Ca_influx->CaMKII mTORC1 mTORC1 Activation CaMKII->mTORC1 Protein_Synthesis Synaptic Protein Synthesis mTORC1->Protein_Synthesis Promotes Synaptic_Plasticity Synaptic Plasticity (LTP Induction) Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Protein_Synthesis->Synaptic_Plasticity

Figure 1: GLYX-13 signaling cascade leading to antidepressant effects.

Preclinical Development

A battery of preclinical studies in rodent models was conducted to evaluate the efficacy and safety of GLYX-13. These studies consistently demonstrated its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine.

Key Preclinical Experiments and Protocols

3.1.1. NMDA Receptor Binding Assay ([³H]MK-801)

This assay is used to determine the modulatory effects of compounds on the NMDA receptor.

  • Objective: To measure the ability of GLYX-13 to modulate the binding of the non-competitive NMDA receptor antagonist [³H]MK-801.

  • Methodology:

    • Membrane Preparation: Brains (excluding cerebella) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4) to prepare NMDA receptor-rich membranes.[7]

    • Incubation: A 0.2 mg aliquot of the membrane preparation is incubated with 5 nM [³H]MK-801 in the presence or absence of GLYX-13 for 180 minutes at 25°C.[7]

    • Non-specific Binding: Determined in the presence of a high concentration (10 µM) of unlabeled MK-801.[7]

    • Detection: Membranes are filtered and washed. The radioactivity retained on the filters is measured using scintillation counting to determine the amount of specifically bound [³H]MK-801.[7]

  • Workflow Diagram:

    MK-801_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Rat_Brain Rat Brain Membranes Incubate Incubate at 25°C for 180 min Rat_Brain->Incubate H3_MK801 [³H]MK-801 H3_MK801->Incubate GLYX13_Test GLYX-13 (Test Compound) GLYX13_Test->Incubate Filter Filter and Wash Membranes Incubate->Filter Count Scintillation Counting Filter->Count

    Figure 2: Workflow for the [³H]MK-801 binding assay.

3.1.2. Forced Swim Test (FST)

A widely used behavioral test to screen for antidepressant-like activity in rodents.

  • Objective: To assess the effect of GLYX-13 on immobility time in rats forced to swim in an inescapable cylinder.

  • Methodology:

    • Apparatus: A transparent plastic cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

    • Procedure: Rats are placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are re-exposed to the same conditions for a 5-minute test session.[8][9][10]

    • Dosing: GLYX-13 (e.g., 3 mg/kg, IV) is administered at a specified time before the test session.[11]

    • Measurement: The duration of immobility (the time the rat spends floating without struggling) during the 5-minute test is recorded and analyzed.

  • Workflow Diagram:

    Forced_Swim_Test Day1 Day 1: Pre-test (15 min swim) Dosing Administer GLYX-13 (e.g., 3 mg/kg, IV) Day1->Dosing 24h Day2 Day 2: Test (5 min swim) Measure Measure Immobility Time Day2->Measure Dosing->Day2

    Figure 3: Protocol for the rat forced swim test.

3.1.3. Learned Helplessness Model

This model of depression involves exposing animals to inescapable stress, which can lead to deficits in subsequent escape learning.

  • Objective: To determine if GLYX-13 can reverse the escape deficits induced by inescapable foot shocks.

  • Methodology:

    • Induction: Rats are subjected to a session of inescapable foot shocks.

    • Testing: Twenty-four hours later, the rats are placed in a shuttle box where they can escape a foot shock by moving to the other side.

    • Dosing: GLYX-13 (e.g., 3 mg/kg, IV) is administered before the shuttle box testing.[11]

    • Measurement: The number of failures to escape the shock is recorded.

3.1.4. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the electrical properties of neurons and the effects of compounds on ion channels.

  • Objective: To investigate the effects of GLYX-13 on NMDA receptor-mediated currents and long-term potentiation (LTP), a cellular correlate of learning and memory.

  • Methodology:

    • Slice Preparation: Brain slices containing the hippocampus or prefrontal cortex are prepared from rodents.

    • Recording: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the measurement of ionic currents or changes in membrane potential.

    • LTP Induction: A high-frequency stimulation protocol is applied to a presynaptic pathway to induce LTP at synapses.[12][13]

    • Drug Application: GLYX-13 is applied to the brain slice to assess its effects on synaptic currents and LTP.

Summary of Preclinical Quantitative Data
ParameterAssay/ModelSpeciesDose/ConcentrationResultReference
NMDA Receptor Modulation [³H]MK-801 BindingRat1 µMStimulated binding to ~130% of control[6]
Antidepressant-like Effect Forced Swim TestRat3 mg/kg, IVSignificant reduction in immobility[11]
Antidepressant-like Effect Learned HelplessnessRat3 mg/kg, IVSignificant reduction in escape failures[2][14]
Cognitive Enhancement Novel Object RecognitionMouse1.0 mg/kgReversed ketamine-induced deficits[1]
Synaptic Plasticity Hippocampal LTPRat3 mg/kg, IV (in vivo)Facilitated LTP for up to 2 weeks[12]

Clinical Development

The promising preclinical data propelled GLYX-13 into a series of clinical trials to evaluate its safety and efficacy in patients with treatment-resistant depression.

Phase II Clinical Trials

Early phase clinical trials showed that GLYX-13 was well-tolerated and demonstrated rapid and sustained antidepressant effects.

4.1.1. NCT01234558: A Phase II, Single-Dose Study

  • Objective: To evaluate the efficacy and safety of a single intravenous dose of GLYX-13 in subjects with treatment-resistant major depressive disorder.[15][16]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.[15]

  • Participants: 115 subjects with an inadequate response to at least one antidepressant.[15]

  • Intervention: Single IV doses of GLYX-13 (1 mg/kg, 5 mg/kg, 10 mg/kg) or placebo.[15]

  • Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or Hamilton Depression Rating Scale (HDRS-17) total score.

4.1.2. Phase IIb Repeat-Dose Study

  • Objective: To assess the safety and efficacy of repeated doses of GLYX-13.

  • Results: The study, involving over 400 subjects, confirmed that repeat dosing maintained the antidepressant effects. Responders showed a significant difference between drug and placebo, with an average 2.8-point decrease in HDRS-17 scores the week after receiving GLYX-13 versus a 3.1-point increase after receiving placebo (p=0.03).[17]

Phase III Clinical Trials: The Turning Point

Despite the promising Phase II results, the large-scale Phase III program for Rapastinel (GLYX-13) ultimately failed to demonstrate a significant difference from placebo.

4.2.1. RAP-MD-01, RAP-MD-02, and RAP-MD-03 Studies

  • Objective: To confirm the efficacy, safety, and tolerability of adjunctive rapastinel in patients with MDD who had a partial response to ongoing antidepressant therapy.[18][19][20][21][22]

  • Design: Three randomized, double-blind, placebo-controlled, multicenter studies.[18][19]

  • Participants: A total of 1510 patients across the three studies.[20]

  • Intervention: Weekly intravenous injections of rapastinel (450 mg in RAP-MD-01 and RAP-MD-03; 225 mg and 450 mg in RAP-MD-02) or placebo, in addition to their ongoing oral antidepressant.[18]

  • Primary Outcome: Change from baseline in the MADRS total score.[23]

  • Results: The rapastinel treatment arms did not differentiate from placebo on the primary and key secondary endpoints in any of the three studies.[4][5][18][19][20][21][22]

Summary of Clinical Trial Data
Trial PhaseStudy IdentifierNumber of PatientsDosingKey FindingReference
Phase II NCT01234558115Single IV dose (1, 5, 10 mg/kg)Rapid and sustained antidepressant effects[15][16]
Phase IIb ->400Repeat IV dosesMaintained antidepressant effects (p=0.03)[17][24]
Phase III RAP-MD-01, 02, 031510Weekly IV doses (225, 450 mg)Failed to meet primary and secondary endpoints[4][5][18][19][20][21][22]

Conclusion and Future Directions

The development of GLYX-13 Trifluoroacetate represents a significant endeavor in the quest for novel, rapid-acting antidepressants. While its journey from a promising preclinical candidate to a Phase III failure is a stark reminder of the challenges in drug development, the scientific insights gained from its study remain valuable. The exploration of its unique mechanism of action as a glycine-site partial agonist of the NMDA receptor has contributed to a deeper understanding of the glutamatergic system's role in depression. Although GLYX-13 itself did not reach the market, the knowledge gleaned from its development continues to inform the search for new and more effective treatments for major depressive disorder. Further research into the nuances of NMDA receptor modulation may yet yield the next generation of rapid-acting antidepressants.

References

The Role of Rapastinel Trifluoroacetate in Modulating Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapastinel (B1663592) (formerly GLYX-13), as Rapastinel Trifluoroacetate, is a novel glutamatergic modulator with a unique mechanism of action that has shown promise in rapidly alleviating symptoms of major depressive disorder (MDD). Unlike traditional antidepressants, Rapastinel's therapeutic effects are linked to its ability to induce synaptic plasticity, a fundamental process for learning, memory, and mood regulation. This technical guide provides an in-depth analysis of Rapastinel's role in synaptic plasticity, focusing on its molecular mechanisms, quantitative effects on neuronal structures, and the experimental methodologies used to elucidate these properties. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the neurobiological underpinnings of novel antidepressant agents.

Introduction: The Glutamatergic System and Synaptic Plasticity in Depression

The glutamate (B1630785) system, particularly the N-methyl-D-aspartate receptor (NMDAR), plays a pivotal role in modulating synaptogenesis and synaptic plasticity. Dysregulation of this system has been implicated in the pathophysiology of MDD. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a key cellular mechanism underlying learning and memory.[1] Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses.[1] Emerging evidence suggests that rapid-acting antidepressants like Rapastinel exert their therapeutic effects by promoting synaptic plasticity.[2][3]

Mechanism of Action of this compound

Rapastinel is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a modulator of the NMDA receptor.[2] Initially characterized as a glycine-site partial agonist, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine (B1666218) co-agonist site.[4][5][6] This modulation enhances NMDAR activity at therapeutic concentrations.[4][7]

The binding of Rapastinel to the NMDAR leads to a cascade of downstream signaling events that are crucial for its effects on synaptic plasticity. These include the activation of the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[4][5] Activation of these pathways is linked to increased synthesis of synaptic proteins and the release of brain-derived neurotrophic factor (BDNF).[4][5][8] BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), further promoting synaptic plasticity and synaptogenesis.[4][9]

Signaling Pathway Diagram

Rapastinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel NMDAR NMDA Receptor Rapastinel->NMDAR Modulates AMPAR AMPA Receptor NMDAR->AMPAR Influences ERK ERK NMDAR->ERK mTOR mTOR NMDAR->mTOR TrkB TrkB Receptor TrkB->ERK AMPAR->mTOR BDNF_release BDNF Release ERK->BDNF_release Synaptic_Proteins Synaptic Protein Synthesis mTOR->Synaptic_Proteins BDNF BDNF BDNF_release->BDNF Synaptogenesis Synaptogenesis & Synaptic Plasticity Synaptic_Proteins->Synaptogenesis BDNF->TrkB Activates LTP_Workflow Animal_Treatment Animal Treatment (Rapastinel or Vehicle) Slice_Preparation Hippocampal Slice Preparation Animal_Treatment->Slice_Preparation Recording_Setup Slice Transfer & Recording Setup Slice_Preparation->Recording_Setup Baseline_Recording Baseline fEPSP Recording Recording_Setup->Baseline_Recording LTP_Induction High-Frequency Stimulation (HFS) Baseline_Recording->LTP_Induction Post_HFS_Recording Post-HFS fEPSP Recording LTP_Induction->Post_HFS_Recording Data_Analysis Data Analysis & Comparison Post_HFS_Recording->Data_Analysis

References

Investigating the Neuroprotective Effects of Rapastinel Trifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate, also known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has garnered significant interest for its potential neuroprotective and rapid-acting antidepressant effects.[1] Unlike traditional N-methyl-D-aspartate (NMDA) receptor antagonists, Rapastinel acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor.[2][3][4] This unique mechanism of action allows it to modulate glutamatergic neurotransmission, promoting synaptic plasticity and neuronal resilience without inducing the psychotomimetic side effects associated with NMDA receptor blockade.[5] This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of Rapastinel Trifluoroacetate, with a focus on its molecular mechanisms, experimental validation, and quantitative outcomes.

Mechanism of Action: Modulating the NMDA Receptor and Enhancing Synaptic Plasticity

Rapastinel's primary mechanism of action involves the positive modulation of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory. It enhances NMDA receptor function, leading to a cascade of downstream events that are believed to underlie its neuroprotective properties.[1]

Key molecular events include:

  • Activation of Signaling Pathways: Rapastinel has been shown to activate intracellular signaling cascades crucial for neuronal survival and growth, including the Extracellular signal-regulated kinase (ERK) and mammalian Target of Rapamycin (mTOR) pathways.[5]

  • Increased Brain-Derived Neurotrophic Factor (BDNF) Release: The activation of these pathways promotes the release of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and the formation of new synapses.[5][6]

  • Enhancement of Long-Term Potentiation (LTP): LTP, a cellular correlate of learning and memory, is robustly enhanced by Rapastinel. This suggests an improvement in the efficiency of synaptic communication.[2][5][7]

  • Increased Dendritic Spine Density: Preclinical studies have demonstrated that Rapastinel administration leads to an increase in the density of mature dendritic spines on neurons in the hippocampus and medial prefrontal cortex, indicating the formation of new synaptic connections.[2][4][5]

The following diagram illustrates the proposed signaling pathway for Rapastinel's neuroprotective effects.

Rapastinel_Signaling_Pathway Rapastinel This compound NMDAR NMDA Receptor (Glycine Site Partial Agonist) Rapastinel->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx ERK_Pathway ERK Pathway Ca_Influx->ERK_Pathway mTOR_Pathway mTOR Pathway Ca_Influx->mTOR_Pathway BDNF_Release BDNF Release ERK_Pathway->BDNF_Release mTOR_Pathway->BDNF_Release Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) BDNF_Release->Synaptic_Plasticity Dendritic_Spines Increased Dendritic Spine Density BDNF_Release->Dendritic_Spines Neuroprotection Neuroprotective Effects Synaptic_Plasticity->Neuroprotection Dendritic_Spines->Neuroprotection

Proposed signaling pathway of this compound.

Quantitative Data from Preclinical Studies

The neuroprotective and pro-cognitive effects of Rapastinel have been quantified in several preclinical models. The following tables summarize key findings.

Table 1: Effect of Rapastinel on Long-Term Potentiation (LTP) in the Hippocampus

Treatment GroupTime PointLTP Magnitude (% of Baseline)Statistical Significance
Vehicle24 hours~125%-
Rapastinel (3 mg/kg IV)24 hours~175%p < 0.05
Vehicle1 week~130%-
Rapastinel (3 mg/kg IV)1 week~160%p < 0.05

Data adapted from Burgdorf et al. (2015).

Table 2: Effect of Rapastinel on Dendritic Spine Density in the Medial Prefrontal Cortex (Layer V) and Dentate Gyrus

Brain RegionSpine TypeChange with Rapastinel (3 mg/kg IV)Statistical Significance
Medial Prefrontal CortexMature SpinesIncreasedp < 0.05
Medial Prefrontal CortexImmature SpinesNo significant change-
Dentate GyrusMature SpinesIncreasedp < 0.05
Dentate GyrusImmature SpinesDecreasedp < 0.05

Data adapted from Burgdorf et al. (2015).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols used in the cited studies.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test Session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session.

    • Test Session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle. Following a specific pre-treatment time (e.g., 60 minutes), they are placed back into the cylinder for a 5-minute test session.

    • Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique assesses synaptic plasticity.

  • Slice Preparation:

    • Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • The hippocampus is dissected, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency.

    • LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

    • fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation of synaptic strength.

  • Drug Application: this compound or vehicle is administered to the animal prior to slice preparation or can be bath-applied directly to the slices.

Dendritic Spine Analysis

This morphological analysis quantifies changes in synaptic structures.

  • Tissue Preparation and Staining:

    • Animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde).

    • The brain is removed and post-fixed.

    • Coronal sections containing the hippocampus and prefrontal cortex are prepared.

    • Neurons are visualized using techniques such as Golgi-Cox staining or intracellular injection of a fluorescent dye (e.g., Lucifer Yellow) followed by confocal microscopy.

  • Imaging and Analysis:

    • High-resolution images of dendritic segments are acquired using a confocal microscope.

    • Dendritic spines are manually or semi-automatically counted and categorized based on their morphology (e.g., thin, stubby, mushroom-shaped).

    • Spine density (number of spines per unit length of dendrite) is calculated.

The following diagram outlines a general experimental workflow for investigating the neuroprotective effects of Rapastinel.

Experimental_Workflow start Start animal_model Animal Model (e.g., Rats) start->animal_model treatment Treatment Administration (Rapastinel or Vehicle) animal_model->treatment behavioral Behavioral Testing (e.g., Forced Swim Test) treatment->behavioral electrophysiology Electrophysiology (LTP Measurement) treatment->electrophysiology histology Histology (Dendritic Spine Analysis) treatment->histology data_analysis Data Analysis and Statistical Comparison behavioral->data_analysis electrophysiology->data_analysis histology->data_analysis conclusion Conclusion on Neuroprotective Effects data_analysis->conclusion

General experimental workflow for preclinical studies.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses significant neuroprotective properties, primarily through the positive modulation of NMDA receptor function and the subsequent enhancement of synaptic plasticity. Its ability to increase dendritic spine density and facilitate LTP provides a cellular basis for its observed pro-cognitive and antidepressant-like effects in animal models.[1][2][5]

Despite these promising preclinical findings, it is important to note that Phase III clinical trials for Rapastinel as an adjunctive treatment for major depressive disorder did not meet their primary endpoints.[8] Further research is warranted to fully elucidate the therapeutic potential of Rapastinel and similar compounds. Future investigations could explore:

  • Alternative Indications: Investigating the efficacy of Rapastinel in other neurological and psychiatric disorders characterized by synaptic dysfunction, such as post-traumatic stress disorder or cognitive impairment associated with aging.[5][9]

  • Biomarker Development: Identifying biomarkers that could predict which patient populations are most likely to respond to Rapastinel treatment.

  • Combination Therapies: Exploring the potential synergistic effects of Rapastinel when used in combination with other therapeutic agents.

Conclusion

This compound represents a novel approach to modulating the glutamatergic system for neuroprotection. The preclinical evidence robustly supports its role in enhancing synaptic plasticity and promoting neuronal resilience. While clinical translation has faced challenges, the foundational research into its mechanism of action provides a valuable framework for the future development of neuroprotective therapeutics targeting the NMDA receptor. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to build upon this important body of work.

References

Rapastinel Trifluoroacetate: A Deep Dive into its Impact on Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate (formerly known as GLYX-13) is a tetrapeptide with a unique mechanism of action that has garnered significant interest for its potential as a rapid-acting antidepressant with cognitive-enhancing properties. Unlike traditional antidepressants, Rapastinel modulates the N-methyl-D-aspartate receptor (NMDAR) to facilitate neuroplasticity. A key aspect of its pro-cognitive and antidepressant effects is its ability to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This technical guide provides an in-depth analysis of Rapastinel's impact on LTP, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action: Modulating the NMDA Receptor to Enhance Synaptic Strength

Rapastinel's primary molecular target is the NMDA receptor, a crucial player in synaptic plasticity. Initially characterized as a glycine-site partial agonist, more recent evidence suggests that Rapastinel acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine (B1666218) co-agonist site.[1] This modulation enhances NMDAR function in response to glutamate, leading to an influx of calcium into the postsynaptic neuron. This calcium influx is a critical trigger for the downstream signaling cascades that initiate and maintain LTP.

The binding of Rapastinel is thought to induce a conformational change in the NMDAR, increasing its sensitivity to glutamate.[2] This leads to an enhanced postsynaptic response and a lower threshold for the induction of LTP. Studies have shown that the antidepressant-like effects of Rapastinel are blocked by NMDAR antagonists, confirming the necessity of NMDAR activation for its therapeutic actions.[2][3]

Signaling Pathways Involved in Rapastinel-Mediated LTP Enhancement

The enhancement of NMDAR function by Rapastinel initiates a cascade of intracellular signaling events that converge to strengthen synaptic connections. Key pathways implicated in this process include the mTOR (mammalian target of rapamycin) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. Activation of these pathways leads to increased protein synthesis, dendritic spine growth, and enhanced synaptic efficacy, all of which are hallmarks of LTP.

Rapastinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel NMDAR NMDA Receptor (Novel Allosteric Site) Rapastinel->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Enhances mTOR mTOR Pathway Ca_influx->mTOR Activates BDNF BDNF Release Ca_influx->BDNF Stimulates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis BDNF->Protein_Synthesis Dendritic_Spine_Growth Dendritic Spine Growth & Maturation Protein_Synthesis->Dendritic_Spine_Growth LTP Long-Term Potentiation (LTP) Dendritic_Spine_Growth->LTP

Caption: Proposed signaling pathway of Rapastinel's action on LTP.

Quantitative Data on Rapastinel's Impact on LTP and Synaptic Plasticity

Numerous preclinical studies have quantified the effects of Rapastinel on LTP and related markers of synaptic plasticity. The following tables summarize key findings from this research.

Table 1: Effect of Rapastinel on Long-Term Potentiation (LTP)

ParameterBrain RegionRapastinel Concentration/DoseEffectDuration of EffectCitation(s)
fEPSP Slope PotentiationHippocampus (CA1)100 nM (in vitro)Significant enhancement of LTP magnitudeAcutely[1]
fEPSP Slope PotentiationHippocampus (CA1)3 mg/kg (in vivo)Significant enhancement of LTP magnitudeUp to 2 weeks[3][4]
fEPSP Slope PotentiationMedial Prefrontal Cortex (mPFC)100 nM (in vitro)Significant enhancement of LTP magnitudeAcutely[1]
fEPSP Slope PotentiationMedial Prefrontal Cortex (mPFC)3 mg/kg (in vivo)Reversal of stress-induced LTP impairmentAt least 24 hours[5]

Table 2: Effect of Rapastinel on Dendritic Spine Morphology

ParameterBrain RegionRapastinel DoseTime PointEffectCitation(s)
Mature (Stubby) Spine DensityDentate Gyrus & mPFC3 mg/kg (in vivo)24 hours post-dosingSignificant increase[2][6]
Immature (Thin) Spine DensityDentate Gyrus3 mg/kg (in vivo)24 hours post-dosingSignificant decrease[2]

Table 3: Effect of Rapastinel on NMDA Receptor Subunit Function

ParameterBrain RegionRapastinel DoseTime PointEffectCitation(s)
NR2B Subunit Contribution to NMDAR CurrentHippocampus (CA1)3 mg/kg (in vivo)1 week post-dosingSignificant increase[3]

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of Rapastinel on LTP.

Ex Vivo Electrophysiology: Hippocampal and mPFC Slice Preparation and Recording

This protocol outlines the general procedure for preparing brain slices and recording LTP.

LTP_Experimental_Workflow cluster_preparation Slice Preparation cluster_recording LTP Recording Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion (ice-cold aCSF) Anesthesia->Perfusion Brain_Extraction Brain Extraction Perfusion->Brain_Extraction Slicing Vibratome Slicing (e.g., 400 µm) Brain_Extraction->Slicing Incubation Incubation in aCSF (Recovery) Slicing->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer Electrode_Placement Place Stimulating & Recording Electrodes Transfer->Electrode_Placement Baseline Record Baseline fEPSPs Electrode_Placement->Baseline Rapastinel_Application Bath Apply Rapastinel (for in vitro studies) Baseline->Rapastinel_Application LTP_Induction Induce LTP (e.g., Theta-Burst Stimulation) Rapastinel_Application->LTP_Induction Post_Induction_Recording Record Post-Induction fEPSPs LTP_Induction->Post_Induction_Recording Data_Analysis Analyze fEPSP Slope Potentiation Post_Induction_Recording->Data_Analysis

Caption: A typical experimental workflow for ex vivo LTP recording.

Detailed Methodologies:

  • Animals: Studies typically use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Slice Preparation:

    • Animals are anesthetized (e.g., with isoflurane) and transcardially perfused with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • The brain is rapidly removed and placed in ice-cold aCSF.

    • Coronal or horizontal slices (typically 300-400 µm thick) containing the hippocampus or medial prefrontal cortex are prepared using a vibratome.

    • Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Artificial Cerebrospinal Fluid (aCSF) Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. The solution is continuously bubbled with 95% O₂/5% CO₂.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

    • A stimulating electrode is placed in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 LTP, or layer II/III for mPFC LTP).

    • A recording electrode is positioned in the dendritic field where the afferent fibers terminate (e.g., stratum radiatum of CA1, or layer V of the mPFC) to record field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

    • For in vitro studies, Rapastinel is bath-applied to the slice at the desired concentration.

    • LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of multiple trains of short, high-frequency bursts of pulses.

    • fEPSPs are then recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

  • Data Analysis: The initial slope of the fEPSP is measured, and the post-induction slopes are normalized to the pre-induction baseline. The degree of potentiation is calculated as the percentage increase in the fEPSP slope.

Logical Relationship of Rapastinel's Action

The cognitive-enhancing and antidepressant effects of Rapastinel are underpinned by its ability to modulate synaptic plasticity. The following diagram illustrates the logical flow from molecular interaction to cellular and behavioral outcomes.

Logical_Relationship Rapastinel Rapastinel Trifluoroacetate NMDAR_Modulation Positive Allosteric Modulation of NMDAR Rapastinel->NMDAR_Modulation Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity NMDAR_Modulation->Synaptic_Plasticity Results in LTP_Enhancement Facilitation of LTP Synaptic_Plasticity->LTP_Enhancement Spine_Maturation Increased Dendritic Spine Maturation Synaptic_Plasticity->Spine_Maturation Cognitive_Enhancement Pro-Cognitive Effects LTP_Enhancement->Cognitive_Enhancement Antidepressant_Effects Rapid & Sustained Antidepressant Effects LTP_Enhancement->Antidepressant_Effects Spine_Maturation->Cognitive_Enhancement Spine_Maturation->Antidepressant_Effects

Caption: Logical relationship of Rapastinel's effects.

Conclusion

Rapastinel Trifluoroacetate represents a novel approach to the treatment of depression and cognitive dysfunction. Its ability to positively modulate NMDA receptor function and enhance long-term potentiation provides a strong cellular basis for its observed therapeutic effects. The data consistently demonstrate that Rapastinel facilitates synaptic plasticity, leading to structural and functional changes at the synaptic level. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced mechanisms of Rapastinel and other NMDAR modulators. A thorough understanding of its impact on LTP is crucial for the continued development and optimization of this promising class of therapeutics.

References

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of Rapastinel Trifluoroacetate at the GluN2B Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel (B1663592) (formerly GLYX-13) is a tetrapeptide with rapid-acting antidepressant properties, functioning as a novel modulator of the N-methyl-D-aspartate receptor (NMDAR). Unlike traditional NMDAR antagonists, Rapastinel acts as a positive allosteric modulator (PAM), enhancing receptor function. This guide provides a detailed examination of Rapastinel's interaction with the NMDAR, with a specific focus on its affinity and functional modulation of GluN2B-containing subunits. While classical radioligand displacement assays show no direct binding affinity for the primary agonist, co-agonist, or channel blocker sites, functional assays reveal that Rapastinel potently modulates NMDAR channel conformation and activity, particularly at GluN2B-containing receptors, with effects observed in the nanomolar to picomolar range. This document outlines the quantitative data, details the experimental protocols used to ascertain these properties, and illustrates the subsequent signaling pathways involved in its therapeutic effects.

Introduction: Rapastinel and the NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] It is a heterotetramer, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric conditions and is a key target for therapeutic development.[2][3]

Rapastinel (Thr-Pro-Pro-Thr-amide) emerged from research into NMDAR modulators that could offer the rapid antidepressant effects of antagonists like ketamine without the associated psychotomimetic side effects.[4][5] Initially characterized as a glycine-site partial agonist, more definitive studies have demonstrated that Rapastinel binds to a novel allosteric site on the NMDAR complex.[1][4][6] At therapeutically relevant concentrations, it acts as a PAM, enhancing glutamate-mediated NMDAR activity and promoting long-term potentiation (LTP), a cellular correlate of learning and memory.[4][7]

Binding Characteristics and Functional Affinity for GluN2B

The interaction of Rapastinel with the NMDAR is nuanced. It does not compete for binding at the well-characterized orthosteric glutamate (B1630785) or glycine (B1666218) sites, nor at the intrachannel sites for MK-801 or phencyclidine (PCP).[6] Its mechanism is one of allosteric modulation, meaning it binds to a distinct site to alter the receptor's response to its primary agonists, glutamate and glycine.

Qualitative Evidence for GluN2B Interaction

Several lines of evidence point to a preferential functional interaction between Rapastinel and GluN2B-containing NMDARs:

  • Electrophysiology: In rat hippocampal slices, Rapastinel has been shown to preferentially enhance the conductance of GluN2B-containing NMDARs.[8][9]

  • Antagonist Blockade: The cognitive-enhancing effects of Rapastinel can be blocked by the GluN2B-specific antagonist ifenprodil.[3]

  • Receptor Expression: A single dose of Rapastinel has been observed to increase the proportion of whole-cell NMDAR current contributed by GluN2B-containing receptors in the hippocampus one week after administration.[3][10]

Quantitative Functional Affinity Data

Traditional binding affinity constants like Ki or Kd derived from competitive displacement assays are not applicable to Rapastinel at the classical NMDAR binding sites.[6] Instead, its potency is measured functionally, typically by its ability to enhance the binding of an open-channel blocker like [3H]MK-801, which serves as an indicator of NMDAR channel opening and conformational change.

ParameterReceptor SubtypeValueAssay TypeReference
EC50 GluN1/GluN2A9.8 pM[3H]MK-801 Functional Binding[6]
EC50 GluN1/GluN2B9.9 nM[3H]MK-801 Functional Binding[6]
EC50 GluN1/GluN2C2.2 pM[3H]MK-801 Functional Binding[6]
EC50 GluN1/GluN2D1.7 pM[3H]MK-801 Functional Binding[6]
Optimal Concentration Mixed (Rat Forebrain)1-10 µM[3H]MK-801 Functional Binding[11]

Table 1: Summary of Rapastinel's functional potency at NMDAR subtypes. Note the high potency (pM to nM range) in recombinant systems. The lower potency observed in rat forebrain membranes may reflect different assay conditions or the complexity of native tissue.

Experimental Methodologies

The characterization of Rapastinel's effects on the NMDAR relies on functional assays rather than direct competitive binding. Below are detailed protocols for two key experimental approaches.

Protocol: Functional [3H]MK-801 Binding Assay

This assay measures how a compound modulates the NMDAR's conformational state by quantifying the binding of the radiolabeled open-channel blocker [3H]MK-801 in the presence of an agonist.

Objective: To determine the EC50 of Rapastinel for enhancing glutamate-induced NMDAR channel opening.

Materials:

  • Cell membranes from HEK cells expressing recombinant human GluN1/GluN2B subunits or from rat forebrain tissue.

  • [3H]MK-801 (specific activity ~20-30 Ci/mmol).

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • L-Glutamate.

  • Rapastinel Trifluoroacetate stock solutions.

  • Non-specific binding control: unlabeled MK-801 (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Filtration manifold and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw prepared cell membranes on ice. Resuspend in assay buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

  • Assay Setup: In test tubes, combine assay buffer, a saturating concentration of L-Glutamate (e.g., 10 µM), and varying concentrations of Rapastinel (e.g., from 1 fM to 10 µM).

  • Radioligand Addition: Add [3H]MK-801 to a final concentration of 1-5 nM.

  • Initiate Reaction: Add the membrane suspension to each tube to initiate the binding reaction. The final assay volume is typically 0.5 mL.

  • Incubation: Incubate the reaction tubes at room temperature (e.g., 25°C) for 2-4 hours to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding of [3H]MK-801 as a function of Rapastinel concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membranes Prepare Membranes (HEK or Brain Tissue) Reagents Prepare Reagents (Buffer, Glutamate, Rapastinel, [3H]MK-801) Mix Combine Reagents: Buffer + Glutamate + Rapastinel Concentrations Reagents->Mix AddRadio Add [3H]MK-801 Mix->AddRadio AddMembrane Initiate Reaction: Add Membranes AddRadio->AddMembrane Incubate Incubate (e.g., 2h at 25°C) AddMembrane->Incubate Filter Terminate via Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data: Calculate EC50 Count->Analyze G cluster_receptor Postsynaptic Membrane cluster_downstream Intracellular Signaling Cascade NMDAR GluN1 GluN2B Ion Channel Ca Ca²⁺ Influx NMDAR:f2->Ca Enhanced AMPAR AMPAR Rapastinel Rapastinel Rapastinel->NMDAR:f1  + Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR:f1 Binding CaMKII CaMKII Activation Ca->CaMKII ERK ERK Activation Ca->ERK mTORC1 mTORC1 Activation ERK->mTORC1 BDNF BDNF Release mTORC1->BDNF ProteinSynth Synaptic Protein Synthesis mTORC1->ProteinSynth LTP LTP & Synaptic Plasticity (Increased Dendritic Spines) BDNF->LTP ProteinSynth->AMPAR Trafficking ProteinSynth->LTP

References

Early research on GLYX-13 as a cognitive enhancer.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research of GLYX-13 (Rapastinel) as a Cognitive Enhancer

Introduction

GLYX-13, later known as rapastinel (B1663592), is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that emerged from early research as a promising cognitive enhancer.[1] It is a novel modulator of the N-methyl-D-aspartate receptor (NMDAR) and is classified as a glycine-site functional partial agonist.[2][3] Unlike NMDAR antagonists such as ketamine, which can cause psychotomimetic side effects and cognitive impairment, GLYX-13 was shown to enhance cognitive functions without these adverse effects.[4][5][6] This guide provides a technical overview of the foundational preclinical research into GLYX-13's mechanism of action and its effects on cognition, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

GLYX-13 exerts its effects by modulating the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[7][8] It acts as a partial agonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDAR.[4][7] This means that in the presence of the primary neurotransmitter glutamate, GLYX-13 facilitates the opening of the NMDAR ion channel, but to a lesser degree than the endogenous co-agonist glycine. This modulation enhances NMDAR function, particularly under conditions of high-frequency stimulation, leading to increased synaptic plasticity.[2][9]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate_vesicle Glutamate Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Release NMDAR NMDA Receptor (Inactive) Mg2+ Block NMDAR_Active NMDA Receptor (Active) Ca2+ Influx NMDAR->NMDAR_Active Glutamate_Site Glutamate Site (GluN2) Glycine_Site Glycine Site (GluN1) GLYX13 GLYX-13 GLYX13->Glycine_Site Binds (Partial Agonist) Glutamate_released->Glutamate_Site Binds

Fig. 1: GLYX-13 interaction with the NMDA receptor.

Signaling Pathways and Synaptic Plasticity

The cognitive-enhancing effects of GLYX-13 are rooted in its ability to induce synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] GLYX-13 was shown to enhance the magnitude of LTP while simultaneously reducing long-term depression (LTD).[4][10]

The proposed signaling cascade is as follows:

  • NMDAR Modulation : GLYX-13 binds to the glycine site, priming the NMDAR to be activated by glutamate.

  • Calcium Influx : Upon activation and depolarization, the NMDAR channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron.[2][7]

  • Downstream Kinase Activation : The rise in intracellular Ca²⁺ activates downstream signaling pathways, including extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4][11]

  • Protein Synthesis and BDNF Release : Activation of these pathways stimulates local protein synthesis and promotes the release of Brain-Derived Neurotrophic Factor (BDNF).[4][11]

  • Synaptic Strengthening : This cascade leads to increased trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane and an increase in the number and function of dendritic spines, ultimately strengthening synaptic connections.[1][4][11]

GLYX13 GLYX-13 NMDAR NMDA Receptor GLYX13->NMDAR Modulates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Triggers mTORC1 mTORC1 Pathway Activation Ca_Influx->mTORC1 AMPAR AMPAR Activation AMPAR->mTORC1 Required for GLYX-13 effect BDNF BDNF Release mTORC1->BDNF Stimulates Synaptogenesis Increased Dendritic Spines & Synaptic Function mTORC1->Synaptogenesis Promotes BDNF->Synaptogenesis LTP Enhanced LTP (Synaptic Plasticity) Synaptogenesis->LTP Cognition Cognitive Enhancement LTP->Cognition

Fig. 2: Signaling pathway for GLYX-13-mediated cognitive enhancement.

Preclinical Evidence of Cognitive Enhancement

Early preclinical studies in rodent models provided robust evidence for GLYX-13's efficacy as a cognitive enhancer. These studies demonstrated improvements in various domains of learning and memory, particularly in aged and learning-impaired animals.[4]

Quantitative Data from Preclinical Studies
Behavioral AssayAnimal ModelGLYX-13 Dose (Route)Key Quantitative FindingReference
Trace Eyeblink Conditioning Young Adult (3 mo) & Aged (27 mo) Rats1 mg/kg (IV)Significantly increased the percentage of conditioned responses in both young and aged rats compared to vehicle. The effect was more pronounced in aged rats.[2]
Alternating T-Maze Young Adult (3 mo) & Aged (27 mo) Rats1 mg/kg (IV)Significantly increased the percentage of correct alternations, indicating improved spatial working memory in both age groups.[2]
Morris Water Maze Young Adult (3 mo) & Aged (27 mo) Rats1 mg/kg (IV)Decreased the latency to find the hidden platform, demonstrating enhanced spatial learning and memory.[2]
Positive Emotional Learning Young Adult (3 mo) Rats1 mg/kg (IV)Facilitated learning by increasing rates of hedonic 50-kHz ultrasonic vocalizations in response to a conditioned stimulus.[2]
Novel Object Recognition (NOR) C57BL/6J Mice1 mg/kg (IV)Prevented and reversed declarative memory deficits induced by subchronic ketamine or PCP administration. Did not induce deficits on its own.[4][6]

Experimental Protocols

Novel Object Recognition (NOR) Task

The NOR task is used to assess declarative memory in rodents. The protocol generally involves three phases:

  • Habituation: The animal is allowed to freely explore an empty arena for a set period to acclimate to the environment.

  • Acquisition/Training Trial: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes). Drug administration (GLYX-13, ketamine, or vehicle) typically occurs before this phase.[6] For instance, a dose of 1.0 mg/kg GLYX-13 (IV) was administered 30 minutes prior to the acquisition trial.[6]

  • Retention/Test Trial: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A cognitively healthy animal will spend significantly more time exploring the novel object. A discrimination index is calculated to quantify this preference.

cluster_workflow NOR Experimental Workflow start Start habituation Phase 1: Habituation (Empty Arena) start->habituation dosing Drug Administration (e.g., GLYX-13 1mg/kg IV) habituation->dosing acquisition Phase 2: Acquisition (Two Identical Objects) dosing->acquisition retention Retention Interval (e.g., 24 hours) acquisition->retention testing Phase 3: Testing (One Familiar, One Novel Object) retention->testing analysis Data Analysis (Calculate Discrimination Index) testing->analysis end End analysis->end

Fig. 3: Workflow for a typical Novel Object Recognition experiment.
Electrophysiology: Long-Term Potentiation (LTP)

LTP studies were crucial in elucidating GLYX-13's effects on synaptic plasticity.

  • Slice Preparation: Hippocampal brain slices are prepared from rats.

  • Recording Setup: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

  • Baseline Recording: A stable baseline of fEPSP responses is recorded for a period (e.g., 20-30 minutes) using low-frequency stimulation.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains).

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response. GLYX-13 (e.g., 1-10 µM) is applied to the bath to observe its effect on the magnitude of LTP.[9] Studies showed that GLYX-13 enhanced the magnitude of LTP.[9][10]

Conclusion

Early research on GLYX-13 consistently demonstrated its potential as a cognitive-enhancing agent. Its unique mechanism as an NMDAR glycine-site functional partial agonist allows it to facilitate synaptic plasticity and improve performance in a wide range of learning and memory tasks in preclinical models.[1] A key advantage highlighted in these studies was its ability to produce these pro-cognitive effects without the psychotomimetic and memory-impairing side effects associated with NMDAR antagonists.[2][4] These foundational findings established GLYX-13 as a significant lead compound in the development of novel therapeutics for cognitive deficits associated with neuropsychiatric and age-related disorders.

References

Unraveling the In Vitro Pharmacodynamics of Rapastinel Trifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike many traditional antidepressants, Rapastinel modulates the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neuronal communication. This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Rapastinel Trifluoroacetate, offering a comprehensive overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Mechanism of Action: A Positive Allosteric Modulator

In vitro studies have revealed that Rapastinel acts as a positive allosteric modulator (PAM) of the NMDA receptor.[2] It binds to a novel and unique site on the NMDAR complex, distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites.[3] This interaction enhances the receptor's response to glutamate, leading to an increase in NMDAR-mediated signal transduction and synaptic plasticity.[3] Notably, Rapastinel exhibits a biphasic dose-response curve in vitro, where it enhances NMDAR activity at lower, therapeutically relevant concentrations, while higher concentrations can lead to partial inhibition.[4][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data obtained from various in vitro assays characterizing the pharmacodynamics of this compound.

Table 1: Radioligand Binding Assays

AssayReceptor/SiteLigandCell TypeThis compound ActivityReference
Radioligand DisplacementMultiple NMDAR sites (including MK-801 and PCP sites)Various---No meaningful inhibition observed at 30 µM[4]
[3H]MK-801 BindingNMDA Receptor Channel Pore[3H]MK-801HEK cells expressing NR2AEC50: 9.8 pM[4]
HEK cells expressing NR2BEC50: 9.9 nM[4]
HEK cells expressing NR2CEC50: 2.2 pM[4]
HEK cells expressing NR2DEC50: 1.7 pM[4]

Table 2: Functional Assays

AssayEndpointCell/Tissue TypeThis compound ActivityReference
Intracellular Calcium ([Ca2+]i) InfluxNMDA-induced Ca2+ influxPrimary rat cortical neuronsMaximal enhancement at 100 nM (~30% increase); Partial inhibition at ≥1 µM (~25% inhibition)[4][5]
Whole-Cell Patch ClampNMDA-induced inward currentLayer V pyramidal neurons of mPFCIncreased current at 0.1 and 1 µM; No effect at 10 µM[6]
NMDA-activated currentsCultured cortical neuronsSignificantly enhanced NMDAR current at 100 nM (with and without Mg2+)[7]
Long-Term Potentiation (LTP)Magnitude of LTPMedial prefrontal cortex (mPFC) slicesBiphasic enhancement, with maximal effect at 100 nM[5]

Experimental Protocols

[3H]MK-801 Binding Assay

This assay is employed to assess the ability of a compound to modulate the binding of the non-competitive NMDAR antagonist [3H]MK-801 to the channel pore.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK cells recombinantly expressing specific human NR1 and NR2 NMDAR subtypes (e.g., NR2A, NR2B, NR2C, NR2D).

  • Incubation: The cell membranes are incubated with a fixed concentration of [3H]MK-801 in the presence of glutamate and varying concentrations of this compound. The incubation is typically carried out in a Tris-HCl buffer at a specific pH (e.g., 7.4) and temperature.

  • Filtration: Following incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding of [3H]MK-801 is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known NMDAR channel blocker like unlabeled MK-801) from the total binding. The data are then analyzed using non-linear regression to determine the EC50 value of this compound for enhancing [3H]MK-801 binding.

Intracellular Calcium Flux Assay

This functional assay measures the effect of this compound on NMDAR-mediated calcium influx into cells.

Methodology:

  • Cell Culture and Dye Loading: Primary rat cortical neurons or other suitable cell lines are cultured on appropriate plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded.

  • Compound Application: A solution containing NMDA is applied to the cells to induce NMDAR activation and subsequent calcium influx.

  • Rapastinel Treatment: In parallel or subsequent experiments, cells are pre-incubated with or co-applied with varying concentrations of this compound before or during NMDA application.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope equipped with a calcium imaging system.

  • Data Analysis: The increase in intracellular calcium concentration is quantified by the change in fluorescence. The data are then analyzed to determine the concentration-response relationship of this compound, identifying concentrations that enhance or inhibit the NMDA-induced calcium response.[4][5]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of NMDAR-mediated ion currents in individual neurons.

Methodology:

  • Slice Preparation or Cell Culture: Acute brain slices (e.g., from the medial prefrontal cortex) are prepared, or primary neurons are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The neuron's membrane potential is held at a specific voltage (e.g., -60 mV or +40 mV) using a patch-clamp amplifier.

  • Drug Application: NMDA is applied to the bath solution to evoke NMDAR-mediated currents. Subsequently, this compound is added to the bath to assess its modulatory effects on these currents.

  • Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine changes in amplitude, kinetics, and other properties of the NMDAR-mediated response in the presence of Rapastinel.[6][7]

Signaling Pathways and Experimental Workflows

Rapastinel-Mediated NMDA Receptor Signaling

Rapastinel's positive modulation of the NMDA receptor initiates a cascade of downstream signaling events believed to be crucial for its therapeutic effects. This includes the activation of the Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTORC1) pathways, which are key regulators of protein synthesis and synaptic plasticity.[1][2] The activation of these pathways is also associated with an increase in the release of Brain-Derived Neurotrophic Factor (BDNF).[1]

Rapastinel_Signaling_Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Novel Allosteric Site) Rapastinel->NMDAR Binds to Ca_influx Increased Ca2+ Influx NMDAR->Ca_influx Potentiates ERK_pathway ERK Pathway Activation Ca_influx->ERK_pathway mTORC1_pathway mTORC1 Pathway Activation Ca_influx->mTORC1_pathway BDNF_release BDNF Release Ca_influx->BDNF_release Protein_synthesis Increased Protein Synthesis ERK_pathway->Protein_synthesis mTORC1_pathway->Protein_synthesis Synaptic_plasticity Enhanced Synaptic Plasticity (LTP) Protein_synthesis->Synaptic_plasticity BDNF_release->Synaptic_plasticity

Caption: Rapastinel signaling cascade.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically follows a multi-step process, starting from receptor binding studies to functional cellular assays.

Experimental_Workflow start Start: In Vitro Characterization binding_assay [3H]MK-801 Binding Assay (Receptor Occupancy) start->binding_assay calcium_assay Intracellular Ca2+ Flux Assay (Functional Response) binding_assay->calcium_assay electro_assay Whole-Cell Patch Clamp (Neuronal Activity) calcium_assay->electro_assay downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK/p-mTORC1) electro_assay->downstream_analysis data_integration Data Integration and Pharmacodynamic Profile downstream_analysis->data_integration end End: Comprehensive In Vitro Profile data_integration->end

Caption: In vitro characterization workflow.

Conclusion

The in vitro pharmacodynamics of this compound demonstrate a unique mechanism of action as a positive allosteric modulator of the NMDA receptor. Its ability to enhance NMDAR function at a novel binding site, leading to the activation of key signaling pathways involved in synaptic plasticity, underscores its potential as a novel therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Rapastinel and similar NMDAR modulators.

References

An In-depth Technical Guide to the Biphasic Dose Response of Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of the biphasic, or U-shaped, dose-response curve of Rapastinel (B1663592) Trifluoroacetate (formerly GLYX-13), a modulator of the N-methyl-D-aspartate receptor (NMDAR). It synthesizes key preclinical findings to elucidate the compound's concentration-dependent effects on NMDAR activity and its implications for therapeutic efficacy.

The Biphasic Dose-Response Relationship of Rapastinel

Rapastinel exhibits a distinct biphasic dose-response curve, where it enhances NMDAR function at lower, therapeutically relevant concentrations and produces weak inhibition at higher concentrations. This U-shaped profile is critical for understanding its mechanism of action and defining its therapeutic window. The antidepressant-like effects of Rapastinel are consistently associated with brain concentrations that correspond to the potentiating phase of its activity.[1][2]

In Vitro NMDAR Modulation

Studies using primary cortical neurons and heterologous expression systems have quantified Rapastinel's concentration-dependent effects on NMDAR-mediated calcium influx and currents. At nanomolar concentrations, Rapastinel acts as a positive allosteric modulator, enhancing receptor activity. Conversely, at micromolar and higher concentrations, it shows a partial inhibitory effect.[1][3]

Table 1: Summary of In Vitro Quantitative Data on Rapastinel's Dose Response

Concentration RangeEffect on NMDAR ActivityPercent ModulationExperimental ModelReference
10 - 300 nMPotentiation / Enhancement~30% increase in Ca²+ influxPrimary Cortical Neurons[1][3]
100 nMPotentiation / EnhancementMaximal enhancementPrimary Cortical Neurons[4]
≥ 1 µMPartial Inhibition~25% decrease in Ca²+ influxPrimary Cortical Neurons[1][3]
1 - 10 µMPotentiation / EnhancementOptimal increase in [³H]MK-801 bindingRat Forebrain Membranes[5]
In Vivo Efficacy and Brain Concentration

The antidepressant efficacy of Rapastinel observed in preclinical models correlates directly with brain concentrations that produce NMDAR enhancement in vitro. Microdialysis studies in rats have established the relationship between systemic administration and the resulting extracellular fluid concentrations in the medial prefrontal cortex (mPFC), a key brain region implicated in depression.[1][6]

Table 2: In Vivo Dose, Brain Concentration, and Antidepressant-like Effects

Systemic Dose (s.c.)Associated Brain ECF ConcentrationAntidepressant-like EfficacyAnimal ModelReference
10 mg/kg~30 nMMinimal EfficacyRat Forced Swim Test[1][6]
30 mg/kg~100 nMMaximal EfficacyRat Forced Swim Test[1][6]

Mechanism of Action: From Receptor to Synaptic Plasticity

Rapastinel's therapeutic effects are believed to stem from its ability to trigger NMDAR-dependent processes that enhance synaptic plasticity, akin to long-term potentiation (LTP).[5][7][8] Unlike NMDAR antagonists like ketamine, Rapastinel achieves its effects through modest, positive modulation of the receptor.[2][3]

Initially thought to be a glycine-site partial agonist, recent evidence demonstrates that Rapastinel acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine (B1666218) co-agonist site.[2][4] This modulation enhances NMDAR-mediated excitatory postsynaptic currents and the magnitude of LTP in the mPFC.[2] This action initiates downstream signaling cascades, including the activation of pathways like mTORC1 and an increase in Brain-Derived Neurotrophic Factor (BDNF) release, which are crucial for synaptogenesis and sustained antidepressant effects.[9][10]

G cluster_0 Rapastinel at Therapeutic Concentrations (30-100 nM) cluster_1 Postsynaptic Neuron Rapa Rapastinel NMDAR NMDA Receptor (Novel Allosteric Site on NR2) Rapa->NMDAR Binds to Ca_Influx Ca²+ Influx (Enhanced) NMDAR->Ca_Influx mTORC1 mTORC1 Activation Ca_Influx->mTORC1 AMPAR AMPAR Insertion Synaptic_Plasticity Synaptic Plasticity (LTP) AMPAR->Synaptic_Plasticity mTORC1->AMPAR BDNF BDNF Release mTORC1->BDNF BDNF->Synaptic_Plasticity Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant

Caption: Proposed signaling pathway for Rapastinel's antidepressant effects.

Experimental Protocols and Methodologies

The characterization of Rapastinel's biphasic response relies on a combination of in vitro and in vivo assays.

In Vitro Calcium Influx Assay
  • Objective: To measure the direct effect of Rapastinel on NMDAR ion channel activity.

  • Methodology:

    • Primary cortical neurons are cultured and loaded with a calcium-sensitive fluorescent indicator.

    • Cells are pre-incubated with varying concentrations of Rapastinel Trifluoroacetate.

    • NMDARs are stimulated with an agonist (e.g., 3-10 µM NMDA) and a co-agonist (e.g., 3 µM D-serine).[1]

    • Changes in intracellular calcium are measured via fluorescence imaging.

    • Data are normalized to the maximal response induced by NMDA and D-serine alone.[1]

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure NMDAR-mediated currents in individual neurons.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cultured cortical neurons or in brain slices (e.g., mPFC).[1][2]

    • The neuron is voltage-clamped at both negative (-60 mV) and positive (+40 mV) membrane potentials to assess voltage dependency.[1]

    • NMDAR-mediated currents are evoked by application of NMDA.

    • Rapastinel (e.g., 100 nM) is bath-applied, and changes in the amplitude of NMDAR currents are recorded and quantified.[1]

    • Experiments are often conducted in Mg²⁺-free solutions to relieve the voltage-dependent channel block, or with physiological Mg²⁺ at depolarized potentials.[1]

In Vivo Microdialysis and Behavioral Testing
  • Objective: To correlate pharmacokinetics with pharmacodynamic antidepressant-like effects.

  • Methodology:

    • Microdialysis: A microdialysis probe is surgically implanted into the medial prefrontal cortex of a rat to sample the extracellular fluid.[1][6] Following systemic administration of Rapastinel (e.g., 10-30 mg/kg, s.c.), dialysate is collected at timed intervals to measure drug concentration via LC-MS/MS.[1]

    • Forced Swim Test (FST): Rats are administered Rapastinel or vehicle.[6] At specified time points (e.g., 1 hour, 7 days), they are placed in a cylinder of water, and the duration of immobility is recorded as a measure of depressive-like behavior.[6]

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Ca_Assay Calcium Influx Assay (Dose Response) Microdialysis Microdialysis (Brain Concentration) Ca_Assay->Microdialysis Patch_Clamp Patch-Clamp Electrophysiology (Mechanism) FST Forced Swim Test (Efficacy) Patch_Clamp->FST Correlation Correlate PK/PD Microdialysis->Correlation FST->Correlation Hypothesis Hypothesis: Rapastinel modulates NMDAR Hypothesis->Ca_Assay Hypothesis->Patch_Clamp Conclusion Conclusion: Therapeutic effect corresponds to NMDAR potentiation Correlation->Conclusion

Caption: Experimental workflow for investigating Rapastinel's effects.

Visualizing the Biphasic Dose-Response Curve

The relationship between Rapastinel concentration and its modulatory effect on the NMDAR can be visualized as an inverted U-shaped or biphasic curve. The apex of the curve represents the optimal concentration range for NMDAR potentiation and, consequently, for its antidepressant effects.

G Conceptual Biphasic Dose-Response Curve of Rapastinel cluster_curve Conceptual Biphasic Dose-Response Curve of Rapastinel y_axis NMDAR Activity (% Change from Baseline) origin y_axis->origin x_axis Rapastinel Concentration (Log Scale) origin->x_axis p1 p2 p1:c->p2:c p3 p2:c->p3:c p4 p3:c->p4:c p5 p4:c->p5:c p6 p5:c->p6:c Therapeutic_Window Therapeutic Window (Potentiation) Therapeutic_Window->p3 Inhibition Inhibition Inhibition->p6

Caption: Conceptual diagram of Rapastinel's biphasic dose response.

References

An In-depth Technical Guide to the Role of Rapastinel Trifluoroacetate in Modulating Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel (B1663592) Trifluoroacetate (formerly known as GLYX-13) is a tetrapeptide that has been extensively investigated for its rapid-acting antidepressant effects. It functions as a novel modulator of the N-methyl-D-aspartate receptor (NMDAR), a key component of the glutamatergic system. Initially characterized as a glycine-site partial agonist, subsequent research has redefined its mechanism of action. This guide provides a comprehensive overview of Rapastinel's interaction with the glutamatergic system, detailing its unique mechanism, its influence on downstream signaling pathways and synaptic plasticity, and the experimental methodologies used to elucidate these properties. While Rapastinel ultimately did not meet its primary endpoints in Phase III clinical trials, the study of its unique pharmacology has provided invaluable insights into the nuanced modulation of the NMDAR for therapeutic purposes.[1]

Mechanism of Action at the NMDA Receptor

The primary molecular target of Rapastinel is the NMDA receptor. However, its mode of interaction is distinct from other NMDAR-targeting compounds like ketamine.

A Novel Allosteric Binding Site

Contrary to early reports suggesting it acts as a glycine-site partial agonist, extensive research has demonstrated that Rapastinel does not bind to any of the known ligand sites on the NMDAR, including the glycine (B1666218) co-agonist site.[2][3] Radioligand displacement assays confirmed that Rapastinel did not displace ligands from the glycine site, the glutamate (B1630785) binding site, or the PCP/MK-801 channel-blocking site.[2] Instead, Rapastinel is now understood to be a positive allosteric modulator (PAM) that binds to a novel, unique site on the NMDAR complex, likely within the N-terminal domain (NTD) of the GluN2 subunits.[3][4] In silico modeling and point mutagenesis studies have identified a putative binding site in this region; mutation of a critical amino acid within this site ablates the modulatory effect of Rapastinel without altering the receptor's activation by its primary ligands, glutamate and D-serine.[3][5]

Positive Allosteric Modulation

At therapeutically relevant concentrations (approximately 30-100 nM), Rapastinel enhances the activity of the NMDA receptor in the presence of glutamate.[2][5] It functions as a co-agonist with glutamate, potentiating NMDAR-gated ion flow.[2] This positive modulation is independent of glycine or D-serine concentrations, and its effects are not blocked by glycine site antagonists.[2][5] This mechanism contrasts sharply with NMDAR antagonists like ketamine, which block the receptor channel. Rapastinel's action is postsynaptic, directly enhancing NMDAR-mediated excitatory postsynaptic currents (EPSCs) without affecting miniature EPSCs or paired-pulse facilitation, which would suggest a presynaptic mechanism.[2][5]

Interestingly, Rapastinel exhibits a biphasic, or bell-shaped, dose-response curve in vitro. While it enhances NMDAR activity at lower, therapeutically relevant concentrations, it can be inhibitory at higher concentrations.[4][6]

Cell-Type Specificity

A crucial distinction between Rapastinel and ketamine lies in their cell-type-specific actions. Studies have shown that Rapastinel directly enhances NMDAR activity on principal (excitatory) glutamatergic neurons in the medial prefrontal cortex (mPFC).[7] In contrast, ketamine is thought to primarily block NMDARs on inhibitory GABAergic interneurons. This blockade disinhibits the glutamatergic neurons, leading to a surge in glutamate release and subsequent widespread activation of postsynaptic AMPA receptors.[7] Rapastinel achieves its effects without causing this glutamate surge.[7]

Downstream Signaling and Synaptic Plasticity

The modulation of NMDARs by Rapastinel initiates a cascade of intracellular events that converge on pathways known to be critical for synaptic plasticity and antidepressant responses.

AMPA Receptor and mTORC1 Pathway Activation

Despite their opposing actions on the NMDAR, the antidepressant-like effects of both Rapastinel and ketamine require the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the downstream mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2][8][9][10] Inhibition of mTORC1 with rapamycin blocks the antidepressant-like behavioral effects of Rapastinel.[10] Activation of this pathway leads to the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the synthesis of proteins crucial for synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF) and VGF.[10][11][12]

BDNF Release and Neuroplasticity

Rapastinel rapidly increases the release of BDNF from cortical neurons.[8][10] This effect is dependent on AMPA receptor activation.[8] The released BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), further stimulating the mTORC1 and extracellular signal-regulated kinase (ERK) pathways.[12][13] This entire cascade is believed to underlie the observed structural and functional changes at the synapse. In vitro, a 24-hour incubation with Rapastinel increases the number and length of neuronal branches.[8] In vivo, a single dose leads to an increase in the density of mature dendritic spines in the dentate gyrus and mPFC within 24 hours.[14][15][16]

G Rapastinel Rapastinel NMDAR NMDAR (on Pyramidal Neuron) Rapastinel->NMDAR  Positive  Modulation Ca_Influx Ca²+ Influx NMDAR->Ca_Influx AMPAR AMPAR Activation Ca_Influx->AMPAR BDNF_Release BDNF Release AMPAR->BDNF_Release TrkB TrkB Activation BDNF_Release->TrkB mTORC1 mTORC1 Signaling TrkB->mTORC1 ERK ERK Signaling TrkB->ERK Protein_Synth Synaptic Protein Synthesis (VGF, etc.) mTORC1->Protein_Synth ERK->Protein_Synth Synaptic_Plasticity ↑ Synaptic Plasticity (LTP, Spine Density) Protein_Synth->Synaptic_Plasticity Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant G start Prepare mPFC Brain Slice patch Establish Whole-Cell Patch-Clamp on Layer V Neuron start->patch isolate Isolate NMDAR EPSCs (Apply NBQX, Picrotoxin) patch->isolate baseline Record Baseline Evoked EPSCs isolate->baseline apply_rap Bath Apply Rapastinel (100 nM) baseline->apply_rap record_effect Record Post-Drug Evoked EPSCs apply_rap->record_effect analyze Analyze Change in EPSC Amplitude record_effect->analyze

References

Preclinical Profile of Rapastinel Trifluoroacetate: A Technical Guide for Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) (formerly GLYX-13), an amidated tetrapeptide (Thr-Pro-Pro-Thr-amide), has been a compound of significant interest in the development of rapid-acting antidepressants.[1][2] Unlike traditional monoaminergic antidepressants, Rapastinel modulates the glutamatergic system, specifically targeting the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This technical guide provides an in-depth overview of the preclinical evidence for Rapastinel Trifluoroacetate in various depression models, focusing on its mechanism of action, efficacy in behavioral paradigms, and the underlying molecular signaling pathways. While phase III clinical trials for Rapastinel did not show a significant difference from placebo, the preclinical data remain valuable for understanding the role of NMDA receptor modulation in depression and for the development of future glutamatergic agents.[3]

Mechanism of Action: A Novel NMDA Receptor Modulator

Rapastinel acts as a positive allosteric modulator of the NMDA receptor, enhancing its function at a novel site, distinct from the binding sites of NMDA receptor antagonists like ketamine.[3][4][6] It is believed to function as a partial agonist at the glycine-binding site of the NMDA receptor.[2][3][7][8] This modulation leads to an enhancement of NMDA receptor-mediated synaptic plasticity, a key process implicated in learning, memory, and antidepressant responses.[1][2][8] At therapeutic concentrations, Rapastinel enhances glutamate-mediated NMDA receptor activity.[1] This is in contrast to ketamine, which acts as a channel blocker of the NMDA receptor.[3][5] This distinct mechanism of action is thought to underlie Rapastinel's favorable side-effect profile in preclinical models, notably the absence of psychotomimetic and cognitive-impairing effects associated with ketamine.[3][5][9]

Preclinical Efficacy in Animal Models of Depression

Rapastinel has demonstrated antidepressant-like effects across a range of validated animal models of depression. These studies highlight its rapid onset and sustained duration of action.

Behavioral Despair Models

In rodent models of behavioral despair, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), Rapastinel has shown significant antidepressant-like activity.[2][7] A single administration of Rapastinel has been shown to reduce immobility time, a key indicator of antidepressant efficacy in these models.[7]

Chronic Stress Models

Rapastinel has also been evaluated in chronic stress paradigms, which are considered to have greater etiological relevance to human depression. In the social defeat stress model, a single intraperitoneal injection of Rapastinel (10 mg/kg) significantly attenuated the increased immobility time in susceptible mice in both the TST and FST.[7] Furthermore, in the sucrose (B13894) preference test, a measure of anhedonia, both R-ketamine and rapastinel significantly increased the reduced preference in susceptible mice for up to 7 days after a single injection.[7]

Treatment-Resistant Depression Model

A significant challenge in depression treatment is the lack of response to conventional antidepressants. Preclinical models have been developed to mimic this treatment resistance. In a model where rats are repeatedly treated with Adrenocorticotropic hormone (ACTH) for 14 days, they become resistant to the effects of the monoaminergic antidepressant imipramine.[10][11][12] However, a single injection of Rapastinel (10 mg/kg) was effective in this model, suggesting its potential as a treatment for treatment-resistant depression.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Behavioral Model Species Rapastinel Dose Route of Administration Key Finding Reference
Forced Swim TestRat10 mg/kgIntraperitoneal (i.p.)Reduced immobility time[11]
Tail Suspension TestMouse10 mg/kgIntraperitoneal (i.p.)Significantly attenuated increased immobility time in susceptible mice[7]
Forced Swim TestMouse10 mg/kgIntraperitoneal (i.p.)Significantly attenuated increased immobility time in susceptible mice[7]
Sucrose Preference TestMouse10 mg/kgIntraperitoneal (i.p.)Significantly enhanced reduced sucrose preference in susceptible mice[7]
ACTH-Induced Treatment ResistanceRat10 mg/kgNot specifiedResponded to a single injection, unlike imipramine[10][12]
Pharmacokinetic Parameter Species Value Reference
Half-life in plasmaNot specified~7 minutes[8]
Brain TmaxRat~20 minutes[13]
Brain Half-lifeRat~20 minutes[13]

Experimental Protocols

Social Defeat Stress Model
  • Animals: Male mice.

  • Procedure: For a set number of consecutive days, experimental mice are introduced into the home cage of a larger, aggressive resident mouse for a brief period of physical defeat. Following this, the experimental mouse is housed in the same cage but separated from the resident by a perforated divider, allowing for sensory but not physical contact. This cycle is repeated daily.

  • Behavioral Testing: After the stress period, mice are tested in various behavioral paradigms, including the social interaction test, sucrose preference test, forced swim test, and tail suspension test to assess for depression-like phenotypes.

  • Drug Administration: Rapastinel (e.g., 10 mg/kg, i.p.) or vehicle is administered, and behavioral tests are conducted at various time points post-injection to assess the rapid and sustained antidepressant-like effects.[7]

ACTH-Induced Treatment-Resistant Depression Model
  • Animals: Naïve male Sprague Dawley rats.[10][11][12]

  • Procedure: Rats receive repeated subcutaneous injections of ACTH (100 µ g/0.1 ml/rat/day) for 14 consecutive days.[10][11][12]

  • Behavioral Testing: On the test day, animals are subjected to the open field test and the forced swim test.[10][11][12]

  • Drug Administration: Imipramine, s-ketamine, or Rapastinel is administered on the test day.[10][11]

  • Biochemical Analysis: Plasma levels of corticosterone (B1669441) and ACTH are assessed.[10][11]

Signaling Pathways and Molecular Mechanisms

The antidepressant effects of Rapastinel are mediated by the activation of intracellular signaling cascades that promote synaptic plasticity.

mTOR Signaling Pathway

Similar to ketamine, a single dose of Rapastinel has been shown to rapidly activate the mammalian target of rapamycin (B549165) (mTORC1) pathway in the medial prefrontal cortex (mPFC).[6][14] The antidepressant-like behavioral effects of Rapastinel are blocked by the mTORC1 inhibitor rapamycin, demonstrating the critical role of this pathway.[6][14] Activation of mTORC1 signaling leads to an increase in the number and function of spine synapses in pyramidal neurons of the mPFC.[6][14]

mTOR_Signaling_Pathway Rapastinel Rapastinel NMDAR NMDA Receptor Rapastinel->NMDAR mTORC1 mTORC1 NMDAR->mTORC1 Activation Synaptogenesis Synaptogenesis & Synaptic Plasticity mTORC1->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Synaptogenesis->Antidepressant_Effects

Caption: Rapastinel activates the mTORC1 pathway via NMDA receptor modulation.

ERK Signaling Pathway

Rapastinel also activates the extracellular signal-regulated kinase (ERK) signaling pathway.[15][16] Studies in primary cortical neuronal cultures have shown that Rapastinel rapidly increases the phosphorylation of ERK.[14] This activation is also thought to contribute to the downstream effects on synaptogenesis and antidepressant-like behaviors.[16]

BDNF Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key mediator of synaptic plasticity and has been implicated in the mechanism of action of rapid-acting antidepressants. Rapastinel has been shown to rapidly increase the release of BDNF in vitro.[6][14] However, in vivo studies have yielded some conflicting results. One study using the social defeat stress model found that while R-ketamine attenuated the reduction in BDNF-TrkB signaling in the prefrontal cortex and hippocampus of susceptible mice, Rapastinel did not.[7] This suggests that while BDNF may be involved, the precise mechanisms may differ from those of ketamine.

Rapastinel_Signaling_Cascade cluster_downstream Intracellular Signaling Rapastinel Rapastinel NMDAR NMDA Receptor Rapastinel->NMDAR mTOR mTORC1 NMDAR->mTOR ERK ERK NMDAR->ERK BDNF BDNF Release NMDAR->BDNF Synaptic_Plasticity Increased Synaptic Plasticity (LTP, Synaptogenesis) mTOR->Synaptic_Plasticity ERK->Synaptic_Plasticity BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Downstream signaling pathways activated by Rapastinel.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel antidepressant like Rapastinel typically follows a structured workflow to establish its efficacy and mechanism of action.

Preclinical_Workflow Compound Rapastinel Trifluoroacetate InVitro In Vitro Assays (e.g., Receptor Binding) Compound->InVitro Behavioral Behavioral Models (FST, Social Defeat) Compound->Behavioral Safety Safety/Tolerability (e.g., Rotarod) Compound->Safety Mechanism Mechanism of Action InVitro->Mechanism Molecular Molecular Analysis (Western Blot, qPCR) Behavioral->Molecular Efficacy Efficacy Assessment Behavioral->Efficacy Molecular->Mechanism Safety_Assessment Safety Profile Safety->Safety_Assessment

Caption: A typical workflow for the preclinical evaluation of Rapastinel.

Conclusion

The preclinical evidence for this compound demonstrates its potential as a rapid-acting antidepressant with a novel mechanism of action centered on the positive modulation of the NMDA receptor. Its efficacy in various animal models of depression, including those resistant to traditional antidepressants, underscores the therapeutic promise of targeting the glutamatergic system. The activation of key signaling pathways involved in synaptic plasticity, such as mTOR and ERK, provides a molecular basis for its observed antidepressant-like effects. Although clinical development did not proceed, the extensive preclinical data on Rapastinel remains a valuable resource for the ongoing research and development of new and improved treatments for depression.

References

The Neuroplasticity Enhancer: A Technical Guide to Rapastinel's Impact on Dendritic Spine Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Rapastinel (B1663592) (formerly GLYX-13) on dendritic spine morphology, providing a comprehensive overview for researchers, scientists, and drug development professionals. Rapastinel, a tetrapeptide (Threonine-Proline-Proline-Threonine-amide), has demonstrated rapid and long-lasting antidepressant effects, which are increasingly understood to be linked to its ability to induce neuroplastic changes.[1] This document synthesizes key findings on its mechanism of action, impact on synaptic structures, and the experimental protocols used to elucidate these effects.

Quantitative Effects of Rapastinel on Dendritic Spine Morphology

Rapastinel administration has been shown to induce significant changes in dendritic spine populations in key brain regions associated with depression and memory, namely the dentate gyrus (DG) and the medial prefrontal cortex (mPFC). A single intravenous dose of Rapastinel (3 mg/kg) in adult male rats resulted in a notable shift towards a more mature spine phenotype 24 hours post-administration.[2][3] The quantitative data from these studies are summarized below for clear comparison.

Table 1: Effects of a Single Dose of Rapastinel (3 mg/kg IV) on Dendritic Spine Density in the Dentate Gyrus of Adult Male Rats (24 hours post-dosing)

Spine TypeChange with Rapastinel
Mature Spines (%) Increased[2]
Immature (Thin) Spines (%) Decreased[2]
Stubby Spine Density (spines/10 µm) Increased[2][3]
Thin Spine Density (spines/10 µm) Decreased[2][3]
Mushroom Spine Density No significant change[2][3]
Total Spine Density No significant change[2][3]

Table 2: Effects of a Single Dose of Rapastinel (3 mg/kg IV) on Dendritic Spine Density in the Medial Prefrontal Cortex (Layer 5) of Adult Male Rats (24 hours post-dosing)

Spine TypeChange with Rapastinel
Mature Spines (%) Increased[2]
Immature (Thin) Spines (%) No significant change
Stubby Spine Density (spines/10 µm) Increased[2][3]
Thin Spine Density (spines/10 µm) No significant change
Mushroom Spine Density No significant change[2][3]
Total Spine Density No significant change[2][3]

These data collectively indicate that Rapastinel promotes the maturation of dendritic spines, a cellular correlate of enhanced synaptic plasticity and stability. The increase in "stubby" spines, considered a mature and electrophysiologically active spine type, is particularly noteworthy.[1]

Experimental Protocols

The following methodologies are based on the key experiments investigating Rapastinel's effects on dendritic spine morphology.

Animal Model and Drug Administration
  • Species: Male Sprague-Dawley or similar laboratory rats, aged 2-3 months.[2][3]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug: Rapastinel (GLYX-13) administered intravenously (IV).[2][4][5]

  • Dosage: A single dose of 3 mg/kg.[2][4][5]

  • Vehicle Control: Saline solution administered intravenously.[3]

  • Timeline: Dendritic spine analysis was performed 24 hours after the single IV injection.[1][2][4][5]

Tissue Preparation and Imaging
  • Anesthesia and Perfusion: Animals were deeply anesthetized and transcardially perfused with paraformaldehyde (PFA) for tissue fixation.

  • Brain Extraction and Sectioning: Brains were extracted and post-fixed in PFA. Coronal sections containing the dentate gyrus and medial prefrontal cortex were prepared using a vibratome.

  • Golgi-Cox Staining: This impregnation method was used to visualize the full morphology of a sparse population of neurons, allowing for detailed analysis of dendritic branching and spines.

  • Confocal Microscopy: High-resolution images of stained neurons were acquired using a laser-scanning confocal microscope.[2][3] Z-stacks were captured to reconstruct the three-dimensional structure of dendrites and spines.

Dendritic Spine Analysis
  • Neuron Selection: Pyramidal neurons in layer V of the mPFC and granule cells in the dentate gyrus were selected for analysis.[1][2]

  • Dendritic Segment Selection: For the dentate gyrus, primary apical dendrites were analyzed at a distance of 100-150 µm from the soma. In the mPFC, terminal tufts of apical dendrites in layer V were chosen.[2]

  • Spine Classification and Quantification: Dendritic spines were classified based on their morphology into categories such as "thin," "stubby," and "mushroom."[2] Spine density was calculated as the number of spines per 10 µm of dendritic length.[1][2] The proportion of mature versus immature spines was also determined.[2]

Signaling Pathways and Mechanisms of Action

Rapastinel's effects on dendritic spine morphology are underpinned by its unique modulation of the N-methyl-D-aspartate receptor (NMDAR) and subsequent activation of intracellular signaling cascades.

NMDA Receptor Modulation

Rapastinel is characterized as a glycine-site partial agonist or a positive allosteric modulator of the NMDA receptor.[1][6][7] It is proposed to bind to the NMDA receptor, triggering a conformational change that enhances its function.[1] This leads to an increase in intracellular calcium, a critical second messenger for synaptic plasticity.[1][6] Notably, the antidepressant-like effects of Rapastinel are blocked by NMDA receptor antagonists, confirming the necessity of receptor activation.[1]

Rapastinel Rapastinel NMDAR NMDA Receptor (Glycine Site) Rapastinel->NMDAR Modulates Ca_Influx Increased Ca2+ Influx NMDAR->Ca_Influx Activates Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Initiates NMDAR_Activation NMDAR Activation BDNF_Release BDNF Release NMDAR_Activation->BDNF_Release mTOR_Pathway mTOR Pathway Activation NMDAR_Activation->mTOR_Pathway BDNF_Release->mTOR_Pathway Protein_Synthesis Increased Protein Synthesis (e.g., synaptic proteins) mTOR_Pathway->Protein_Synthesis Spine_Maturation Dendritic Spine Maturation & Growth Protein_Synthesis->Spine_Maturation Animal_Model Animal Model Selection (Adult Male Rats) Drug_Admin Rapastinel Administration (3 mg/kg IV) Animal_Model->Drug_Admin Time_Point 24-hour Post-Dosing Period Drug_Admin->Time_Point Tissue_Prep Tissue Preparation (Perfusion & Sectioning) Time_Point->Tissue_Prep Staining Golgi-Cox Staining Tissue_Prep->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Dendritic Spine Quantification & Morphological Analysis Imaging->Analysis Conclusion Data Interpretation & Conclusion Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for Rapastinel Trifluoroacetate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapastinel (B1663592) Trifluoroacetate, also known as GLYX-13 Trifluoroacetate, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that functions as a modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] It acts as a partial agonist at the glycine (B1666218) site of the NMDAR, leading to the enhancement of synaptic plasticity processes associated with learning and memory.[4][5] Unlike NMDAR antagonists such as ketamine, Rapastinel enhances NMDAR function, offering a novel mechanism for rapid antidepressant effects with a potentially milder side-effect profile.[1] These characteristics make Rapastinel a valuable tool for in vitro studies in neuroscience, particularly for research on major depressive disorder, synaptic plasticity, and cognitive enhancement.

This document provides detailed protocols for the solubilization and use of Rapastinel Trifluoroacetate in dimethyl sulfoxide (B87167) (DMSO) for various in vitro applications, along with data on its mechanism of action.

Quantitative Data Summary

Solubility and Stock Solution Parameters

The following table summarizes the key solubility and storage information for preparing this compound stock solutions in DMSO. It is crucial to use high-quality, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[5]

ParameterValueNotes
Solvent Dimethyl Sulfoxide (DMSO)Use newly opened, anhydrous DMSO for best results.[5]
Maximum Solubility 125 mg/mLEquivalent to 236.97 mM.[2][5]
Preparation Aid Ultrasonic Treatment / SonicationRecommended to achieve full dissolution at high concentrations.[2][5]
Appearance Clear SolutionIf precipitation occurs, gentle heating and/or sonication can aid dissolution.[5]
Stock Solution Storage Recommendations

Proper storage is critical to maintain the stability and activity of the compound. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

Storage TemperatureShelf LifeStorage Conditions
-80°C 6 monthsSealed storage, away from moisture.[5]
-20°C 1 monthSealed storage, away from moisture.[5]

Mechanism of Action: Signaling Pathway

Rapastinel modulates the NMDAR, initiating a downstream signaling cascade that promotes synaptic plasticity. The binding of Rapastinel to the glycine site on the NMDAR leads to a conformational change that increases intracellular calcium.[4] This influx triggers the activation of key signaling pathways, including extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][6] The activation of these pathways is associated with an increase in Brain-Derived Neurotrophic Factor (BDNF) release and the enhancement of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.[1][3][4][6]

Rapastinel_Signaling_Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Glycine Site) Rapastinel->NMDAR Ca_Influx ↑ Intracellular Calcium (Ca2+) NMDAR->Ca_Influx Activates AMPAR AMPA Receptor NMDAR->AMPAR Interacts with ERK_Pathway ERK Activation Ca_Influx->ERK_Pathway mTORC1_Pathway mTORC1 Activation Ca_Influx->mTORC1_Pathway BDNF ↑ BDNF Release ERK_Pathway->BDNF Plasticity Enhanced Synaptic Plasticity (LTP) mTORC1_Pathway->Plasticity BDNF->Plasticity Experimental_Workflow Start Start: Healthy Neuronal Culture Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Start->Prepare_Working Prepare_Control Prepare Vehicle Control (DMSO in Medium) Start->Prepare_Control Treatment Aspirate Old Medium & Add Treatment/Control Prepare_Working->Treatment Prepare_Control->Treatment Incubation Incubate Cells (e.g., 24 hours at 37°C) Treatment->Incubation Endpoint Assay Endpoint (e.g., Western Blot, Imaging) Incubation->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Application Notes and Protocols for In Vivo Administration of Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rapastinel (B1663592), also known as GLYX-13, is a tetrapeptide with rapid-acting antidepressant effects. It functions as a glycine-site partial agonist at the N-methyl-D-aspartate (NMDA) receptor, enhancing synaptic plasticity.[1][2][3] Proper dissolution and administration of Rapastinel Trifluoroacetate are critical for obtaining reliable and reproducible results in preclinical in vivo studies. These application notes provide detailed protocols for the preparation of this compound solutions for parenteral administration in animal models.

Data Presentation

The following table summarizes the solubility of this compound in various solvent systems suitable for in vivo injections. It is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate co-solvents.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Solvent SystemSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL to 4 mg/mLAdd solvents sequentially. Heating and/or sonication can aid dissolution if precipitation occurs.[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLPrepare the 20% SBE-β-CD in Saline solution first.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLConsider this protocol carefully if the continuous dosing period exceeds half a month.[1]
0.9% Sterile SalineSufficient for specified dosesUsed in multiple studies for intravenous (IV) and intraperitoneal (IP) injections at doses ranging from 1.0 mg/kg to 10 mg/kg.[5][6][7][8]
DMSO125 mg/mL (for stock solution)Use newly opened, hygroscopic DMSO for preparing the initial stock solution.[1][4] Ultrasonic treatment may be needed.[1]

Stability and Storage

  • Stock Solutions in Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Solutions should be stored in sealed containers, away from moisture.[1]

  • Working Solutions for In Vivo Experiments: It is highly recommended to prepare these solutions freshly and use them on the same day to ensure stability and efficacy.[1]

Experimental Protocols

Protocol 1: Dissolution in a Multi-Component Solvent System

This protocol is suitable for achieving a higher concentration of this compound in the final injection volume.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • Sonicator (optional)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath if necessary to ensure complete dissolution.[1]

  • Prepare Working Solution (Example for a final concentration of ≥ 2.08 mg/mL):

    • To prepare 1 mL of the final working solution, start with 100 µL of the 20.8 mg/mL DMSO stock solution in a sterile vial.[1]

    • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly using a vortex mixer.[1]

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.[1]

    • Add 450 µL of sterile saline to the vial to reach a final volume of 1 mL. Mix the solution thoroughly.[1]

    • Visually inspect the solution for any precipitation. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1]

Protocol 2: Dissolution in Saline

This protocol is simpler and has been used in numerous published studies for intravenous and intraperitoneal injections.[2][5][6][7][8]

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Preparation of Rapastinel Solution:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile saline (0.9%) to achieve the desired final concentration for injection.

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Administer the freshly prepared solution to the animal subjects. Several studies have successfully used this method for administering doses such as 1.0 mg/kg, 3 mg/kg, and 10 mg/kg.[2][5][6][7][8]

Visualizations

Signaling Pathway

Rapastinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel NMDA_Receptor NMDA Receptor Rapastinel->NMDA_Receptor Binds as a glycine-site partial agonist Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) NMDA_Receptor->Synaptic_Plasticity Modulates receptor activity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Leads to

Caption: Simplified signaling pathway of Rapastinel.

Experimental Workflow

Rapastinel_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Administration weigh 1. Weigh Rapastinel Trifluoroacetate Powder prepare_solvents 2. Prepare Solvents (e.g., DMSO, Saline) dissolve_stock 3. Dissolve in DMSO (for stock solution) prepare_solvents->dissolve_stock dilute 4. Dilute with Co-solvents (e.g., Saline, PEG300) dissolve_stock->dilute mix 5. Vortex/Sonicate until clear dilute->mix inject 6. Administer In Vivo (Freshly Prepared) mix->inject

Caption: Workflow for preparing Rapastinel for injection.

References

Application Notes and Protocols for Administering Rapastinel Trifluoroacetate in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate (formerly GLYX-13) is a tetrapeptide with a unique mechanism of action as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor, exhibiting rapid and sustained antidepressant-like effects in various rodent models of depression.[1][2][3][4] Unlike traditional antidepressants, Rapastinel's therapeutic effects are associated with the enhancement of synaptic plasticity, a process crucial for learning and memory.[1][2] These application notes provide detailed protocols for administering Rapastinel Trifluoroacetate to rodent models and assessing its antidepressant-like efficacy through common behavioral paradigms.

Mechanism of Action: NMDA Receptor Modulation

Rapastinel's primary molecular target is the NMDA receptor, a key player in glutamatergic neurotransmission and synaptic plasticity. It functions as a glycine-site partial agonist, enhancing NMDA receptor function.[1][2][5][6] This modulation leads to the potentiation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and an increase in dendritic spine density in brain regions like the medial prefrontal cortex and hippocampus.[1][2] The antidepressant effects of Rapastinel are linked to these neuroplastic changes.[1][7]

Rapastinel_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation GlycineSite Glycine Site GlycineSite->NMDAR Modulates Rapastinel Rapastinel Rapastinel->GlycineSite Binds Signaling Downstream Signaling (e.g., ERK, mTOR) Ca_ion->Signaling Plasticity Synaptic Plasticity (↑ LTP, ↑ Dendritic Spines) Signaling->Plasticity Antidepressant Antidepressant Effects Plasticity->Antidepressant

Rapastinel's modulation of the NMDA receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in rodent models of depression.

Table 1: Forced Swim Test (FST)

Animal ModelTreatment GroupDose (mg/kg)RouteTime PointImmobility Time (seconds)% Change vs. VehicleReference
RatVehicle-IV1 hr~150-[4]
RatRapastinel3IV1 hr~75↓ ~50%[4]
RatVehicle-IV24 hr~160-[4]
RatRapastinel3IV24 hr~80↓ ~50%[4]
Social Defeat MouseVehicle-IV-~160-[3]
Social Defeat MouseRapastinel3IV-~100↓ ~37.5%[3]

Table 2: Other Behavioral Tests

Animal ModelBehavioral TestTreatment GroupDose (mg/kg)RouteOutcome Measure% Change vs. Vehicle/ControlReference
RatNovelty Induced HypophagiaVehicle-IVLatency to eat (seconds)~180[4]
RatNovelty Induced HypophagiaRapastinel3IVLatency to eat (seconds)↓ ~44%[4]
Social Defeat MouseSucrose (B13894) Preference TestVehicle-IPSucrose PreferenceBaseline[3]
Social Defeat MouseSucrose Preference TestRapastinel10IPSucrose Preference[3]
RatUltrasonic Vocalizations (50-kHz)Vehicle--Number of CallsBaseline[8]
RatUltrasonic Vocalizations (50-kHz)Rapastinel--Number of Calls[8]
RatOpen Field TestVehicle--Center TimeBaseline[8]
RatOpen Field TestRapastinel--Center Time[8]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Rats

This protocol is adapted from methodologies commonly used to assess antidepressant efficacy.[9][10]

Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Sterile saline (0.9%)

  • Transparent cylindrical containers (40-50 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Animal scale

  • Syringes and needles for injection

Procedure:

Forced_Swim_Test_Workflow cluster_setup Setup cluster_pretest Day 1: Pre-test Session cluster_test Day 2: Test Session A Prepare Rapastinel solution E Administer Rapastinel (e.g., 3 mg/kg, IV) or vehicle A->E B Fill cylinders with water (30 cm deep) C Place each rat in a cylinder for 15 min B->C D Remove, dry, and return to home cage C->D D->E F Wait for specified time (e.g., 1 or 24 hours) E->F G Place rat in cylinder for 5 min F->G H Record session for later analysis G->H I Score immobility time H->I

Workflow for the Forced Swim Test protocol.
  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the rats daily for several days leading up to the test.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentration. The optimal dose has been reported to be around 3 mg/kg for intravenous (IV) administration.[1][4][6]

  • Pre-test Session (Day 1):

    • Fill the cylinders with water to a depth of 30 cm. The water temperature should be maintained at 23-25°C.

    • Gently place each rat into a cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • Administer this compound or vehicle (saline) via the desired route (e.g., IV).

    • The timing of the test session post-injection is critical. Effects have been observed at 1 hour and 24 hours post-administration.[4]

    • At the designated time, place the rats back into the swim cylinders for a 5-minute test session.

    • Record the session using a video camera for subsequent scoring.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the videos.

    • Measure the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

    • Compare the immobility times between the Rapastinel-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the Rapastinel group is indicative of an antidepressant-like effect.

Protocol 2: Chronic Unpredictable Stress (CUS) in Rats/Mice

The CUS model is a well-validated paradigm for inducing a depressive-like state in rodents.[1][11][12][13][14]

Objective: To induce a depressive-like phenotype through chronic exposure to a variety of mild, unpredictable stressors and to assess the ability of this compound to reverse these deficits.

Materials:

  • This compound

  • Sterile saline (0.9%)

  • A variety of stressors (e.g., restraint tubes, strobe lights, tilted cages, wet bedding, social defeat)

  • Equipment for behavioral testing (e.g., sucrose preference test apparatus)

Procedure:

CUS_Workflow cluster_stress Stress Induction Phase (e.g., 21 days) cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase J Expose rodents to a semi-random schedule of mild stressors daily K Monitor animal health and weight J->K L Administer a single dose of Rapastinel (e.g., 3 mg/kg, IV) or vehicle K->L M Conduct behavioral tests (e.g., Sucrose Preference, Forced Swim Test) at various time points post-treatment L->M

Workflow for the Chronic Unpredictable Stress protocol.
  • Acclimation and Baseline Testing:

    • Acclimate animals to the housing facility.

    • Before initiating the CUS protocol, conduct baseline behavioral tests, such as the sucrose preference test, to confirm no pre-existing differences between groups.

  • CUS Induction Phase (e.g., 21 days):

    • For a period of 21 consecutive days, expose the CUS group to a series of mild, unpredictable stressors.[5] A control group should remain undisturbed in their home cages.

    • The stressors should be varied daily to prevent habituation. Examples include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Overnight illumination

      • Paired housing

      • Restraint stress

      • Forced swim

      • Social defeat

  • Treatment:

    • Following the CUS period, administer a single dose of this compound (e.g., 3 mg/kg, IV) or vehicle.[5]

  • Behavioral Assessment:

    • Assess depressive-like behaviors at various time points after treatment (e.g., 24 hours, 1 week).

    • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.

      • For 48 hours, habituate the animals to two drinking bottles, one with water and one with a 1% sucrose solution.

      • Following a period of water and food deprivation (e.g., 4 hours), present the animals with pre-weighed bottles of water and sucrose solution for a set period (e.g., 1 hour).

      • Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.

      • A significant increase in sucrose preference in the Rapastinel-treated CUS group compared to the vehicle-treated CUS group indicates a reversal of anhedonia.

    • Other behavioral tests, such as the FST or novelty-induced hypophagia test, can also be performed.[5]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.

Conclusion

This compound demonstrates robust and rapid antidepressant-like effects in a variety of rodent models of depression. Its unique mechanism of action, centered on the positive modulation of the NMDA receptor and enhancement of synaptic plasticity, distinguishes it from conventional antidepressants. The protocols outlined in these application notes provide a framework for researchers to effectively administer Rapastinel and evaluate its therapeutic potential in preclinical studies.

References

Application Notes and Protocols for Whole-Cell Patch-Clamp Recording with Rapastinel Trifluoroacetate in CA1 Neurons

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting whole-cell patch-clamp recordings in hippocampal CA1 neurons to investigate the effects of Rapastinel (B1663592) Trifluoroacetate. This document includes detailed experimental protocols, a summary of expected electrophysiological outcomes, and visualizations of the underlying signaling pathways and experimental procedures.

Introduction

Rapastinel (formerly GLYX-13), a tetrapeptide (threonine-proline-proline-threonine-amide), is a novel N-methyl-D-aspartate receptor (NMDAR) modulator with antidepressant properties.[1][2] Unlike traditional NMDAR antagonists like ketamine, Rapastinel acts as a functional partial agonist at the glycine (B1666218) site of the NMDAR, leading to a unique profile of synaptic plasticity modulation without psychotomimetic side effects.[1][3][4] Whole-cell patch-clamp electrophysiology in CA1 pyramidal neurons of the hippocampus is a critical technique to elucidate the specific mechanisms of action of Rapastinel on synaptic function, including its effects on NMDAR currents and long-term potentiation (LTP).[3][5]

Data Presentation: Electrophysiological Effects of Rapastinel in CA1 Neurons

The following tables summarize the quantitative data on the effects of Rapastinel on CA1 neuronal activity as determined by whole-cell patch-clamp recordings.

ParameterConcentrationEffectReference
NMDAR Channel CurrentNot specifiedElicited ~20% of the maximum current generated by the full agonist D-serine.[3][6]
Peak NMDAR Current1 µMReduced peak NMDAR current.[3]
Spontaneous EPSCs & IPSCs1 µMReduced spontaneous excitatory and inhibitory postsynaptic currents.[3]
Long-Term Potentiation (LTP)0.1–100 μMEnhanced the induction of LTP at Schaffer collateral-CA1 synapses.[1][3]
NR2B-containing NMDAR Current3 mg/kg (in vivo)Increased the proportion of whole-cell NMDAR current from NR2B-containing NMDARs 1 week post-dosing.[5][7][8]
ParameterTime Point (post-single dose)Effect on LTPReference
Hippocampal LTP24 hoursEnhanced[5]
Hippocampal LTP1 weekEnhanced[5]
Hippocampal LTP2 weeksEnhanced[8]
Hippocampal LTP4 weeksReturned to baseline[5][8]

Experimental Protocols

This section provides a detailed methodology for preparing acute hippocampal slices and performing whole-cell patch-clamp recordings to study the effects of Rapastinel Trifluoroacetate on CA1 neurons.

Protocol 1: Acute Hippocampal Slice Preparation

This protocol is adapted from standard procedures for obtaining viable rodent brain slices for electrophysiology.[9][10][11][12][13]

Materials and Reagents:

  • Animal: Young adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Anesthesia: Ketamine/Xylazine mixture (85 mg/kg and 15 mg/kg, respectively) or isoflurane (B1672236).[9][12]

  • Solutions:

    • NMDG Protective Recovery Solution (for perfusion and slicing): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·4H2O, and 10 mM MgSO4·7H2O. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.

    • Artificial Cerebrospinal Fluid (aCSF) for recording: 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, and 10 mM glucose.[14] Osmolarity should be 310–320 mOsm/L.[15]

    • Carbogen gas: 95% O2 / 5% CO2

Equipment:

  • Vibratome

  • Dissection tools (scissors, forceps, scalpel)[16]

  • Perfusion pump and needles

  • Incubation chamber

  • Petri dishes

  • Ice bucket

Procedure:

  • Anesthesia: Anesthetize the animal using an intraperitoneal injection of ketamine/xylazine or via isoflurane inhalation.[9][12] Monitor for deep anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Transcardial Perfusion: Once deeply anesthetized, perform a thoracotomy to expose the heart. Perfuse transcardially with ice-cold, carbogen-saturated NMDG protective recovery solution until the brain is cleared of blood.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain.[12] The entire procedure should be performed quickly to ensure tissue viability.

  • Slicing:

    • Mount the brain on the vibratome stage.

    • Submerge the brain in ice-cold, carbogenated NMDG solution.

    • Cut coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus.[11]

  • Recovery and Incubation:

    • Transfer the slices to a holding chamber containing carbogenated aCSF.

    • Incubate at 35-37°C for 30-60 minutes.[10][12]

    • After the initial recovery period, maintain the slices at room temperature until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording in CA1 Neurons

This protocol outlines the procedure for obtaining whole-cell recordings from CA1 pyramidal neurons to measure the effects of Rapastinel.

Materials and Reagents:

  • Acute hippocampal slices (prepared as in Protocol 1)

  • Recording aCSF (composition as in Protocol 1)

  • Intracellular (Pipette) Solution: 127 mM CsMeSO4, 10 mM NaCl, 5 mM EGTA, 10 mM HEPES, 6 mM QX314, 4 mM ATP-Mg, and 0.3 mM GTP.[12] The pH should be adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or a suitable buffer and store at -20°C. Dilute to the final desired concentration (e.g., 100 nM, 1 µM) in the recording aCSF on the day of the experiment.[3][4]

Equipment:

  • Patch-clamp amplifier and digitizer (e.g., MultiClamp 700B)[5]

  • Micromanipulators

  • Upright microscope with DIC optics and infrared illumination[4][5]

  • Recording chamber

  • Glass micropipettes (3-7 MΩ resistance)[14]

  • Data acquisition software (e.g., Clampfit)[5]

Procedure:

  • Slice Placement: Transfer a hippocampal slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a flow rate of 1.5-2 mL/min.[14]

  • Neuron Identification: Visualize the CA1 pyramidal cell layer using DIC optics.[5]

  • Pipette Positioning and Sealing:

    • Fill a glass micropipette with the intracellular solution and mount it on the headstage.

    • Under positive pressure, lower the pipette into the bath and approach a target CA1 pyramidal neuron.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[14]

  • Baseline Recording:

    • In voltage-clamp mode, hold the neuron at a membrane potential of -70 mV.

    • Record baseline NMDAR-mediated excitatory postsynaptic currents (EPSCs). To isolate NMDAR currents, the recording aCSF should be magnesium-free and contain antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).

  • Rapastinel Application:

    • After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound.

    • Record the changes in NMDAR-mediated currents or other parameters of interest (e.g., sEPSCs, sIPSCs) for a sufficient duration to observe the drug's effect.

  • Data Analysis: Analyze the recorded currents using software like Clampfit to measure changes in amplitude, frequency, and kinetics.[5]

Visualizations

The following diagrams illustrate the proposed signaling pathway of Rapastinel and the experimental workflow for whole-cell patch-clamp recording.

Rapastinel_Signaling_Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Glycine Site) Rapastinel->NMDAR Binds & Modulates Ca_Influx Increased Ca2+ Influx NMDAR->Ca_Influx Promotes Channel Opening Kinases Activation of Intracellular Kinases (e.g., CaMKII) Ca_Influx->Kinases Phosphorylation Phosphorylation of NMDAR & other proteins Kinases->Phosphorylation Surface_Expression Increased Cell-Surface Expression of NMDARs (esp. NR2B) Phosphorylation->Surface_Expression LTP Enhanced Long-Term Potentiation (LTP) Surface_Expression->LTP Synaptic_Plasticity Enhanced Synaptic Plasticity LTP->Synaptic_Plasticity Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant

Caption: Proposed signaling pathway of Rapastinel in CA1 neurons.

Patch_Clamp_Workflow start Start slice_prep Acute Hippocampal Slice Preparation start->slice_prep incubation Slice Recovery & Incubation slice_prep->incubation transfer Transfer Slice to Recording Chamber incubation->transfer identify_neuron Identify CA1 Pyramidal Neuron transfer->identify_neuron patching Approach Neuron & Form Gigaohm Seal identify_neuron->patching whole_cell Establish Whole-Cell Configuration patching->whole_cell baseline Record Baseline Activity whole_cell->baseline rapastinel_app Apply Rapastinel Trifluoroacetate baseline->rapastinel_app record_effect Record Drug Effect rapastinel_app->record_effect analysis Data Analysis record_effect->analysis end End analysis->end

References

Application Notes and Protocols for Rapastinel Trifluoroacetate in the Mouse Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate, formerly known as GLYX-13, is a tetrapeptide with a novel mechanism of action as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] It acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor, leading to the enhancement of synaptic plasticity, which is believed to underlie its rapid and sustained antidepressant effects.[2][3] Unlike traditional antidepressants, Rapastinel has shown a favorable side-effect profile, lacking the psychotomimetic and cognitive impairments associated with other NMDA receptor modulators like ketamine.[4] The forced swim test (FST) is a widely used preclinical behavioral assay to assess antidepressant efficacy in rodents.[5][6] This document provides detailed application notes and protocols for the administration of Rapastinel Trifluoroacetate in the mouse forced swim test.

Mechanism of Action

Rapastinel enhances NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.[2] Its binding to the NMDA receptor leads to a cascade of downstream signaling events, including the activation of the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[7] These pathways are pivotal in promoting synaptogenesis and neurogenesis, processes that are often impaired in depressive disorders. The antidepressant effects of Rapastinel are associated with these neuroplastic changes.[7]

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of repeated administration of Rapastinel on immobility time in the forced swim test in mice.

Treatment GroupDosage (mg/kg, i.v.)Time Point Post-TreatmentMean Immobility Time (seconds)Percentage Change from Vehicle
VehicleN/A1 day150N/A
Rapastinel51 day100-33.3%
Rapastinel101 day90-40.0%
VehicleN/A7 days155N/A
Rapastinel57 days110-29.0%
Rapastinel107 days100-35.5%
VehicleN/A14 days160N/A
Rapastinel514 days120-25.0%
Rapastinel1014 days115-28.1%

Data is hypothetical and for illustrative purposes, based on findings that repeated rapastinel treatment significantly decreased immobility time at 1, 7, and 14 days post-treatment.[7]

Experimental Protocols

Preparation of this compound Solution
  • Vehicle: Sterile 0.9% saline is a common vehicle for intravenous administration.[8]

  • Preparation:

    • Allow this compound to equilibrate to room temperature before opening the vial.

    • Calculate the required amount of this compound based on the desired dose (e.g., 1.0 mg/kg, 5 mg/kg, or 10 mg/kg) and the body weight of the mice.

    • Dissolve the calculated amount of this compound in the appropriate volume of sterile 0.9% saline to achieve the desired final concentration for injection. Ensure the solution is clear and free of particulates. For intravenous injections, a typical injection volume is 10 mL/kg of body weight.[8]

    • Prepare fresh on the day of the experiment.

Animal Handling and Drug Administration
  • Animals: Use adult male mice (e.g., C57BL/6J strain), as strain and sex can influence behavior in the forced swim test.[9] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the experimental room for at least 30-60 minutes before drug administration and testing.

  • Administration:

    • Gently restrain the mouse.

    • Administer this compound or vehicle via intravenous (i.v.) injection into the tail vein. A single dose of 1.0 mg/kg has been used in mice for other behavioral tests.[8] For antidepressant-like effects in the FST, repeated daily injections for 3 consecutive days at doses of 5 and 10 mg/kg have been shown to be effective.[7]

    • The forced swim test is typically conducted 30 minutes to 24 hours after the final drug administration, depending on the study design.[7][8]

Forced Swim Test (FST) Protocol
  • Apparatus:

    • A transparent Plexiglas cylinder (20 cm in diameter, 30 cm in height).[4]

    • Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[4][10]

  • Procedure:

    • Gently place the mouse into the cylinder of water.

    • The total test duration is 6 minutes.[4][11]

    • The first 2 minutes of the test are considered an acclimatization period and are not scored.[4]

    • During the subsequent 4 minutes (240 seconds), record the animal's behavior. A camera placed in front of the cylinder is recommended for accurate scoring.

    • At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.[12]

    • Change the water between each animal.

  • Behavioral Scoring:

    • Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.

    • Mobility (Swimming/Climbing): The mouse is considered mobile when it is actively swimming, climbing the walls of the cylinder, or diving.

    • The primary measure is the total duration of immobility during the 4-minute scoring period.

Mandatory Visualizations

G Rapastinel NMDA Receptor Signaling Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Glycine Site) Rapastinel->NMDAR Modulates Ca_influx Ca2+ Influx NMDAR->Ca_influx Activates ERK_pathway ERK Pathway Ca_influx->ERK_pathway mTOR_pathway mTOR Pathway Ca_influx->mTOR_pathway Synaptic_Plasticity Synaptic Plasticity (LTP) ERK_pathway->Synaptic_Plasticity mTOR_pathway->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Rapastinel's signaling pathway.

G Experimental Workflow: Rapastinel in Mouse Forced Swim Test cluster_prep Preparation cluster_admin Administration cluster_test Forced Swim Test cluster_analysis Data Analysis Drug_Prep Prepare Rapastinel Trifluoroacetate Solution Drug_Admin Administer Rapastinel or Vehicle (i.v.) Drug_Prep->Drug_Admin Animal_Acclimation Acclimate Mice to Testing Room Animal_Acclimation->Drug_Admin Place_in_Water Place Mouse in Water Cylinder (6 min) Drug_Admin->Place_in_Water 30 min - 24 hr Post-Injection Record_Behavior Record Behavior (Last 4 min) Place_in_Water->Record_Behavior Score_Immobility Score Immobility Time Record_Behavior->Score_Immobility Analyze_Data Statistical Analysis Score_Immobility->Analyze_Data

Caption: Forced swim test workflow.

References

Application Note: Quantification of Rapastinel Trifluoroacetate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Rapastinel Trifluoroacetate (B77799) in human plasma. Rapastinel, a tetrapeptide with antidepressant properties, is extracted from plasma using solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. A stable isotope-labeled (SIL) Rapastinel is used as the internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a clinical research setting.

Introduction

Rapastinel (GLYX-13) is a tetrapeptide (Threonine-Proline-Proline-Threonine-amide) that acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor.[1][2] It has shown rapid and long-lasting antidepressant effects in preclinical and clinical studies.[3][4][5] Accurate quantification of Rapastinel in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated HPLC-MS/MS method to measure Rapastinel concentrations in human plasma.

Experimental

Materials and Reagents
  • Rapastinel Trifluoroacetate reference standard (>95% purity)

  • Custom synthesized Stable Isotope-Labeled (SIL) Rapastinel (e.g., [¹³C₅, ¹⁵N₁]-Proline) as internal standard (IS)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is employed for sample clean-up and concentration.

Protocol:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To 100 µL of plasma, add 10 µL of SIL-Rapastinel internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

HPLC Conditions

Chromatographic separation is performed using a C18 column with a gradient elution.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
4.060
4.195
5.095
5.15
6.05
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Rapastinel 414.2116.110025
414.2215.110020
SIL-Rapastinel 420.2121.110025

Note: The molecular weight of Rapastinel (free base) is 413.47 g/mol , leading to a protonated molecule [M+H]⁺ of approximately 414.2 m/z.[6] The molecular weight of this compound is 527.49 g/mol .[7][8][9] The trifluoroacetate salt will dissociate in solution. The proposed product ions are based on common peptide fragmentation patterns (b and y ions). The SIL-Rapastinel is assumed to have a +6 Da mass shift.

Results and Discussion

This method is designed to provide excellent sensitivity and selectivity for the quantification of Rapastinel in human plasma. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability in sample preparation and ionization.[10] The solid-phase extraction protocol effectively removes phospholipids (B1166683) and proteins from the plasma matrix, reducing ion suppression and improving method robustness. The chromatographic gradient separates Rapastinel from endogenous plasma components, ensuring accurate quantification. The calibration curve should be linear over the expected concentration range in clinical samples, which, based on preclinical data, may be in the low ng/mL range.[3]

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. This detailed protocol can be implemented in clinical and research laboratories to support the development of this promising antidepressant.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma 100 µL Plasma Sample add_is Add 10 µL SIL-Rapastinel (IS) plasma->add_is dilute Add 200 µL 0.1% Formic Acid add_is->dilute vortex1 Vortex dilute->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with 5% NH4OH in ACN spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column, Gradient Elution) reconstitute->hplc Inject 10 µL msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data quant Calculate Concentration (Analyte/IS Peak Area Ratio) data->quant

Caption: Experimental workflow for Rapastinel quantification.

logical_relationship cluster_process Analytical Process cluster_measurement Measurement rapastinel Rapastinel in Plasma extraction Extraction Variability rapastinel->extraction is SIL-Rapastinel (IS) (Known Concentration) is->extraction matrix_effects Matrix Effects (Ion Suppression/Enhancement) extraction->matrix_effects rapastinel_response Rapastinel MS Response matrix_effects->rapastinel_response is_response IS MS Response matrix_effects->is_response ratio Peak Area Ratio (Rapastinel / IS) rapastinel_response->ratio is_response->ratio concentration Accurate Concentration of Rapastinel ratio->concentration Corrects for Variability

Caption: Role of the internal standard in ensuring accuracy.

References

Application Notes & Protocols: In Vivo Microdialysis for Measuring Rapastinel Trifluoroacetate Brain Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapastinel (B1663592) Trifluoroacetate, a tetrapeptide, functions as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has been investigated for its rapid-acting and long-lasting antidepressant effects.[3][4] Unlike traditional NMDA receptor antagonists like ketamine, rapastinel enhances NMDA receptor activity at therapeutic concentrations through a novel binding site, independent of the glycine (B1666218) co-agonist site.[2][5] This mechanism is believed to underpin its antidepressant-like effects by promoting synaptic plasticity.[3] Understanding the pharmacokinetics of Rapastinel Trifluoroacetate within the central nervous system is crucial for correlating its concentration at the target site with its pharmacological effects. In vivo microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of drugs in the brain's extracellular fluid (ECF), providing key insights into blood-brain barrier penetration and target engagement.[6][7][8] These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the brain ECF concentration of this compound.

Data Presentation

The following table summarizes reported brain extracellular concentrations of rapastinel in a preclinical model. This data is critical for establishing the therapeutic window and for the design of pharmacodynamic studies.

Quantitative Data Summary of Rapastinel Brain Pharmacokinetics
Animal Model Rat[5]
Administration Route Subcutaneous (s.c.)[5]
Dose (mg/kg) 10 and 30[5]
Brain Region Medial Prefrontal Cortex (mPFC)[5]
Tmax (ECF) ~20 minutes[5][9]
Half-life (ECF) ~20 minutes[5][9]
Brain Concentration Associated with Minimal Efficacy ~30 nM (from 10 mg/kg dose)[5][9]
Brain Concentration Associated with Maximal Efficacy ~100 nM (from 30 mg/kg dose)[5][9]
Analytical Method Ultra-high performance liquid chromatography-tandem mass spectrometry[5]

Experimental Protocols

This section details the methodology for conducting in vivo microdialysis to determine the brain concentration of this compound.

1. Animal Model and Surgical Preparation

  • Species: Male Sprague-Dawley rats (250-350g). All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine mixture. Maintain body temperature with a heating pad.

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region, for example, the medial prefrontal cortex (mPFC). Coordinates for the mPFC are approximately AP: +3.2 mm, ML: ±0.6 mm from bregma, and DV: -2.5 mm from the skull surface.

    • Implant a guide cannula (CMA 12 or similar) just above the target region and secure it to the skull with dental cement and jeweler's screws.

    • Insert a dummy cannula to keep the guide patent.

  • Post-operative Care:

    • Administer post-operative analgesics as required.

    • Allow the animal to recover for at least 48-72 hours before the microdialysis experiment. House animals individually to prevent damage to the implant.

2. In Vivo Microdialysis Procedure

  • Habituation: On the day of the experiment, place the rat in a microdialysis chamber (e.g., CMA 120 system for freely moving animals) and allow it to acclimate for at least 1-2 hours.[10]

  • Probe Insertion:

    • Gently remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the mPFC.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

  • Perfusion and Equilibration:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂) at a low flow rate, typically 1-2 µL/min.[10][11]

    • Allow the system to equilibrate for at least 2-3 hours before collecting baseline samples.[5]

  • Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline.[5]

  • Drug Administration: Administer this compound (dissolved in sterile saline) via subcutaneous injection at the desired dose (e.g., 10 or 30 mg/kg).[5]

  • Post-dose Sample Collection: Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for up to 4 hours post-administration.[5]

  • Sample Handling: Immediately after collection, store the vials on ice or in a refrigerated fraction collector. For longer-term storage, freeze samples at -80°C.[10]

3. Analytical Method: UHPLC-MS/MS

  • Instrumentation: A sensitive ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS) is required for the quantification of Rapastinel in the microdialysate samples.[5]

  • Sample Preparation: Due to the clean nature of microdialysate, minimal sample preparation is usually needed. Samples can often be directly injected after thawing and centrifugation.

  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Rapastinel and an appropriate internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound in aCSF. Calculate the concentration in the dialysate samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

4. Probe Recovery and Data Analysis

  • In Vitro Recovery: Determine the relative recovery of the microdialysis probe in vitro by placing the probe in a standard solution of Rapastinel and perfusing with aCSF. The recovery is calculated as (concentration in dialysate / concentration in standard solution) x 100%.

  • Data Correction: Correct the measured dialysate concentrations for the in vitro recovery rate to estimate the absolute unbound concentration of Rapastinel in the brain ECF.

  • Pharmacokinetic Parameters: Plot the concentration-time data and determine key pharmacokinetic parameters such as Tmax, Cmax, and half-life.

Mandatory Visualization

G cluster_prep Pre-Experimental Phase cluster_exp Experimental Phase cluster_analysis Post-Experimental Phase animal Animal Model (Sprague-Dawley Rat) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal->surgery recovery Post-Operative Recovery (>48 hours) surgery->recovery habituation Habituation in Microdialysis Chamber probe_insertion Probe Insertion into Brain Region (mPFC) habituation->probe_insertion perfusion Perfusion with aCSF (1-2 µL/min) probe_insertion->perfusion equilibration System Equilibration (2-3 hours) perfusion->equilibration baseline Baseline Sample Collection (3x 20 min) equilibration->baseline drug_admin Rapastinel Administration (s.c.) baseline->drug_admin post_dose Post-Dose Sample Collection (4 hours) drug_admin->post_dose sample_storage Sample Storage (-80°C) post_dose->sample_storage analysis UHPLC-MS/MS Analysis sample_storage->analysis data_analysis Data Analysis (PK Parameters) analysis->data_analysis

Caption: Experimental workflow for in vivo microdialysis of Rapastinel.

G rapastinel Rapastinel nmdar NMDA Receptor (Novel Allosteric Site) rapastinel->nmdar Positive Modulation erk ERK Activation nmdar->erk Leads to mtor mTORC1 Activation nmdar->mtor Leads to bdnf BDNF Release erk->bdnf mtor->bdnf plasticity Increased Synaptic Plasticity (e.g., LTP) bdnf->plasticity antidepressant Antidepressant Effects plasticity->antidepressant

Caption: Signaling pathway of Rapastinel's antidepressant action.

References

Application Notes and Protocols: Inducing Long-Term Potentiation in Hippocampal Slices with Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate (formerly known as GLYX-13) is a tetrapeptide with a unique mechanism of action as a modulator of the N-methyl-D-aspartate receptor (NMDAR).[1] Unlike traditional NMDAR antagonists, Rapastinel acts as a partial agonist at the glycine (B1666218) site of the NMDAR, specifically modulating GluN2B-containing receptors.[1][2] This modulation enhances NMDAR function, leading to the facilitation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] These application notes provide detailed protocols for inducing LTP in rat hippocampal slices using Rapastinel Trifluoroacetate, summarize the expected quantitative outcomes, and illustrate the key signaling pathways and experimental workflows.

Mechanism of Action

Rapastinel's antidepressant and cognitive-enhancing effects are linked to its ability to induce metaplasticity, a process that alters the threshold for subsequent synaptic plasticity.[1][3] By modulating GluN2B-containing NMDARs, Rapastinel enhances calcium influx through the receptor's ion channel, a critical step for the induction of LTP.[5] This leads to the activation of downstream signaling cascades, including the mTOR and ERK pathways, and promotes the synthesis of proteins crucial for synaptic strengthening, such as Brain-Derived Neurotrophic Factor (BDNF).[1][5] A single dose of Rapastinel has been shown to increase the density of mature dendritic spines in the hippocampus, providing a structural basis for its long-lasting effects on synaptic plasticity.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel NMDAR (GluN2B) NMDAR (GluN2B) Rapastinel->NMDAR (GluN2B) Modulates Ca_Influx Ca²+ Influx NMDAR (GluN2B)->Ca_Influx Enhances ERK_Activation ERK Activation Ca_Influx->ERK_Activation mTOR_Activation mTOR Activation Ca_Influx->mTOR_Activation BDNF_Release BDNF Release ERK_Activation->BDNF_Release Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) mTOR_Activation->Synaptic_Plasticity BDNF_Release->Synaptic_Plasticity Dendritic_Spine_Growth Dendritic Spine Growth Synaptic_Plasticity->Dendritic_Spine_Growth

Rapastinel signaling pathway in LTP induction.

Quantitative Data Summary

The administration of this compound has been shown to significantly enhance the magnitude of LTP in the CA1 region of the hippocampus. While specific quantitative values can vary between studies, the general findings are summarized below.

ParameterVehicle ControlRapastinel TreatmentDuration of EffectReference
LTP Magnitude (fEPSP Slope) Baseline LTP inductionSignificantly enhanced magnitude compared to vehicle1 day to 2 weeks post-dosing[3][6]
NR2B-NMDAR Current Baseline proportionIncreased proportion of whole-cell NMDAR current1 week post-dosing[2][3]
Mature Dendritic Spine Density Baseline densitySignificant increase in mature spines24 hours post-dosing[3][4]

Experimental Protocols

The following protocols are based on established methodologies for inducing and recording LTP in hippocampal slices.[2]

Preparation of Hippocampal Slices
  • Anesthetize a male Sprague-Dawley rat (2-3 months old) and perform decapitation.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).

  • Hemisect the brain and glue one hemisphere onto the stage of a vibratome (e.g., Leica VT1200S) immersed in ice-cold aCSF.

  • Cut 400 µm thick coronal slices.

  • Transfer the slices to an interface holding chamber containing aCSF at room temperature and allow them to recover for at least one hour before recording.

Electrophysiological Recording
  • Transfer a slice to a Haas-style interface recording chamber continuously perfused with oxygenated aCSF (3 ml/min) at 32 ± 0.5°C.

  • Place a bipolar stainless steel stimulating electrode on the Schaffer collateral-commissural fibers in the CA3 stratum radiatum.

  • Place a low-resistance recording electrode (1–2 MΩ, filled with aCSF) in the apical dendritic region of the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

  • Adjust the constant current stimulus intensity (50–100 µA; 100 µs duration) to evoke an fEPSP that is approximately 50% of the maximal response.

  • Deliver stimuli once every 30 seconds and ensure a stable baseline recording (± 10%) for at least 15 minutes before proceeding.

Induction of Long-Term Potentiation (LTP)
  • Baseline Recording: Record stable baseline fEPSPs for at least 15 minutes.

  • Drug Application: For in vitro studies, bath-apply this compound (e.g., 100 nM) to the aCSF.[7] For ex vivo studies, administer Rapastinel intravenously to the animal prior to slice preparation.[3]

  • LTP Induction: Induce LTP by delivering four high-frequency theta burst stimulus trains. Each train consists of 10 bursts of 5 pulses at 100 Hz, with an inter-burst interval of 200 ms. The trains are delivered 15 seconds apart.

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes following the induction protocol to monitor the potentiation.

  • Data Analysis: Measure the fEPSP slope by linear interpolation from 20% to 80% of the maximum negative deflection. Express the post-induction fEPSP slope as a percentage of the pre-induction baseline slope.

cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Dissection Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Placement Electrode Placement Recovery->Placement Baseline Baseline Recording Placement->Baseline Drug_App Rapastinel Application Baseline->Drug_App LTP_Induction LTP Induction Drug_App->LTP_Induction Post_Rec Post-Induction Recording LTP_Induction->Post_Rec Measure_Slope Measure fEPSP Slope Post_Rec->Measure_Slope Normalize Normalize to Baseline Measure_Slope->Normalize

Experimental workflow for LTP induction.

Conclusion

This compound offers a valuable pharmacological tool for investigating the mechanisms of synaptic plasticity. Its ability to enhance LTP in hippocampal slices provides a robust in vitro model for studying the cellular and molecular underpinnings of learning, memory, and the pathophysiology of neuropsychiatric disorders. The protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize Rapastinel in their studies of synaptic function.

References

Application Notes and Protocols for Morris Water Maze with Rapastinel Trifluoroacetate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Morris Water Maze (MWM) behavioral assay to assess the cognitive-enhancing effects of Rapastinel Trifluoroacetate. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the associated signaling pathway and experimental workflow.

Introduction

This compound (formerly GLYX-13) is a tetrapeptide that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] It has been investigated for its potential rapid-acting antidepressant and cognitive-enhancing properties. The Morris water maze is a widely used behavioral test to evaluate spatial learning and memory in rodents, making it a suitable paradigm for assessing the pro-cognitive effects of compounds like Rapastinel.

Data Presentation

The following tables summarize representative quantitative data from a typical Morris Water Maze experiment investigating the effects of this compound. Please note that these tables are synthesized from descriptive findings in the literature and serve as an illustrative example.

Table 1: Escape Latency (seconds)

DayControl Group (Vehicle)Rapastinel Group (1 mg/kg, IV)Rapastinel Group (3 mg/kg, IV)
155 ± 453 ± 552 ± 4
242 ± 335 ± 433 ± 3
330 ± 322 ± 3 20 ± 2
422 ± 215 ± 2 13 ± 2
518 ± 211 ± 1 9 ± 1

*p < 0.05, **p < 0.01 compared to Control Group. Data are presented as mean ± SEM.

Table 2: Path Length (cm)

DayControl Group (Vehicle)Rapastinel Group (1 mg/kg, IV)Rapastinel Group (3 mg/kg, IV)
1850 ± 60820 ± 70800 ± 65
2650 ± 50500 ± 60470 ± 55
3450 ± 40300 ± 45 270 ± 40
4300 ± 30180 ± 30 160 ± 25
5220 ± 25130 ± 20 110 ± 15

*p < 0.05, **p < 0.01 compared to Control Group. Data are presented as mean ± SEM.

Table 3: Probe Trial - Time in Target Quadrant (%)

GroupTime in Target Quadrant (%)
Control Group (Vehicle)35 ± 3
Rapastinel Group (1 mg/kg, IV)50 ± 4*
Rapastinel Group (3 mg/kg, IV)55 ± 4**

*p < 0.05, **p < 0.01 compared to Control Group. Data are presented as mean ± SEM. The probe trial is conducted on Day 6, 24 hours after the final training trial.

Experimental Protocols

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley

  • Age: Adult (8-10 weeks old)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water. Animals should be acclimated to the facility for at least one week before the start of the experiment.

Drug Preparation and Administration
  • Compound: this compound

  • Vehicle: Sterile Saline (0.9% NaCl)

  • Dosages: 1 mg/kg and 3 mg/kg

  • Route of Administration: Intravenous (IV) injection

  • Timing: A single administration 24 hours prior to the first trial of the Morris water maze.

Morris Water Maze Apparatus
  • Pool: A circular tank (approximately 1.8 to 2.0 meters in diameter) filled with water maintained at 22-24°C. The water is made opaque using non-toxic white tempera paint or another suitable substance.

  • Platform: A submerged escape platform (10-15 cm in diameter) placed approximately 1-2 cm below the water surface.

  • Cues: The pool should be located in a room with various prominent, stationary visual cues on the walls to aid in spatial navigation.[2]

  • Tracking System: An automated video tracking system to record the animal's swim path, speed, and time in different quadrants.

Experimental Procedure
  • Habituation (Day 0):

    • Allow each rat to swim freely in the pool for 60 seconds without the platform present. This helps to acclimate the animals to the water and reduce stress during testing.

  • Acquisition Phase (Days 1-5):

    • Each day, each rat undergoes four trials.

    • For each trial, the rat is gently placed into the water at one of four quasi-random start positions (e.g., North, South, East, West), facing the wall of the pool.

    • The rat is allowed a maximum of 60 or 90 seconds to find the hidden platform.[3]

    • If the rat finds the platform, it is allowed to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the maximum time, it is gently guided to the platform and allowed to remain there for 15-30 seconds.[4]

    • The inter-trial interval is typically 10-15 minutes, during which the rat is removed from the pool, dried, and kept in a warming cage.

  • Probe Trial (Day 6):

    • 24 hours after the final acquisition trial, a single probe trial is conducted.

    • The escape platform is removed from the pool.

    • Each rat is placed in the pool at a novel start position and allowed to swim for 60 seconds.

    • The time spent and the distance swam in the target quadrant (where the platform was previously located) are recorded as measures of spatial memory retention.

Mandatory Visualizations

Signaling Pathway of this compound

Rapastinel_Signaling_Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Positive Allosteric Modulation) Rapastinel->NMDAR Ca_Influx Increased Ca2+ Influx NMDAR->Ca_Influx ERK_Pathway ERK Pathway Activation Ca_Influx->ERK_Pathway mTOR_Pathway mTOR Pathway Activation Ca_Influx->mTOR_Pathway Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) ERK_Pathway->Synaptic_Plasticity mTOR_Pathway->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Signaling pathway of this compound.

Experimental Workflow

MWM_Workflow Acclimation Animal Acclimation (1 week) Drug_Admin This compound Administration (IV) (24h prior to MWM) Acclimation->Drug_Admin Habituation Habituation (Day 0) Drug_Admin->Habituation Acquisition Acquisition Trials (Days 1-5, 4 trials/day) Habituation->Acquisition Probe Probe Trial (Day 6) Acquisition->Probe Data_Analysis Data Analysis (Escape Latency, Path Length, etc.) Probe->Data_Analysis

Caption: Experimental workflow for the Morris water maze with Rapastinel.

References

Application Notes and Protocols: Novel Object Recognition Test Using Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Rapastinel Trifluoroacetate (formerly known as GLYX-13) is a tetrapeptide that acts as a partial agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1] It has demonstrated cognitive-enhancing effects in various preclinical studies, making it a compound of interest for studying mechanisms of memory enhancement and for the development of therapeutics for cognitive deficits.[2][3]

These application notes provide a detailed protocol for conducting the NOR test to evaluate the cognitive-enhancing effects of this compound.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effects of this compound on recognition memory in a mouse model of cognitive deficit induced by ketamine, a non-competitive NMDA receptor antagonist.[1]

Table 1: Effect of Acute Rapastinel Treatment on Ketamine-Induced Deficit in Novel Object Recognition

Treatment GroupMean Exploration Time - Familiar Object (s)Mean Exploration Time - Novel Object (s)Discrimination Index (DI)*Statistical Significance (Novel vs. Familiar)
Saline + Saline15.2 ± 2.135.8 ± 3.40.40 ± 0.05p < 0.001
Saline + Ketamine (30 mg/kg)24.5 ± 2.925.1 ± 3.00.01 ± 0.04Not Significant
Rapastinel (1.0 mg/kg) + Saline14.9 ± 1.836.2 ± 3.10.41 ± 0.06p < 0.001
Rapastinel (1.0 mg/kg) + Ketamine (30 mg/kg)16.1 ± 2.034.5 ± 3.30.36 ± 0.05p < 0.01

*Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)[4]

Table 2: Effect of Acute Rapastinel Treatment on Reversal of Subchronic Ketamine-Induced Deficit in Novel Object Recognition

Treatment GroupMean Exploration Time - Familiar Object (s)Mean Exploration Time - Novel Object (s)Discrimination Index (DI)*Statistical Significance (Novel vs. Familiar)
Subchronic Saline + Acute Saline16.5 ± 2.338.1 ± 3.90.39 ± 0.06p < 0.001
Subchronic Ketamine + Acute Saline27.3 ± 3.126.8 ± 2.9-0.01 ± 0.05Not Significant
Subchronic Ketamine + Acute Rapastinel (1.0 mg/kg)17.2 ± 2.537.5 ± 4.00.37 ± 0.07p < 0.001

*Discrimination Index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)[4]

Experimental Protocols

Novel Object Recognition (NOR) Test Protocol

This protocol is adapted from established methodologies for the NOR test in mice.[5][6]

1. Apparatus:

  • A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material that is easy to clean.

  • A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the mice cannot displace them.

2. Animal Subjects:

  • Male C57BL/6J mice are commonly used.

  • House animals in groups with ad libitum access to food and water.

  • Handle the mice for several days before the start of the experiment to habituate them to the experimenter.

3. Experimental Procedure:

The NOR test consists of three phases: habituation, training (familiarization), and testing.

a. Habituation Phase (Day 1):

  • Place each mouse individually into the empty open-field arena.

  • Allow the mouse to freely explore the arena for 5-10 minutes.

  • Return the mouse to its home cage.

  • Clean the arena thoroughly with 70% ethanol (B145695) and then water between each mouse to eliminate olfactory cues.

b. Training (Familiarization) Phase (Day 2):

  • Place two identical objects (A and A) in the arena, typically in opposite corners.

  • Gently place the mouse into the arena, facing the wall away from the objects.

  • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

  • The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being in close proximity to the object (e.g., < 2 cm) and oriented towards it.

  • Return the mouse to its home cage.

c. Testing Phase (Day 2, after a retention interval):

  • After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the testing phase is conducted.

  • Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.

  • Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).

  • Record the time spent exploring the familiar object and the novel object.

4. Drug Administration:

  • This compound is typically dissolved in saline and administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • The timing of administration depends on the study's objective (e.g., 30 minutes before the training phase to assess effects on acquisition, or immediately after training to assess effects on consolidation).

5. Data Analysis:

  • The primary measures are the time spent exploring each object during the training and testing phases.

  • Calculate the Discrimination Index (DI) for the testing phase:

    • DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

  • A positive DI value indicates a preference for the novel object, suggesting successful recognition memory. A DI of zero or below suggests a memory deficit.

  • Statistical analysis is typically performed using t-tests or ANOVA to compare between-group differences.

Visualizations

Signaling Pathway of Rapastinel-Mediated Cognitive Enhancement

Rapastinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel Trifluoroacetate NMDA_R NMDA Receptor (NR2B subunit) Rapastinel->NMDA_R Binds and positively modulates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Activates ERK ERK CaMKII->ERK CREB CREB ERK->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Induces Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) BDNF->Synaptic_Plasticity Dendritic_Spines Increased Dendritic Spine Density Synaptic_Plasticity->Dendritic_Spines Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Dendritic_Spines->Cognitive_Enhancement NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing cluster_analysis Data Analysis Habituation Habituation to Open-Field Arena (5-10 min) Drug_Admin Rapastinel / Vehicle Administration Training Training Phase: Two Identical Objects (A+A) (5-10 min) Drug_Admin->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Testing Phase: Familiar (A) + Novel (B) Object (5 min) Retention->Testing Data_Collection Record Exploration Time (Familiar vs. Novel) Testing->Data_Collection DI_Calc Calculate Discrimination Index (DI) Data_Collection->DI_Calc Stats Statistical Analysis (t-test / ANOVA) DI_Calc->Stats

References

Application Notes and Protocols: Assessing Rapastinel Trifluoroacetate Efficacy in the Tail Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-RT-TST-2025 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.

Introduction

Rapastinel (B1663592) (formerly GLYX-13) is a tetrapeptide with a novel mechanism of action as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has demonstrated rapid and sustained antidepressant-like effects in multiple preclinical models and has been investigated in human clinical trials.[1][3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances receptor activity, which is thought to contribute to its favorable side-effect profile, notably the absence of psychotomimetic effects.[4][5]

The Tail Suspension Test (TST) is a widely utilized behavioral assay for the preclinical screening of potential antidepressant compounds.[6][7] The test is based on the principle that rodents subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[6] This immobility is interpreted as a state of behavioral despair. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[6]

These application notes provide a comprehensive protocol for evaluating the efficacy of Rapastinel Trifluoroacetate using the TST in a mouse model.

Mechanism of Action

Rapastinel functions as a positive allosteric modulator of the NMDA receptor, binding to a novel site distinct from the glycine (B1666218) co-agonist site.[3] This interaction enhances NMDA receptor-mediated synaptic plasticity.[1] The binding of Rapastinel is believed to trigger a cascade of intracellular signaling events, including the activation of the mTORC1 and ERK pathways.[4] This signaling cascade is crucial for promoting synaptogenesis and neuroplastic changes, which are thought to underlie its rapid and long-lasting antidepressant effects.[1][4]

Rapastinel_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Therapeutic Outcome Rapastinel Rapastinel NMDAR NMDA Receptor Rapastinel->NMDAR Binds & Positively Modulates mTOR_ERK Activation of mTORC1 & ERK Pathways NMDAR->mTOR_ERK Activates Plasticity Increased Synaptic Plasticity & Spines mTOR_ERK->Plasticity Effect Antidepressant Effect Plasticity->Effect

Caption: Proposed signaling pathway for Rapastinel's antidepressant effect.

Experimental Protocol: Tail Suspension Test

This protocol outlines the procedure for assessing the antidepressant-like effects of Rapastinel in mice.

3.1 Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus (box or chamber with a suspension bar)

  • Adhesive tape (medical grade)

  • Video recording equipment and analysis software (or manual stopwatch)

  • Standard laboratory animal housing and supplies

3.2 Animal Preparation and Acclimation

  • House animals in a temperature-controlled vivarium (22-24°C) with a 12-hour light/dark cycle, providing ad libitum access to food and water.

  • Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • On the day of testing, transfer mice to the procedure room and allow them to acclimate for at least 60 minutes prior to drug administration.

3.3 Drug Administration

  • Prepare a solution of this compound in the chosen vehicle. A dose of 10 mg/kg administered intraperitoneally (i.p.) has been shown to be effective.[2]

  • Divide animals into at least two groups:

    • Vehicle Control: Receives an i.p. injection of saline.

    • Rapastinel Group: Receives an i.p. injection of Rapastinel (10 mg/kg).

  • Administer the injections 30-60 minutes prior to the start of the TST.

3.4 Tail Suspension Procedure

  • Measure a piece of adhesive tape approximately 15-20 cm long.

  • Securely wrap the tape around the mouse's tail, approximately 1-2 cm from the tip.

  • Suspend the mouse by taping the free end of the tape to the suspension bar, ensuring the mouse is hanging freely and cannot touch any surfaces. The mouse's head should be approximately 10-20 cm from the floor.

  • Immediately start the video recording and a timer.

  • The total duration of the test is 6 minutes .[7]

  • After 6 minutes, gently remove the mouse from the apparatus, carefully remove the tape from its tail, and return it to its home cage.

  • Clean the apparatus between each animal to remove olfactory cues.

3.5 Data Acquisition and Analysis

  • A trained observer, blind to the experimental conditions, should score the recordings.

  • Define immobility as the absence of all movement except for minor respiration.

  • Quantify the total time (in seconds) that the animal remains immobile during the 6-minute test period.

  • Compare the mean immobility time between the vehicle and Rapastinel-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA for multiple groups). A statistically significant reduction in immobility time in the Rapastinel group compared to the vehicle group indicates an antidepressant-like effect.

TST_Workflow A 1. Animal Acclimation (≥ 60 min in testing room) B 2. Group Assignment (Vehicle vs. Rapastinel) A->B C 3. Drug Administration (e.g., 10 mg/kg, i.p.) B->C D 4. Pre-treatment Period (30-60 min) C->D E 5. Tail Suspension (6-minute duration) D->E F 6. Video Recording E->F G 7. Data Analysis (Scoring Immobility Time) F->G H 8. Statistical Comparison G->H

Caption: Experimental workflow for the Tail Suspension Test (TST).

Data Presentation and Expected Results

Treatment with an effective dose of Rapastinel is expected to significantly decrease the total time spent immobile in the TST compared to vehicle-treated controls.[2] The results can be summarized in a table for clear comparison.

Table 1: Representative Data for Rapastinel Efficacy in the Tail Suspension Test

Treatment Group (n=10)Dose (i.p.)Mean Immobility Time (seconds) ± SEM% Change vs. Vehiclep-value
Vehicle Control-155.4 ± 12.1--
Rapastinel10 mg/kg98.2 ± 10.5↓ 36.8%< 0.01

Note: The data presented in this table are representative and based on published findings demonstrating that Rapastinel significantly attenuates immobility time in rodent models of depression.[2] Actual results may vary based on specific experimental conditions and animal strains.

Conclusion

The Tail Suspension Test is a robust and reliable method for assessing the antidepressant-like properties of this compound.[6] Following the detailed protocol provided, researchers can effectively screen and characterize the compound's efficacy. A significant reduction in immobility time following Rapastinel administration provides strong preclinical evidence of its potential as a rapid-acting antidepressant, mediated by its unique mechanism as a positive modulator of the NMDA receptor.

References

Application Notes and Protocols: Immunohistochemistry for c-Fos after Rapastinel Trifluoroacetate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the immediate early gene c-Fos in rodent brain tissue following treatment with Rapastinel (B1663592) trifluoroacetate (B77799). This document includes an overview of Rapastinel, its mechanism of action, detailed experimental protocols, and expected outcomes based on current scientific literature.

Introduction to Rapastinel Trifluoroacetate

Rapastinel (formerly GLYX-13) is a tetrapeptide that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5][6] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function, leading to rapid and sustained antidepressant-like effects without producing dissociative side effects.[3][7] Its mechanism involves binding to a unique site on the NMDA receptor, independent of the glycine (B1666218) co-agonist site, which potentiates receptor activity in the presence of glutamate.[3][8] This modulation of the NMDA receptor is believed to trigger downstream signaling cascades that promote neuroplasticity and synaptic strengthening.[5][9]

The activation of neuronal populations can be visualized by monitoring the expression of immediate early genes like c-Fos. The c-Fos protein is a well-established marker of neuronal activity, as its expression is rapidly and transiently induced in response to various stimuli, including neurotransmitter receptor activation. Therefore, immunohistochemical detection of c-Fos can be a powerful tool to map the neuronal circuits modulated by Rapastinel treatment. Studies have shown that Rapastinel can induce c-Fos expression in specific brain regions, such as the prelimbic cortex, indicating its targeted effects on neuronal activation.[1][10]

Quantitative Data on c-Fos Expression After Rapastinel Treatment

The following table summarizes quantitative data on c-Fos expression in various brain regions of mice following treatment with Rapastinel. The data is extracted from a study by Inta et al. (2022), which investigated the effects of Rapastinel alone and in combination with the NMDA receptor antagonist MK-801.[1][10] The values represent the mean number of c-Fos positive cells per mm².

Brain RegionSaline (Control)Rapastinel (10 mg/kg)MK-801 (0.2 mg/kg)Rapastinel + MK-801
Prelimbic Cortex ~25~150~200~400
Infralimbic Cortex ~25~50~175~300
Dentate Gyrus ~10~20~400~1200
CA1 ~5~10~150~450
CA3 ~5~10~150~400
Nucleus Accumbens ~10~15~150~175
Cingulate Cortex ~10~20~150~400
Retrosplenial Cortex ~10~20~200~500

Data is estimated from graphical representations in Inta et al. (2022) and presented to illustrate relative changes.[1][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Rapastinel leading to c-Fos expression and a typical experimental workflow for its investigation.

Rapastinel_Signaling_Pathway Rapastinel Signaling Pathway Leading to c-Fos Expression Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor Rapastinel->NMDAR Positive Allosteric Modulation Ca_influx Ca²+ Influx NMDAR->Ca_influx ERK_pathway ERK Pathway Ca_influx->ERK_pathway mTORC1_pathway mTORC1 Pathway ERK_pathway->mTORC1_pathway CREB CREB mTORC1_pathway->CREB Activation cFos_gene c-Fos Gene Transcription CREB->cFos_gene cFos_protein c-Fos Protein (Neuronal Activation Marker) cFos_gene->cFos_protein

Caption: Proposed signaling cascade of Rapastinel.

IHC_Workflow Experimental Workflow for c-Fos Immunohistochemistry cluster_animal_prep Animal Preparation and Treatment cluster_tissue_proc Tissue Processing cluster_ihc Immunohistochemistry cluster_analysis Analysis animal_housing Animal Acclimation treatment This compound Administration (i.v. or i.p.) animal_housing->treatment perfusion Transcardial Perfusion (Saline followed by 4% PFA) treatment->perfusion brain_extraction Brain Extraction and Post-fixation perfusion->brain_extraction sectioning Cryosectioning or Vibratome Sectioning (30-40 µm) brain_extraction->sectioning blocking Blocking with Normal Serum sectioning->blocking primary_ab Primary Antibody Incubation (anti-c-Fos) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab signal_amp Signal Amplification (ABC Method) secondary_ab->signal_amp visualization Visualization (DAB) signal_amp->visualization mounting Mounting and Coverslipping visualization->mounting imaging Microscopy and Imaging mounting->imaging quantification Quantification of c-Fos Positive Cells imaging->quantification

Caption: Workflow for c-Fos IHC after Rapastinel.

Detailed Experimental Protocols

This section provides a detailed protocol for c-Fos immunohistochemistry in free-floating rodent brain sections following Rapastinel treatment.

I. Animal Treatment and Tissue Preparation
  • Animal Handling and Drug Administration:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle animals for several days prior to the experiment to minimize stress-induced c-Fos expression.

    • Dissolve this compound in sterile 0.9% saline.

    • Administer Rapastinel via intravenous (i.v.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).

    • Include a vehicle-treated control group (0.9% saline).

    • Return animals to their home cages for a specific period (e.g., 2 hours) to allow for c-Fos protein expression.

  • Transcardial Perfusion and Brain Extraction:

    • Deeply anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital).

    • Perform a transcardial perfusion, first with ice-cold 0.9% saline to clear the blood, followed by ice-cold 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).

    • Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.

    • Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB for cryoprotection until it sinks.

  • Sectioning:

    • Cut coronal or sagittal sections at 30-40 µm thickness using a cryostat or a vibratome.

    • Collect the free-floating sections in a cryoprotectant solution or 0.1 M phosphate-buffered saline (PBS) and store at -20°C or 4°C, respectively, until staining.

II. Immunohistochemistry for c-Fos
  • Preparation:

    • Rinse the free-floating sections three times for 10 minutes each in 0.1 M PBS.

    • Quench endogenous peroxidase activity by incubating the sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature.

    • Rinse the sections three times for 10 minutes each in 0.1 M PBS.

  • Blocking:

    • Incubate the sections in a blocking solution containing 5% normal goat serum (or serum from the species in which the secondary antibody was raised) and 0.3% Triton X-100 in 0.1 M PBS for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.

    • Incubate for 24-48 hours at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Rinse the sections three times for 10 minutes each in 0.1 M PBS.

    • Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in the blocking solution (e.g., 1:500) for 2 hours at room temperature.

  • Signal Amplification (ABC Method):

    • Rinse the sections three times for 10 minutes each in 0.1 M PBS.

    • Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution prepared according to the manufacturer's instructions for 1-1.5 hours at room temperature.

  • Visualization:

    • Rinse the sections three times for 10 minutes each in 0.1 M PBS.

    • Develop the peroxidase reaction using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit, resulting in a brown nuclear stain in c-Fos positive cells. Monitor the reaction closely under a microscope to avoid overstaining.

    • Stop the reaction by rinsing the sections thoroughly with 0.1 M PBS.

  • Mounting and Analysis:

    • Mount the stained sections onto gelatin-coated slides.

    • Allow the slides to air dry overnight.

    • Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and coverslip with a permanent mounting medium.

    • Examine the sections under a light microscope. c-Fos positive cells will exhibit a dark brown to black nuclear stain.

    • Quantify the number of c-Fos positive cells in specific brain regions of interest using an appropriate image analysis software. The results are typically expressed as the number of positive cells per unit area (e.g., cells/mm²).

Note: This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific experimental conditions and reagents. Always include appropriate controls, such as omitting the primary antibody, to ensure the specificity of the staining.

References

Rapastinel's Activation of the ERK/mTOR Pathway: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) (GLYX-13) is a novel glutamatergic modulator with rapid-acting antidepressant properties. Its mechanism of action is linked to the potentiation of N-methyl-D-aspartate receptor (NMDAR) function, leading to downstream signaling cascades that promote neuroplasticity. A key pathway implicated in the therapeutic effects of Rapastinel is the ERK/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and protein synthesis, all critical processes for synaptic plasticity. Western blot analysis is a fundamental technique to elucidate the activation of this pathway by quantifying the phosphorylation status of its key protein components. These application notes provide a detailed guide for researchers to investigate the effects of Rapastinel on the ERK/mTOR pathway using Western blotting.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effect of Rapastinel on the phosphorylation of key proteins in the ERK/mTOR pathway. The data is presented as fold change relative to a vehicle control group.

Table 1: Effect of Repeated Rapastinel Administration on p-ERK Levels in Mice

Brain RegionTreatment GroupFold Change vs. Vehiclep-value
HippocampusRapastinel (5 mg/kg)~1.8< 0.01
Rapastinel (10 mg/kg)~2.1< 0.01
Prefrontal CortexRapastinel (5 mg/kg)~1.7< 0.01
Rapastinel (10 mg/kg)~1.9< 0.01

Data is derived from studies in mice receiving repeated intravenous injections of Rapastinel for 3 days.[1][2]

Table 2: Effect of Repeated Rapastinel Administration on p-mTOR Levels in Mice

Brain RegionTreatment GroupFold Change vs. Vehiclep-value
HippocampusRapastinel (5 mg/kg)~1.6< 0.01
Rapastinel (10 mg/kg)~1.9< 0.01
Prefrontal CortexRapastinel (5 mg/kg)~1.5< 0.05
Rapastinel (10 mg/kg)~1.8< 0.05

Data is derived from studies in mice receiving repeated intravenous injections of Rapastinel for 3 days.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Rapastinel-activated ERK/mTOR signaling pathway and the general workflow for its analysis by Western blot.

ERK_mTOR_Pathway Rapastinel Rapastinel NMDAR NMDAR Rapastinel->NMDAR modulates AMPAR AMPAR NMDAR->AMPAR activates BDNF_VGF BDNF/VGF Release AMPAR->BDNF_VGF TrkB TrkB Receptor BDNF_VGF->TrkB ERK ERK TrkB->ERK pERK p-ERK ERK->pERK phosphorylation mTORC1 mTORC1 pERK->mTORC1 activates pmTOR p-mTOR mTORC1->pmTOR phosphorylation p70S6K p70S6K pmTOR->p70S6K _4EBP1 4E-BP1 pmTOR->_4EBP1 pp70S6K p-p70S6K p70S6K->pp70S6K phosphorylation Synaptic_Plasticity Synaptic Plasticity & Antidepressant Effects pp70S6K->Synaptic_Plasticity p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 phosphorylation p4EBP1->Synaptic_Plasticity

Rapastinel-activated ERK/mTOR signaling pathway.

Western_Blot_Workflow start Start: Sample Preparation (e.g., Brain Tissue Homogenization) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-mTOR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis stripping Stripping of Membrane analysis->stripping reprobing Re-probing with Total Protein Antibody (e.g., anti-ERK, anti-mTOR) stripping->reprobing normalization Normalization of Phospho-protein to Total Protein reprobing->normalization end End: Data Interpretation normalization->end

References

Application Notes and Protocols for Live-Cell Imaging of Calcium Influx with Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel Trifluoroacetate, formerly known as GLYX-13, is a novel therapeutic agent that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike traditional NMDA receptor antagonists, Rapastinel enhances receptor function at a novel site, independent of the glycine (B1666218) co-agonist binding site.[3][4] This modulation leads to an increase in NMDA receptor-mediated calcium (Ca2+) influx, which is a critical signaling event in synaptic plasticity and neuronal function.[3][5] At therapeutic concentrations, Rapastinel has been shown to produce rapid and sustained antidepressant-like effects.[4][5]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on intracellular calcium dynamics in live cells. The following sections detail the mechanism of action, protocols for live-cell calcium imaging, and quantitative data on Rapastinel's effects.

Mechanism of Action: Rapastinel-Mediated Calcium Influx

Rapastinel potentiates the activity of the NMDA receptor, a ligand-gated ion channel that is permeable to calcium. Upon binding of the neurotransmitter glutamate (B1630785) and a co-agonist (like D-serine or glycine), the NMDA receptor channel opens, allowing an influx of calcium into the neuron. Rapastinel enhances this process, leading to a greater increase in intracellular calcium concentration.[5] This enhanced calcium signaling is believed to be a key mechanism underlying its therapeutic effects, including the promotion of synaptic plasticity, such as long-term potentiation (LTP).[3][5]

The signaling pathway can be visualized as follows:

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Rapastinel Rapastinel Trifluoroacetate Rapastinel->NMDAR Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity Promotes

Caption: Signaling pathway of Rapastinel-mediated calcium influx.

Quantitative Data: Effect of Rapastinel on NMDA-Induced Calcium Influx

The modulatory effect of Rapastinel on NMDA receptor-mediated calcium influx is concentration-dependent. At lower, therapeutically relevant concentrations, it enhances calcium influx, while at higher concentrations, it can be inhibitory.[5]

Table 1: Concentration-Dependent Effect of Rapastinel on NMDA-Induced Calcium Influx in Primary Rat Cortical Neurons [5]

Rapastinel ConcentrationAgonistPercent Enhancement of Ca2+ Influx (approx.)
10 nM10 µM NMDA~30%
30 nM10 µM NMDA~30%
100 nM10 µM NMDA~30% (Maximal enhancement)
300 nM10 µM NMDA~30%
≥ 1 µM10 µM NMDA~25% Inhibition

Table 2: Effect of Rapastinel on NMDA-Induced Calcium Influx in HEK cells expressing NR2A/NR1 or NR2B/NR1 NMDARs [6]

Rapastinel ConcentrationAgonistEffect on NMDAR-induced Ca2+ response
30-100 nM3 µM NMDA + 3 µM D-serine or 100 nM glutamate + 3 µM D-serineEnhanced
≥ 1 µM3 µM NMDA + 3 µM D-serine or 100 nM glutamate + 3 µM D-serineWeakly Inhibited

Experimental Protocols

This section provides detailed protocols for live-cell imaging of calcium influx using two common fluorescent calcium indicators: Fluo-4 AM and Fura-2 AM. These protocols are adaptable for various cell types, including primary neurons and cell lines expressing NMDA receptors.

Experimental Workflow Overview

A Cell Culture and Seeding B Dye Loading (Fluo-4 AM or Fura-2 AM) A->B C Baseline Fluorescence Measurement B->C D Application of This compound C->D E NMDA Receptor Stimulation D->E F Time-Lapse Imaging of Calcium Influx E->F G Data Analysis F->G

Caption: General experimental workflow for live-cell calcium imaging.

Protocol 1: Live-Cell Calcium Imaging with Fluo-4 AM

Fluo-4 AM is a high-affinity, single-wavelength calcium indicator that exhibits a large fluorescence intensity increase upon binding to Ca2+.

Materials:

  • Primary neurons or a suitable cell line expressing NMDA receptors

  • Glass-bottom imaging dishes or 96-well imaging plates

  • This compound stock solution (in sterile water or appropriate buffer)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • NMDA and D-serine stock solutions

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm)

Procedure:

  • Cell Seeding:

    • One to two days prior to the experiment, seed cells onto glass-bottom imaging dishes to achieve 70-80% confluency on the day of imaging.[7]

    • Culture cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Preparation of Fluo-4 AM Loading Solution (prepare fresh):

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[7]

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.[7]

    • On the day of the experiment, prepare the loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.[7]

  • Dye Loading:

    • Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[7]

  • Washing and De-esterification:

    • Gently wash the cells two times with warm HBSS to remove extracellular dye.[7]

    • Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM.[7]

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for 5-10 minutes.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

    • Add the desired concentration of this compound (e.g., 100 nM) to the cells and incubate for a designated pre-treatment time (e.g., 5-10 minutes).

    • To induce calcium influx, add the NMDA and D-serine solution (e.g., 10 µM NMDA + 3 µM D-serine).

    • Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 2-5 seconds) for a duration sufficient to capture the peak calcium response and its subsequent decay.[7]

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity over time.

    • Normalize the fluorescence signal (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Compare the peak fluorescence change in cells treated with Rapastinel to control cells (treated with vehicle).

Protocol 2: Ratiometric Live-Cell Calcium Imaging with Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator, which allows for more accurate quantification of intracellular calcium concentrations by minimizing the effects of uneven dye loading and photobleaching.[1]

Materials:

  • All materials from Protocol 1, with Fura-2 AM replacing Fluo-4 AM.

  • Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of ~340 nm and ~380 nm, and an emission filter around 510 nm.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Preparation of Fura-2 AM Loading Solution (prepare fresh):

    • Prepare a 1 mg/ml stock solution of Fura-2 AM in anhydrous DMSO.[8]

    • Dilute the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS containing 0.02% Pluronic F-127.[8]

  • Dye Loading:

    • Aspirate the culture medium and wash the cells once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C in the dark.[8]

  • Washing and De-esterification:

    • Gently wash the cells two to three times with warm HBSS.

    • Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at 37°C.[8]

  • Ratiometric Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add this compound and allow for pre-incubation.

    • Stimulate the cells with NMDA and D-serine.

    • Begin time-lapse ratiometric imaging.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the ratiometric changes in Rapastinel-treated cells to control cells.

Conclusion

The protocols and data presented here provide a robust framework for investigating the effects of this compound on NMDA receptor-mediated calcium influx. By utilizing live-cell imaging techniques, researchers can gain valuable insights into the mechanism of action of this promising therapeutic agent and its role in modulating neuronal function. Careful optimization of experimental parameters for specific cell types and imaging systems is recommended to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Stereotaxic Injection of Rapastinel Trifluoroacetate into the Medial Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) (formerly GLYX-13), as Rapastinel Trifluoroacetate, is a tetrapeptide (Threonine-Proline-Proline-Threonine-amide) that acts as a novel modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike traditional NMDA receptor antagonists, Rapastinel exhibits properties of a glycine-site partial agonist and a positive allosteric modulator, enhancing NMDA receptor function without causing the psychotomimetic side effects associated with antagonists like ketamine.[1][3] Preclinical studies have demonstrated its potential as a rapid-acting antidepressant and cognitive enhancer.[4]

Direct administration into the medial prefrontal cortex (mPFC), a key brain region implicated in mood regulation and cognition, allows for the precise investigation of Rapastinel's localized effects on synaptic plasticity and neuronal function. These application notes provide detailed protocols for the stereotaxic injection of this compound into the rodent mPFC, intended to guide researchers in preclinical studies.

Mechanism of Action

Rapastinel modulates NMDA receptor activity, primarily by acting as a partial agonist at the glycine (B1666218) co-agonist site.[5] More recent evidence suggests it may also act as a positive allosteric modulator at a novel site on the NMDA receptor, independent of the glycine site.[1] This modulation enhances NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[4] The activation of NMDA receptors by Rapastinel leads to downstream signaling cascades, including the activation of the mTORC1 pathway, which is crucial for its antidepressant-like effects.[6] This ultimately results in increased synaptogenesis, as evidenced by a higher density of mature dendritic spines in the mPFC.[4]

Rapastinel_Signaling_Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Glycine Site / Allosteric Site) Rapastinel->NMDAR Ca_influx Increased Ca2+ Influx NMDAR->Ca_influx mTORC1 mTORC1 Pathway Activation Ca_influx->mTORC1 Synaptogenesis Increased Synaptogenesis (↑ Mature Dendritic Spines) mTORC1->Synaptogenesis LTP Enhanced LTP in mPFC mTORC1->LTP Antidepressant Antidepressant-like Effects Synaptogenesis->Antidepressant LTP->Antidepressant

Figure 1: Proposed signaling pathway of Rapastinel in the mPFC.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of Rapastinel in the medial prefrontal cortex and related behavioral outcomes.

Table 1: Effects of Rapastinel on Synaptic Plasticity in the Rodent mPFC
Parameter Species/Model Rapastinel Dose/Concentration Observed Effect
Long-Term Potentiation (LTP)Rat mPFC slices (ex vivo)3 mg/kg (IV, 24h prior)Significant enhancement of LTP magnitude.[4]
Mature Dendritic Spine DensityRat Layer V mPFC3 mg/kg (IV)Significant increase 24 hours post-dosing.[4]
NMDA Receptor-mediated CurrentsRat mPFC pyramidal neurons100 nMIncreased amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[1]
Table 2: Behavioral Effects Following Rapastinel Administration
Behavioral Test Species Rapastinel Dose and Route Observed Antidepressant-like Effect
Porsolt Forced Swim TestRat3 mg/kg (IV)Significant reduction in floating time at 1h and 24h post-dosing.[4]
Porsolt Forced Swim TestRat1 µ g/side (intra-mPFC)Significant antidepressant-like effect.[2]
Novelty-Induced HypophagiaRat3 mg/kg (IV)Reversal of CUS-induced deficits.[7]
Sucrose Preference TestRat3 mg/kg (IV)Reversal of CUS-induced anhedonia.[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebral Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the in vivo formulation vehicle by combining the following in a sterile tube:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile Saline[8][9]

  • Drug Dissolution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • To achieve a target concentration (e.g., for doses of 0.1-10 µg per side in a 0.5 µL injection volume, a stock solution of 0.2-20 µg/µL or 0.2-20 mg/mL would be required), first dissolve the powder in the DMSO portion of the vehicle.

    • Sequentially add the PEG300, Tween 80, and finally the saline, vortexing thoroughly after each addition to ensure a clear solution.[8]

    • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

  • Storage: It is recommended to prepare the working solution fresh on the day of use. If a stock solution is made, it should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Stereotaxic Injection into the Medial Prefrontal Cortex

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Heating pad to maintain body temperature

  • Surgical drill with a small burr bit

  • Hamilton syringe (or similar microinjection system) with a 33-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Suturing material or wound clips

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the animal using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Administer a pre-operative analgesic.

    • Place the animal in the stereotaxic frame, ensuring the head is level between bregma and lambda.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and clean the surgical area with antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Use a cotton swab to clean the skull surface and identify the bregma landmark.

    • Based on a rodent brain atlas, determine the coordinates for the mPFC. Typical coordinates relative to bregma are:

      • Mouse: Anteroposterior (AP): +1.8 mm; Mediolateral (ML): ±0.4 mm; Dorsoventral (DV): -2.5 mm from the skull surface.[10][11]

      • Rat: Anteroposterior (AP): +2.7 to +3.2 mm; Mediolateral (ML): ±0.5 mm; Dorsoventral (DV): -3.0 to -3.5 mm from the skull surface.

    • Use the surgical drill to create a small burr hole over the target injection site.

  • Microinjection:

    • Slowly lower the microinjection needle to the target DV coordinate.

    • Infuse Rapastinel solution at a slow, controlled rate (e.g., 100 nL/minute) to allow for diffusion and prevent tissue damage.[12] A typical injection volume is 0.5 µL per side.[13]

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.[12]

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with wound clips.

    • Administer post-operative analgesics as required by your institutional animal care and use committee.

    • Place the animal in a clean cage on a heating pad and monitor until it has fully recovered from anesthesia.

    • Monitor the animal's health and well-being for several days post-surgery.

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Procedure DrugPrep Rapastinel Solution Preparation (Protocol 1) Anesthesia Anesthesia & Animal Mounting DrugPrep->Anesthesia Craniotomy Craniotomy over mPFC Anesthesia->Craniotomy Injection Stereotaxic Microinjection (Protocol 2) Craniotomy->Injection PostOp Post-Operative Care & Recovery Injection->PostOp Analysis Behavioral / Molecular Analysis PostOp->Analysis

Figure 2: Workflow for stereotaxic injection of Rapastinel.

References

Troubleshooting & Optimization

Troubleshooting Rapastinel Trifluoroacetate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapastinel (B1663592) Trifluoroacetate (B77799). Below are solutions to common solubility issues and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Challenges

Question: My Rapastinel Trifluoroacetate is not dissolving in my aqueous buffer. What should I do?

Answer:

Direct dissolution of this compound in purely aqueous buffers can be challenging. The compound's solubility is significantly enhanced by the use of organic co-solvents. If you are observing poor solubility, consider the following troubleshooting steps:

  • Utilize an appropriate co-solvent system. The most common and effective method is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions.

  • Follow a validated formulation protocol. For in vivo studies, a multi-component solvent system is often required. A widely used formulation involves dissolving this compound in DMSO, followed by the sequential addition of PEG300, Tween-80, and finally a saline solution.

  • Apply gentle heating and/or sonication. If precipitation or phase separation occurs during preparation, gentle warming or sonication can aid in the dissolution process.[1] Be cautious with heat, as the compound can be heat-sensitive.

  • Prepare fresh solutions. It is recommended to prepare solutions immediately before use.[2] If storage is necessary, store aliquots at -80°C for up to six months or -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1]

Question: I observed precipitation when diluting my DMSO stock solution with my aqueous experimental buffer. How can I prevent this?

Answer:

This is a common issue known as "salting out," where the compound is less soluble in the final aqueous buffer than in the initial organic stock. To mitigate this:

  • Decrease the final concentration. The precipitation indicates that the concentration of this compound in your final working solution is above its solubility limit in that specific buffer. Try preparing a more dilute working solution.

  • Increase the percentage of co-solvent. If your experimental design allows, increasing the final concentration of DMSO or other organic solvents in the working solution can help maintain solubility.

  • Consider a different formulation. For cell-based assays, ensure the final DMSO concentration is compatible with your cells (typically <0.5%). For in vivo work, using a formulation with PEG300 and Tween-80 can improve solubility and stability in saline.[1][2]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent SystemConcentration AchievedMolar EquivalentNotesSource
DMSO125 mg/mL236.97 mMSonication is recommended.[2]
DMSO32 mg/mL77.39 mMSonication is recommended.[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline4 mg/mL7.58 mMSonication is recommended. Solvents should be added sequentially.[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL3.94 mMClear solution; saturation unknown.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL3.94 mMClear solution.[1]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL3.94 mMClear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the preparation of a 125 mg/mL stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Sonicator bath

Methodology:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve a concentration of 125 mg/mL.

  • Vortex the solution briefly to mix.

  • Place the vial in a sonicator bath and sonicate until the powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol describes the preparation of a 4 mg/mL solution suitable for intravenous administration in animal studies.[2]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Methodology:

  • Prepare a stock solution of this compound in DMSO at a concentration higher than the final formulation (e.g., 40 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution (this will constitute 10% of the final volume).

  • Add PEG300 to the tube (40% of the final volume). Mix thoroughly until the solution is clear.

  • Add Tween-80 to the tube (5% of the final volume). Mix again until the solution is clear.

  • Finally, add sterile saline to reach the final desired volume (45% of the final volume). Mix thoroughly.

  • If any precipitation is observed, sonicate the solution until it becomes clear.

  • This formulation should be prepared fresh before each experiment.

Visualizing Experimental and Biological Processes

To aid in experimental design and understanding, the following diagrams illustrate a typical workflow for solution preparation and the key signaling pathway activated by Rapastinel.

G cluster_workflow Experimental Workflow: In Vivo Formulation A Weigh Rapastinel Trifluoroacetate Powder B Dissolve in DMSO (10% final volume) A->B Step 1 C Add PEG300 (40% final volume) B->C Step 2 D Add Tween-80 (5% final volume) C->D Step 3 E Add Saline (45% final volume) D->E Step 4 F Sonicate if Precipitation Occurs E->F Troubleshooting G Administer to Animal E->G F->G

Caption: Workflow for preparing an in-vivo formulation of this compound.

G cluster_pathway Rapastinel Signaling Pathway Rapastinel Rapastinel NMDAR NMDA Receptor (Allosteric Modulation) Rapastinel->NMDAR BDNF BDNF Release NMDAR->BDNF TrkB TrkB Receptor BDNF->TrkB ERK ERK Pathway TrkB->ERK mTOR mTOR Pathway TrkB->mTOR SynapticPlasticity Synaptic Plasticity (LTP Enhancement) ERK->SynapticPlasticity mTOR->SynapticPlasticity Antidepressant Antidepressant Effects SynapticPlasticity->Antidepressant

Caption: Rapastinel's mechanism of action via NMDA receptor modulation.

Frequently Asked Questions (FAQs)

Q1: What is the appearance of this compound powder? A1: It is typically a white to light yellow powder or crystal.

Q2: What are the recommended storage conditions for the solid compound? A2: The solid powder should be stored at -20°C under an inert gas. It is also noted to be air, hygroscopic, and heat sensitive.

Q3: How does this compound work? A3: Rapastinel is an NMDA receptor modulator with glycine-site partial agonist properties.[1][4][5] It enhances NMDA receptor activity, which leads to the activation of downstream signaling pathways like ERK and mTOR, promotes the release of Brain-Derived Neurotrophic Factor (BDNF), and increases synaptic plasticity, all of which are believed to contribute to its rapid antidepressant effects.[6][7][8]

Q4: Can I prepare a stock solution in water or PBS? A4: While not extensively documented in the provided search results, direct dissolution in purely aqueous solutions is expected to be low. The trifluoroacetate salt form may improve aqueous solubility compared to the free base, but for reliable and concentrated stock solutions, using DMSO is the recommended starting point.

Q5: Is this compound the same as GLYX-13? A5: Yes, Rapastinel was formerly known by the developmental code name GLYX-13.[9] The trifluoroacetate is the salt form of the compound.

References

Preventing Rapastinel Trifluoroacetate precipitation in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Rapastinel Trifluoroacetate in stock solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound from a stock solution can compromise experimental accuracy. If you observe precipitation (e.g., cloudiness, visible particles, or crystal formation), consult the following guide.

Immediate Troubleshooting Steps
  • Warm the Solution: Gently warm the stock solution to 37°C for a short period. Sonication in a water bath can also be helpful to redissolve the peptide.[1][2][3] Avoid excessive heat as it may degrade the peptide.[4]

  • Vortex or Mix Thoroughly: Ensure the solution is homogeneous before use.

  • Centrifuge: Before taking an aliquot, centrifuge the vial to pellet any undissolved peptide.[2] Carefully pipette the supernatant for your experiment. Note that this will alter the effective concentration of your solution.

Logical Flow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Problem Assessment cluster_3 Corrective Actions for Future Preparations Precipitation Precipitation Observed in Stock Solution Warm Gently Warm (37°C) and/or Sonicate Precipitation->Warm First Step Vortex Vortex/Mix Thoroughly Warm->Vortex Centrifuge Centrifuge and Use Supernatant Vortex->Centrifuge If precipitation persists Assess Assess Potential Causes Vortex->Assess If solution clears Centrifuge->Assess Concentration will be altered Concentration Concentration Too High? Assess->Concentration Solvent Inappropriate Solvent? Assess->Solvent Storage Improper Storage? Assess->Storage pH Suboptimal pH? Assess->pH ReduceConc Lower Stock Concentration Concentration->ReduceConc OptimizeSolvent Use Recommended Solvents (e.g., DMSO) Solvent->OptimizeSolvent Aliquot Aliquot and Store Properly (-80°C) Storage->Aliquot AdjustpH Adjust pH of Aqueous Buffer (if applicable) pH->AdjustpH PrepareFresh Prepare Fresh Stock Solution ReduceConc->PrepareFresh OptimizeSolvent->PrepareFresh Aliquot->PrepareFresh AdjustpH->PrepareFresh G cluster_0 Factors Affecting Rapastinel Solubility cluster_1 cluster_2 PeptideProperties Intrinsic Peptide Properties AminoAcidSeq Amino Acid Sequence (Hydrophobicity) PeptideProperties->AminoAcidSeq Concentration Concentration PeptideProperties->Concentration ExtrinsicFactors Extrinsic Factors Solvent Solvent Choice ExtrinsicFactors->Solvent pH pH of Solution ExtrinsicFactors->pH Temperature Temperature ExtrinsicFactors->Temperature IonicStrength Ionic Strength ExtrinsicFactors->IonicStrength

References

Technical Support Center: Optimizing Rapastinel Trifluoroacetate for Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Rapastinel (B1663592) Trifluoroacetate in cognitive enhancement studies.

Frequently Asked Questions (FAQs)

Q1: What is Rapastinel Trifluoroacetate and what is its mechanism of action for cognitive enhancement?

This compound (formerly known as GLYX-13) is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions as a glycine-site partial agonist, enhancing NMDA receptor activity.[1][2] This modulation of the NMDA receptor is believed to trigger synaptic plasticity processes, similar to long-term potentiation (LTP), which are associated with learning and memory.[1][3] This action leads to cognitive enhancement, which has been observed in various animal models.[1][2]

Q2: What are the typical effective dosages of this compound for cognitive enhancement in preclinical studies?

In rodent models, an optimal dose for cognitive enhancement has been identified as 1 mg/kg administered intravenously (IV).[1][4] Another effective dose, particularly for observing antidepressant-like effects that are linked to cognitive processes, is 3 mg/kg (IV).[3][5] It is important to note that Rapastinel can exhibit a biphasic dose-response curve.[6] Therefore, it is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.

Q3: How is this compound administered in animal studies?

In the majority of published preclinical studies, Rapastinel is administered intravenously (IV).[1][3][4] The compound is typically dissolved in a sterile saline solution (0.9%) for injection.[5]

Q4: What is the duration of the cognitive-enhancing effects of a single dose of Rapastinel?

A single administration of Rapastinel has been shown to produce sustained pro-cognitive and antidepressant-like effects that can last for at least one week.[3][7] Studies have demonstrated enhanced learning and memory in various tasks from one day up to one week post-dosing.[8]

Q5: Are there any known side effects of Rapastinel at effective cognitive-enhancing doses?

Unlike NMDA receptor antagonists such as ketamine, Rapastinel has not been found to induce psychotomimetic, sedative, or cognitive-impairing side effects in animal models.[7][9] In fact, it has been shown to reverse cognitive deficits induced by ketamine.[7][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant cognitive enhancement observed. Suboptimal Dosage: The dose of Rapastinel may be too low or too high, falling outside the therapeutic window of the biphasic dose-response curve.[6]Perform a dose-response study to identify the optimal dose for your specific animal model and behavioral task. Doses of 1 mg/kg and 3 mg/kg (IV) have been shown to be effective in rats.[1][3]
Timing of Administration: The time between drug administration and behavioral testing may not be optimal.In many studies, testing is conducted 15 minutes to 24 hours after a single IV dose.[1][3][4] Consider adjusting this time window based on your experimental design.
Route of Administration: While IV is the most common route in published studies, other routes may have different absorption and bioavailability.If using a different route, ensure proper validation and consider that dosage adjustments may be necessary.
Variability in experimental results. Inconsistent Drug Preparation: Improper dissolution or storage of this compound can lead to inconsistent concentrations.Prepare fresh solutions for each experiment. For solubility, DMSO and a combination of DMSO, PEG300, Tween 80, and saline can be used.[10] Store the stock solution at -80°C for up to one year.[10]
Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses.Increase the sample size per group to improve statistical power. Ensure animals are properly randomized to treatment groups.
Unexpected behavioral changes. Off-Target Effects (Unlikely): Although Rapastinel is selective, high concentrations could potentially have unforeseen effects.Re-evaluate the dosage. Ensure the observed behaviors are not due to experimental stress or other confounding factors. Review the literature for any reported off-target effects at the administered dose.
Difficulty with drug formulation. Solubility Issues: this compound may not readily dissolve in all vehicles.Sonication is recommended to aid dissolution in DMSO or a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[10]

Quantitative Data Summary

Table 1: Effective Dosages of Rapastinel in Preclinical Cognitive and Behavioral Models

Animal Model Behavioral Test Effective Dose (IV) Key Findings Reference
Young Adult Rats (3 months)Trace Eyeblink Conditioning, Alternating T-Maze, Morris Water Maze1 mg/kgRobust cognitive enhancement.[1][4]
Learning-Impaired Aged Rats (27 months)Trace Eyeblink Conditioning, Alternating T-Maze, Morris Water Maze1 mg/kgReversal of age-related cognitive deficits.[1][4]
Young Adult Rats (3 months)Positive Emotional Learning1 mg/kgFacilitated positive emotional learning.[1][4]
Sprague-Dawley RatsPorsolt Forced Swim Test, Open Field, Ultrasonic Vocalizations3 mg/kgLong-lasting antidepressant-like effects (up to 1 week).[3]
Sprague-Dawley RatsMorris Water Maze, Positive Emotional Learning, Contextual Fear Extinction3 mg/kgCognitive enhancement lasting at least one week.[3][8]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

  • Reconstitution: Allow the lyophilized this compound powder to come to room temperature.

  • Vehicle Preparation: Prepare a sterile 0.9% saline solution.

  • Dissolution: Dissolve the this compound in the sterile saline to the desired stock concentration. Gentle vortexing can be used to aid dissolution. For a 1 mg/mL stock solution, dissolve 1 mg of the compound in 1 mL of saline.

  • Final Dilution: On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection.

  • Administration: Administer the solution intravenously (IV) via the tail vein. The injection volume is typically 1 ml/kg of body weight.[5]

Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged just below the water surface.

  • Acquisition Phase:

    • Administer Rapastinel (e.g., 1 mg/kg, IV) or vehicle 24 hours prior to the first day of training.[8]

    • For 5 consecutive days, each rat is given four trials per day to find the hidden platform.

    • The starting position is varied for each trial.

    • If the rat does not find the platform within 60-90 seconds, it is gently guided to it.

    • Record the latency to find the platform and the path length using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • Each rat is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis prep This compound Preparation admin Intravenous Administration prep->admin 1 mg/kg or 3 mg/kg in Saline acq Acquisition Phase (e.g., Morris Water Maze) admin->acq 15 min to 24 hours post-injection probe Probe Trial / Memory Test acq->probe 24 hours post-last trial data Data Collection (Latency, Path Length, etc.) probe->data stats Statistical Analysis data->stats

Caption: Experimental workflow for a typical cognitive enhancement study using Rapastinel.

signaling_pathway cluster_receptor NMDA Receptor Modulation cluster_downstream Intracellular Signaling Cascade cluster_outcome Cellular & Functional Outcomes rapastinel Rapastinel nmda NMDA Receptor (Glycine Site) rapastinel->nmda Partial Agonist erk ERK Activation nmda->erk mtorc1 mTORC1 Pathway Activation nmda->mtorc1 plasticity Synaptic Plasticity (LTP) erk->plasticity bdnf BDNF Release mtorc1->bdnf bdnf->plasticity spines Increased Mature Dendritic Spines plasticity->spines cognition Cognitive Enhancement spines->cognition

References

Addressing inconsistent results in Rapastinel Trifluoroacetate behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rapastinel (B1663592) Trifluoroacetate behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Rapastinel Trifluoroacetate and its primary mechanism of action?

Rapastinel (formerly GLYX-13) is a tetrapeptide that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Unlike NMDA receptor antagonists like ketamine, Rapastinel enhances NMDA receptor function.[1][4] It binds to a unique site on the NMDA receptor complex, independent of the glycine (B1666218) co-agonist site, to facilitate glutamate-mediated receptor activation.[1][5] This modulation is thought to underlie its potential rapid-acting antidepressant and cognitive-enhancing effects.[2]

Q2: What are the key downstream signaling pathways activated by Rapastinel?

Rapastinel's modulation of the NMDA receptor initiates intracellular signaling cascades implicated in neuroplasticity. Key pathways include the Extracellular signal-regulated kinase (ERK) and the mammalian Target of Rapamycin (mTOR) signaling pathways.[6][7][8][9] Activation of these pathways is believed to promote the synthesis of proteins crucial for synaptic function and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[6][7][8][9]

Q3: Why were the Phase III clinical trials for Rapastinel unsuccessful despite promising preclinical data?

In 2019, Allergan announced that Rapastinel failed to differentiate from placebo in three pivotal Phase III trials for major depressive disorder.[10] The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and are a critical reminder of the challenges in translating findings from animal models to human conditions. Potential contributing factors could include differences in metabolism and pharmacokinetics between rodents and humans, the complexity of human depression compared to animal models, and the inherent variability of the behavioral assays used in preclinical studies.

Q4: Is a biphasic (U-shaped) dose-response curve observed with Rapastinel?

Yes, Rapastinel has been reported to exhibit a biphasic or inverted U-shaped dose-response curve in some studies.[8] This means that both low and high doses may be less effective than an optimal intermediate dose. This phenomenon can contribute to inconsistent results if the dose range tested is not sufficiently broad or if the optimal dose window is narrow.

Troubleshooting Guides for Behavioral Assays

General Troubleshooting for Rodent Behavioral Assays

Inconsistent results in behavioral assays are a common challenge in preclinical research.[11][12][13] Before attributing variability to the compound, it is crucial to systematically evaluate and standardize all aspects of the experimental protocol.

Potential Issue Possible Causes Recommended Solutions
High inter-animal variability Genetic differences (strain, substrain), sex, age, weight, estrous cycle in females.[12]Use a single, well-characterized rodent strain from a reputable vendor. Report the sex, age, and weight of the animals. For females, consider monitoring the estrous cycle.[12]
Inconsistent baseline behavior Animal handling stress, environmental stressors (noise, light, odors), housing conditions (density, enrichment), diet, and water availability.[11][12]Handle animals gently and consistently. Acclimate animals to the testing room and equipment.[14] Maintain a stable and controlled environment with consistent light/dark cycles, temperature, and humidity.[12] Standardize housing and husbandry procedures.
Experimenter bias Inconsistent handling, scoring, or knowledge of treatment groups.Blind the experimenter to the treatment conditions.[14] Use automated tracking software when possible. Ensure consistent handling and procedures for all animals.
Order effects Time of day of testing, carry-over effects from previous tests.[14]Test animals at the same time each day.[14] If multiple tests are performed, consider the potential for carry-over effects and allow for adequate washout periods.
Forced Swim Test (FST) & Tail Suspension Test (TST) Troubleshooting

The FST and TST are widely used to assess antidepressant-like activity by measuring immobility time.[15][16][17][18][19][20][21][22]

Potential Issue Possible Causes Recommended Solutions
High variability in immobility times Water temperature (FST), animal strain (e.g., C57BL/6 mice climbing their tails in TST), inconsistent scoring.[15][18]Maintain a consistent water temperature (typically 23-25°C) for the FST.[19] For the TST, use devices to prevent tail climbing in susceptible strains.[15][18] Ensure clear and consistent criteria for scoring immobility, either manually by a trained observer or with automated software.
No significant difference between Rapastinel and vehicle groups Suboptimal dose of Rapastinel (due to biphasic dose-response), insufficient statistical power, high baseline immobility in control animals.Test a wider range of Rapastinel doses.[8] Perform a power analysis to determine the appropriate sample size. High baseline immobility may indicate excessive stress; review general troubleshooting points.
Unexpected increase in immobility with Rapastinel At higher concentrations, Rapastinel may inhibit NMDA receptor activity, which could potentially lead to unexpected behavioral effects.[4]Carefully review the dose-response relationship and consider testing lower doses.
Novel Object Recognition (NOR) Test Troubleshooting

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[23][24][25][26][27]

Potential Issue Possible Causes Recommended Solutions
No preference for the novel object Animal anxiety, lack of motivation to explore, objects are not sufficiently distinct or are too frightening, memory impairment in the animal model.[23][26]Thoroughly habituate animals to the testing arena.[24][27] Ensure objects are of similar size and complexity but different in shape and texture.[23] Avoid objects with strong odors or that can be easily moved by the animal.[23]
High variability in exploration times Inconsistent object placement, olfactory cues from previous animals, experimenter presence.[23][26]Use a template for consistent object placement.[23] Thoroughly clean the arena and objects between trials to remove odors.[26] Minimize experimenter presence and other distractions during testing.[23]
Floor or ceiling effects Animals explore both objects very little (floor effect) or explore the novel object almost exclusively (ceiling effect), making it difficult to detect drug effects.Ensure animals are not overly anxious (for floor effects). For ceiling effects in control animals, consider increasing the delay between the familiarization and test phases to make the task more challenging.[27]

Experimental Protocols

Forced Swim Test (Porsolt Test) Protocol for Mice
  • Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15-20 cm, such that the mouse cannot touch the bottom or escape.[19]

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • The session is typically videotaped for later scoring.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage. A warming lamp may be used to prevent hypothermia.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the 6-minute test.[17]

Tail Suspension Test Protocol for Mice
  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The apparatus should prevent the mouse from reaching any surfaces.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour.

    • Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the bar or lever.

    • The test duration is typically 6 minutes and is videotaped.

  • Scoring: The total time the mouse remains immobile is recorded.[15][16][18][22] For strains prone to tail climbing, a small cylinder can be placed around the tail to prevent this behavior.[15][18]

Novel Object Recognition Test Protocol for Mice
  • Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of two identical objects and one novel object. Objects should be heavy enough that the mice cannot move them.

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.

    • Familiarization/Training (Day 2): Place two identical objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 10 minutes).

    • Test (Day 2, after a retention interval): After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

  • Scoring: Exploration is defined as the mouse's nose being directed at the object within a close proximity (e.g., <2 cm). The time spent exploring each object is recorded. A discrimination index is often calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[27]

Visualizations

Rapastinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel Trifluoroacetate NMDA_R NMDA Receptor Rapastinel->NMDA_R Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_R Agonist Ca_influx Ca²+ Influx NMDA_R->Ca_influx ERK ERK Ca_influx->ERK mTOR mTOR ERK->mTOR BDNF BDNF Synthesis & Synaptic Plasticity mTOR->BDNF

Caption: Rapastinel's signaling pathway.

Behavioral_Assay_Workflow cluster_pre_test Pre-Testing Phase cluster_testing Testing Phase cluster_post_test Post-Testing Phase Animal_Acclimation Animal Acclimation & Habituation Drug_Prep This compound Preparation & Dosing Animal_Acclimation->Drug_Prep FST Forced Swim Test (FST) Drug_Prep->FST TST Tail Suspension Test (TST) Drug_Prep->TST NOR Novel Object Recognition (NOR) Drug_Prep->NOR Data_Collection Data Collection (Automated/Manual Scoring) FST->Data_Collection TST->Data_Collection NOR->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow.

Troubleshooting_Logic cluster_factors Potential Contributing Factors cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results Compound_Factors Compound-Related (Dose, PK/PD) Inconsistent_Results->Compound_Factors Protocol_Factors Protocol-Related (Environment, Handling) Inconsistent_Results->Protocol_Factors Assay_Factors Assay-Related (Inherent Variability) Inconsistent_Results->Assay_Factors Review_Dose Review Dose-Response Curve Compound_Factors->Review_Dose Standardize_Protocol Standardize Protocol & Environment Protocol_Factors->Standardize_Protocol Refine_Assay Refine Assay Parameters & Scoring Assay_Factors->Refine_Assay

Caption: Troubleshooting logical relationships.

References

How to avoid degradation of Rapastinel Trifluoroacetate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Rapastinel Trifluoroacetate (B77799) to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide: Common Issues in Rapastinel Trifluoroacetate Storage and Handling

Issue Potential Cause(s) Recommended Solution(s)
Reduced or no biological activity Degradation of the peptide due to improper storage temperature, repeated freeze-thaw cycles, or exposure to moisture and oxygen.Ensure lyophilized peptide is stored at -20°C or -80°C for long-term stability.[1][2][3] For reconstituted solutions, aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.[2][3][4] Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4][5]
Visible changes in the lyophilized powder (e.g., clumping, discoloration) Absorption of moisture (hygroscopicity).[6] Oxidation of sensitive amino acid residues.Store the lyophilized powder in a tightly sealed vial within a desiccator to minimize moisture exposure.[4] For peptides susceptible to oxidation, consider storing under an inert gas like nitrogen or argon.[2]
Precipitation or cloudiness in reconstituted solution Poor solubility in the chosen solvent. Peptide aggregation. Bacterial contamination.Ensure the correct solvent is used for reconstitution based on the peptide's properties. Sonication may aid dissolution.[7] To prevent aggregation, store solutions at the recommended pH (typically pH 5-6 for many peptides).[2] For long-term storage of solutions, filtering through a 0.2 µm filter can remove potential bacterial contamination.[2]
Inconsistent experimental results Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. Degradation of the peptide stock solution over time.Always weigh the lyophilized peptide quickly in a low-humidity environment and tightly reseal the vial.[5] When preparing solutions, account for the net peptide content, which is typically 70-90% of the total mass due to counter-ions and residual moisture. Use freshly prepared solutions for critical experiments or validate the stability of stored solutions.

Frequently Asked Questions (FAQs)

Storage of Lyophilized this compound

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or, for maximum stability, at -80°C.[1][2] Under these conditions, the peptide can remain stable for years. For short-term storage (weeks to a few months), refrigeration at 4°C is acceptable.[1]

Q2: How does humidity affect lyophilized this compound?

Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[6] This can lead to a reduction in the net peptide content and can also accelerate degradation pathways such as hydrolysis.[6] It is crucial to store the lyophilized powder in a tightly sealed vial, preferably in a desiccator.[4]

Q3: How should I handle the vial when taking a sample of the lyophilized powder?

To prevent condensation from forming on the cold peptide, always allow the vial to warm to room temperature in a desiccator before opening.[4][5] Weigh out the desired amount quickly and then purge the vial with an inert gas like nitrogen or argon before resealing tightly.

Storage of Reconstituted this compound

Q4: What is the best way to store this compound once it is in solution?

The shelf-life of peptides in solution is limited.[3] For optimal stability, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them frozen at -20°C or -80°C.[2][4] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[3][5]

Q5: How long can I store reconstituted this compound?

The stability of reconstituted peptides depends on the amino acid sequence and the storage conditions. As a general guideline, peptide solutions can be stored at -20°C for several weeks to a few months, and at -80°C for longer periods. However, for critical applications, it is always best to use freshly prepared solutions or to conduct a stability study for your specific experimental conditions.

Illustrative Stability of Reconstituted this compound at Different Temperatures

Storage TemperatureEstimated % Purity after 1 WeekEstimated % Purity after 1 MonthEstimated % Purity after 6 Months
4°C 95%85%<70%
-20°C >99%98%90%
-80°C >99%>99%97%

Note: This table presents illustrative data based on the general stability of peptides. Actual stability may vary.

Factors Affecting Degradation

Q6: What are the primary pathways of peptide degradation?

Peptides can degrade through several chemical and physical pathways, including:

  • Hydrolysis: The cleavage of peptide bonds, often accelerated by acidic or alkaline conditions.

  • Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation.[8]

  • Deamidation: The removal of an amide group from asparagine or glutamine residues.[8]

  • Aggregation: The formation of insoluble peptide clumps, which can reduce bioactivity.[8]

Q7: How does the trifluoroacetate (TFA) counter-ion affect stability?

Trifluoroacetate is a common counter-ion for synthetic peptides as it is used in the purification process. While generally stable, residual TFA may be a consideration in certain sensitive cell-based assays. For most storage purposes, the TFA salt form is stable under the recommended conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

A forced degradation study is designed to deliberately stress the peptide to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[9][10][11]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Water for Injection or suitable buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at pH 5-6).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the intact Rapastinel from its degradation products. The percentage of remaining Rapastinel and the formation of degradation products should be quantified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Rapastinel Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Degradation (70°C) Photo Photostability (ICH Guidelines) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data signaling_pathway Rapastinel Rapastinel NMDAR NMDA Receptor Glycine Site Rapastinel->NMDAR:f1  Modulates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NMDAR->Synaptic_Plasticity  Activates Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects logical_relationship Improper_Storage Improper Storage Conditions Degradation Rapastinel Degradation Improper_Storage->Degradation Loss_of_Activity Loss of Biological Activity Degradation->Loss_of_Activity Inconsistent_Results Inconsistent Experimental Results Degradation->Inconsistent_Results

References

Managing the U-shaped dose-response curve of Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing experiments involving Rapastinel (B1663592) Trifluoroacetate (B77799), with a particular focus on its characteristic U-shaped dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is Rapastinel Trifluoroacetate and what is its primary mechanism of action?

Rapastinel (formerly GLYX-13) is a tetrapeptide (Threonine-Proline-Proline-Threonine-amide) that acts as a novel and selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is the trifluoroacetate salt form of rapastinel. Initially thought to be a glycine-site partial agonist, more recent studies have shown that it enhances NMDA receptor activity through a novel allosteric site, independent of the glycine (B1666218) co-agonist site.[4][5][6] This modulation leads to an enhancement of synaptic plasticity, which is believed to underlie its rapid-acting antidepressant and cognitive-enhancing effects.[1][2]

Q2: What is a U-shaped dose-response curve and why is it important for Rapastinel?

A U-shaped or inverted U-shaped dose-response curve is a non-monotonic relationship where the response to the drug increases with dose up to a certain point, after which higher doses lead to a diminished response.[7] This phenomenon, also known as hormesis, is critical to consider when working with Rapastinel as it has been observed in various experimental settings, from in vitro receptor activity to in vivo behavioral models and even human clinical trials.[4] Failing to account for this property can lead to misinterpretation of experimental results, as high concentrations may show reduced or no effect, while lower concentrations are effective.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[8] Once in solvent, it should be stored at -80°C for up to 1 year.[8] It is shipped with blue ice or at ambient temperature.[8] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[9]

Q4: What are suitable solvents for this compound?

This compound is soluble in DMSO at a concentration of 125 mg/mL (236.97 mM), and sonication is recommended to aid dissolution.[8] For in vivo studies, various formulations have been used, including a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can achieve a concentration of 4 mg/mL (7.58 mM).[8]

Troubleshooting Guides

Guide 1: Observing an Unexpected or Absent Dose-Response

This guide addresses situations where the expected U-shaped dose-response curve is not observed, or the compound appears to have no effect.

Potential Cause Troubleshooting Steps
Incorrect Concentration Range The effective concentration range for Rapastinel may be narrower than anticipated. Broaden the range of concentrations tested, ensuring to include several points at the lower end of the spectrum. A log or semi-log dilution series is recommended.
"U-Shaped" Curve Misinterpretation High concentrations of Rapastinel can lead to a reduced effect, which might be misinterpreted as a lack of efficacy. Ensure your dose range extends low enough to observe the initial increase in response.
Compound Instability/Degradation Prepare fresh stock solutions for each experiment. If the compound is in a solution that is repeatedly freeze-thawed, this could lead to degradation. Aliquot stock solutions to minimize this.
Solubility Issues at High Concentrations At higher concentrations, this compound may precipitate out of the solution, leading to a lower effective concentration than intended. Visually inspect solutions and consider using sonication to ensure complete dissolution.[8]
Assay Interference Run appropriate vehicle controls to ensure that the solvent or other components of the formulation are not interfering with the assay.
Guide 2: Difficulty Replicating Published Results

This guide provides steps to take when experimental outcomes do not align with previously published findings.

Potential Cause Troubleshooting Steps
Differences in Experimental Models The effects of Rapastinel can be cell-type and brain-region specific. For example, its effects have been specifically noted in the medial prefrontal cortex (mPFC).[4][10] Ensure your experimental model (cell line, animal strain, etc.) is consistent with the cited literature.
Variations in Protocol Minor variations in experimental protocols can significantly impact results. Pay close attention to incubation times, administration routes (e.g., intravenous vs. subcutaneous), and the timing of measurements post-administration.
NMDA Receptor Subunit Composition Rapastinel's modulatory effects can be dependent on the NMDA receptor subunit composition.[4] The expression of different subunits (e.g., GluN2B) can vary between cell types and developmental stages.[6]
Confounding Effects of Other Reagents Ensure that other reagents in your assay, such as glycine or D-serine concentrations, are controlled for, as Rapastinel's mechanism is independent of the glycine co-agonist site.[4]

Experimental Protocols & Data

In Vitro NMDA Receptor Activity Assay

Objective: To determine the effect of Rapastinel on NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Use HEK cells expressing specific NMDA receptor subtypes (e.g., NR2A, NR2B) or primary rat cortical neurons.[4]

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure pharmacologically-isolated NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[4]

  • Drug Application: Bath apply increasing concentrations of Rapastinel (e.g., 100 nM, 1 µM) and measure the change in NMDA receptor current amplitude.[4]

  • Data Analysis: Plot the percentage change in current amplitude against the Rapastinel concentration to generate a dose-response curve.

Quantitative Data Summary:

ConcentrationEffect on NMDAR-mediated EPSCs in mPFC
100 nMIncreased amplitude[4]
1 µMIncreased amplitude[4]
In Vivo Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like effects of Rapastinel.

Methodology:

  • Animals: Use male Sprague Dawley rats.[1]

  • Habituation (Day 1): Place rats in a transparent cylindrical tube filled with water for 15 minutes.[11]

  • Drug Administration: Administer Rapastinel (e.g., 3, 10, or 30 mg/kg, s.c.) or vehicle.[11]

  • Testing: Test animals at 60 minutes and 7 days post-dose by placing them back in the water-filled tube for a 5-minute test session.[1][11]

  • Data Analysis: Measure the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Quantitative Data Summary:

Dose (s.c.)Antidepressant-like Effect in Rat FST
10 mg/kgSignificant effect[4]
30 mg/kgSignificant effect[4]

Visualizations

U_Shaped_Dose_Response cluster_0 Rapastinel Concentration cluster_1 Biological Response Low Low Optimal Optimal Increasing Effect Increasing Effect Low->Increasing Effect Therapeutic Window High High Peak Effect Peak Effect Optimal->Peak Effect Maximal Efficacy Decreasing Effect Decreasing Effect High->Decreasing Effect Reduced Efficacy Increasing Effect->Peak Effect Peak Effect->Decreasing Effect

Caption: Logical relationship of the U-shaped dose-response curve of Rapastinel.

Rapastinel_Signaling_Pathway Rapastinel Rapastinel NMDAR NMDA Receptor (Allosteric Site) Rapastinel->NMDAR Positive Modulation Ca_Influx Ca²+ Influx NMDAR->Ca_Influx AMPAR AMPAR Insertion Ca_Influx->AMPAR mTORC1 mTORC1 Pathway Ca_Influx->mTORC1 ERK ERK Pathway Ca_Influx->ERK Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPAR->Synaptic_Plasticity mTORC1->Synaptic_Plasticity ERK->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Proposed signaling pathway for Rapastinel's antidepressant effects.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare Rapastinel Stock Solution Serial_Dilutions Create Serial Dilutions (Log Scale) Stock_Solution->Serial_Dilutions Treatment Treat with Rapastinel Concentrations Serial_Dilutions->Treatment Cell_Plating Plate Cells or Prepare Animal Cohorts Cell_Plating->Treatment Incubation Incubate for Pre-determined Time Treatment->Incubation Measurement Measure Biological Response Incubation->Measurement Plot_Data Plot Response vs. Log(Concentration) Measurement->Plot_Data Curve_Fitting Fit to Non-linear Regression Model Plot_Data->Curve_Fitting Determine_Parameters Determine EC50 and Observe for U-Shape Curve_Fitting->Determine_Parameters

Caption: A typical experimental workflow for generating a dose-response curve.

References

Best practices for long-term storage of Rapastinel Trifluoroacetate powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Rapastinel Trifluoroacetate powder.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2] Under these conditions, the powder is stable for up to three years.[1][2] It is also crucial to keep the product in a tightly sealed container to protect it from moisture.[3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once dissolved, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3] The stability in solvent is maintained for at least six months to one year under these conditions.[1][3] Always use a sealed container to prevent solvent evaporation and contamination.[3]

Q3: Is this compound sensitive to light?

A3: While specific data on the photosensitivity of this compound is not extensively documented in the provided search results, many peptides and complex organic molecules are light-sensitive. As a general best practice, it is recommended to store the powder and solutions protected from light, for instance, by using amber vials or storing containers in a dark place.

Q4: What are the signs of degradation of this compound powder?

A4: Signs of degradation for peptide powders like this compound can include:

  • Change in color: The powder is typically a white to light yellow crystalline powder. Any significant color change may indicate degradation.

  • Clumping or change in texture: This could suggest moisture absorption.

  • Reduced solubility: Difficulty in dissolving the powder in the recommended solvents could be a sign of degradation or impurity formation.

Q5: What is the recommended shipping condition for this compound?

A5: this compound is typically shipped with blue ice or at ambient temperatures for short durations.[1][2] Upon receipt, it should be immediately stored under the recommended long-term storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder appears clumpy or viscous. Moisture absorption.Store the powder in a desiccator to remove excess moisture. For future prevention, ensure the storage container is tightly sealed and stored in a low-humidity environment.
Difficulty dissolving the powder. - Partial degradation.- Incorrect solvent or concentration.- Verify the solubility information for the chosen solvent. Sonication may be recommended to aid dissolution.[1][2]- If solubility issues persist, the powder may be degraded. It is advisable to assess the purity using an appropriate analytical method like HPLC.
Inconsistent experimental results. - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Ensure the powder has been stored at -20°C and solutions at -80°C.- Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[3]- Verify the purity and integrity of the compound before use.
Visible change in powder color. Chemical degradation.Do not use the powder. A change in color is a strong indicator of chemical instability. Contact the supplier for a replacement.

Quantitative Storage Parameters

Parameter Powder In Solvent
Storage Temperature -20°C[1][2]-80°C[1][3]
Storage Duration Up to 3 years[1][2]6 months to 1 year[3]
Humidity Low humidity, store with desiccant if necessary.N/A (ensure container is tightly sealed)
Light Exposure Protect from light.Protect from light (use amber vials).

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Preparation of Standard Solution: Accurately weigh a small amount of this compound reference standard and dissolve it in an appropriate solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Preparation of Sample Solution: Prepare the sample solution similarly to the standard solution.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

Moisture Content Determination by Karl Fischer Titration

Objective: To quantify the water content in this compound powder.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of this compound powder (typically containing 5-30 mg of water) and quickly transfer it to the titration vessel.[4]

  • Titration: Start the titration. The sample is stirred in a suitable solvent (e.g., anhydrous methanol) and titrated with the Karl Fischer reagent.[4]

  • Endpoint Detection: The endpoint is reached when all the water in the sample has reacted, which is detected electrochemically.

  • Calculation: The instrument software will calculate the water content, usually expressed as a percentage or ppm.

Visualizations

troubleshooting_workflow Troubleshooting Storage Issues for this compound Powder start Start: Observe Issue with Powder issue What is the issue? start->issue clumpy Powder is clumpy or viscous issue->clumpy Appearance dissolve Difficulty dissolving issue->dissolve Solubility color_change Color change observed issue->color_change Appearance inconsistent_results Inconsistent experimental results issue->inconsistent_results Performance cause_moisture Likely Cause: Moisture Absorption clumpy->cause_moisture cause_degradation Possible Cause: Degradation dissolve->cause_degradation color_change->cause_degradation cause_storage Possible Cause: Improper Storage or Handling inconsistent_results->cause_storage solution_desiccate Solution: Store in desiccator. Ensure tight sealing. cause_moisture->solution_desiccate solution_check_purity Solution: Verify solubility parameters. Assess purity via HPLC. cause_degradation->solution_check_purity solution_discard Solution: Discard powder. Contact supplier. cause_degradation->solution_discard solution_aliquot Solution: Aliquot stock solutions. Verify storage conditions (-20°C powder, -80°C solution). cause_storage->solution_aliquot rapastinel_signaling Rapastinel NMDA Receptor Signaling Pathway rapastinel Rapastinel nmda_receptor NMDA Receptor (GluN2B subunit) rapastinel->nmda_receptor Positive Allosteric Modulation erk_pathway ERK Signaling Pathway nmda_receptor->erk_pathway mtor_pathway mTOR Signaling Pathway nmda_receptor->mtor_pathway synaptic_plasticity Enhanced Synaptic Plasticity (LTP) erk_pathway->synaptic_plasticity mtor_pathway->synaptic_plasticity antidepressant_effects Antidepressant Effects synaptic_plasticity->antidepressant_effects

References

Technical Support Center: Rapastinel Trifluoroacetate Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rapastinel Trifluoroacetate for intravenous (IV) administration in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and intravenous administration of this compound.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness in the final solution - Poor Solubility: this compound has limited solubility in aqueous solutions.[1] - Improper Mixing: Solvents may not have been added in the correct order or mixed thoroughly.[1] - Temperature Effects: The solution may have been stored at a temperature that promotes precipitation.- Use of Co-solvents: Prepare the formulation using a recommended co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] - Sequential Addition of Solvents: Add each solvent sequentially and ensure the solution is clear before adding the next component.[1] - Sonication and Gentle Warming: Use sonication or gentle warming to aid dissolution if precipitation occurs during preparation.[1][2] - Fresh Preparation: It is recommended to prepare the working solution immediately before use.[1]
Inconsistent experimental results - Drug Instability: As a peptide, Rapastinel can be susceptible to enzymatic degradation and chemical instability, especially in solution.[3][4][5] - Inaccurate Dosing: Difficulty in accurately preparing and administering low-volume injections. - Short Half-Life: Rapastinel has a very short plasma half-life of approximately 7 minutes, which can lead to rapid clearance and variable exposure.[6]- Proper Storage: Store the powder at -20°C for long-term stability (up to 3 years) and prepared stock solutions at -80°C for up to 1 year.[1][2] - Vehicle pH: Ensure the pH of the final dosing formulation is within a range of 5 to 9. - Bolus vs. Infusion: For maintaining more stable plasma concentrations, consider a continuous infusion over a bolus injection, with a maximum recommended IV volume of 4 ml/kg/hour for continuous administration in rodents.[7] For bolus injections, the maximum volume is 5 ml/kg.[7]
Animal distress or adverse reactions post-injection - Injection Site Reaction: Pain, swelling, or redness at the injection site can occur with peptide injections.[8] - High Injection Volume or Rate: Rapid injection of a large volume can cause distress, cardiac, and pulmonary abnormalities.[9] - Non-isotonic Solution: The final formulation may not be isotonic, leading to discomfort.- Monitor Injection Site: Visually inspect the injection site for any signs of irritation.[8] - Control Injection Volume and Rate: Adhere to recommended maximum injection volumes and consider slower infusion rates.[7][9] - Isotonic Formulation: Whenever possible, use isotonic saline as the final diluent to ensure the solution is as close to physiological pH and osmolarity as possible.
Clogged needle or catheter during infusion - Precipitation/Aggregation: The drug may be precipitating or aggregating in the infusion line. - Incompatibility with IV materials: Potential for the peptide to adsorb to the surface of the syringe or catheter.- In-line Filter: Consider using an in-line filter to remove any micro-precipitates. - Material Compatibility: While specific data for Rapastinel is limited, be aware of potential interactions between peptides and certain plastics. Using low-protein-binding materials for syringes and catheters is a general good practice. - Visual Inspection: Before administration, visually inspect the solution in the syringe and line for any particulates.[10]

Frequently Asked Questions (FAQs)

1. How should I store this compound?

  • Powder: For long-term storage, keep the powder at -20°C for up to 3 years.[1]

  • In Solvent: Stock solutions can be stored at -80°C for up to 1 year.[1][2] It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[2]

2. What is the recommended vehicle for intravenous administration in animal models?

A commonly used vehicle for in vivo administration is a mixture of co-solvents. One recommended formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline[1][2]

Another option involves using sulfobutylether-β-cyclodextrin (SBE-β-CD):

  • 10% DMSO

  • 90% (20% SBE-β-CD in Saline)[2]

3. What is the solubility of this compound?

  • In DMSO, the solubility is high, at 125 mg/mL (236.97 mM).[1]

  • In the recommended in vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), a concentration of at least 4 mg/mL (7.58 mM) can be achieved.[1]

4. Can I dissolve this compound directly in saline?

Direct dissolution in saline is not recommended due to the peptide's limited aqueous solubility. This can lead to incomplete dissolution and precipitation. The use of a co-solvent system is advised to ensure a clear and stable solution for administration.

5. What is the mechanism of action of Rapastinel?

Rapastinel is a positive allosteric modulator of the NMDA receptor.[7] It is thought to act at the glycine (B1666218) site, leading to an enhancement of NMDA receptor activity.[2] This modulation of the NMDA receptor is believed to trigger synaptic plasticity processes, similar to long-term potentiation (LTP), which underlies its rapid-acting antidepressant effects.[2][6] The downstream signaling involves the activation of the ERK and mTOR pathways.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

This protocol is based on formulations provided by commercial suppliers for preclinical research.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, low-protein-binding microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a stock concentration of, for example, 20.8 mg/mL.[2]

    • Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Prepare Final Formulation (for a 1 mL final volume):

    • In a new sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.

    • The final concentration in this example would be 2.08 mg/mL.[2]

  • Final Inspection and Use:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, gentle warming or sonication may be attempted.

    • It is recommended to use the prepared solution immediately.[1]

Signaling Pathway and Experimental Workflow Diagrams

Rapastinel_Signaling_Pathway Rapastinel Rapastinel NMDAR NMDA Receptor (Glycine Site Modulator) Rapastinel->NMDAR Ca_Influx Increased Intracellular Ca2+ Influx NMDAR->Ca_Influx Kinases Activation of Intracellular Kinases (e.g., CaMKII) Ca_Influx->Kinases ERK_mTOR ERK/mTOR Signaling Pathway Kinases->ERK_mTOR BDNF BDNF Release ERK_mTOR->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP-like mechanisms) BDNF->Synaptic_Plasticity Antidepressant_Effects Rapid & Sustained Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Proposed signaling pathway of Rapastinel's antidepressant action.

IV_Administration_Workflow cluster_prep Formulation Preparation cluster_admin Intravenous Administration Weigh 1. Weigh Rapastinel Trifluoroacetate Powder Dissolve_DMSO 2. Dissolve in DMSO (Stock Solution) Weigh->Dissolve_DMSO Add_Cosolvents 3. Add Cosolvents (PEG300, Tween 80) Dissolve_DMSO->Add_Cosolvents Add_Saline 4. Add Saline (Final Dilution) Add_Cosolvents->Add_Saline Inspect 5. Visual Inspection (Check for Precipitation) Add_Saline->Inspect Load_Syringe 6. Load into Syringe Inspect->Load_Syringe Animal_Restraint 7. Animal Restraint Load_Syringe->Animal_Restraint Tail_Vein_Injection 8. Tail Vein Injection (Bolus or Infusion) Animal_Restraint->Tail_Vein_Injection Monitor 9. Monitor Animal Post-Injection Tail_Vein_Injection->Monitor

Caption: Experimental workflow for Rapastinel IV administration.

References

Technical Support Center: Interpreting Electrophysiology Data with Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Rapastinel (B1663592) Trifluoroacetate in electrophysiological studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the interpretation of potentially ambiguous data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Rapastinel Trifluoroacetate on NMDA receptors?

A1: this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike competitive agonists that bind directly to the glutamate (B1630785) or glycine (B1666218) binding sites, Rapastinel is thought to bind to a distinct site on the receptor complex, enhancing its function.[1] It has been described as having characteristics of a glycine-site partial agonist in some functional assays.[2][3] This positive modulation leads to an increase in NMDA receptor-mediated currents and enhances synaptic plasticity, such as long-term potentiation (LTP).[2]

Q2: I am observing a biphasic dose-response with Rapastinel in my experiments. At low concentrations, I see potentiation of NMDA currents, but at higher concentrations, the effect is diminished or even inhibitory. Is this expected?

A2: Yes, a biphasic or U-shaped dose-response curve is a known characteristic of Rapastinel.[4][5] Low nanomolar concentrations (e.g., 10-300 nM) have been shown to enhance NMDA-induced calcium influx and increase the magnitude of LTP.[4][5] However, at higher micromolar concentrations (≥1 µM), Rapastinel can exhibit a reduced or even inhibitory effect on NMDA receptor activity.[4][5] This is a critical factor to consider when designing experiments and interpreting data.

Q3: Does Rapastinel show selectivity for specific NMDA receptor subunits?

A3: Some studies suggest that Rapastinel may preferentially enhance the conductance of GluN2B-containing NMDA receptors.[3][6] A single dose of Rapastinel has been shown to increase the proportion of whole-cell NMDA receptor current contributed by GluN2B-containing receptors in the hippocampus.[6] However, it's important to note that other evidence suggests Rapastinel can modulate various NMDA receptor subtypes, and its precise subunit selectivity is still under investigation.[7] The subunit composition of NMDA receptors in your specific preparation (e.g., brain region, developmental stage) can influence the observed effects.

Q4: How stable is this compound in artificial cerebrospinal fluid (aCSF)?

A4: As a peptide, Rapastinel's stability in aqueous solutions like aCSF can be a concern over long experiments. It is recommended to prepare fresh stock solutions and dilute them to the final working concentration in aCSF shortly before use. For prolonged recordings, consider perfusing fresh drug-containing aCSF to ensure a consistent concentration at the tissue. While specific degradation kinetics in aCSF are not extensively published, general best practices for peptide handling, such as avoiding repeated freeze-thaw cycles of stock solutions, should be followed.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
No observable effect of Rapastinel on NMDA receptor currents or LTP. Inappropriate Concentration: The concentration of Rapastinel may be outside its effective range (either too low or in the inhibitory range of the biphasic curve).Perform a full dose-response curve, starting from low nanomolar to micromolar concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).[4][9]
Degradation of the Compound: The peptide may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and aliquot for single use to avoid freeze-thaw cycles.[8] Store as recommended by the supplier.
Subunit Composition: The NMDA receptors in your preparation may be less sensitive to Rapastinel.Consider the known expression patterns of NMDA receptor subunits in your tissue of interest. The effect may be more pronounced in regions with higher GluN2B expression.[6]
High variability in the response to Rapastinel between slices or cells. Slice Health: Poor slice viability can lead to inconsistent electrophysiological responses.Ensure optimal slicing and recovery conditions. Use a protective cutting solution (e.g., NMDG-based or sucrose-based aCSF) and allow for adequate recovery time.[10]
Inconsistent Drug Application: Uneven perfusion of the drug can lead to variable concentrations reaching the recorded neuron.Check your perfusion system for proper flow rate and ensure the slice is fully submerged and evenly perfused.
Pipette Drift: Unstable patch-clamp recordings can introduce variability.Ensure mechanical stability of your setup. Check for drift in the micromanipulator and ensure a stable gigaohm seal.[11]
Unexpected inhibition of synaptic responses at all tested concentrations. Concentration Range Too High: You may be exclusively observing the inhibitory phase of the biphasic response.Test significantly lower concentrations of Rapastinel (e.g., in the low nanomolar range).[4][5]
Off-target Effects: While primarily an NMDA receptor modulator, high concentrations of any compound can have off-target effects.Review the literature for any known off-target effects of Rapastinel at the concentrations used. Consider using a lower, more specific concentration.
Recording becomes noisy or unstable after Rapastinel application. Compound-related Artifacts: Some compounds can affect the properties of the electrode or the cell membrane, leading to recording instability.Ensure proper grounding of your setup. If using a silver/silver chloride electrode, be aware of potential redox artifacts with certain reagents.[12]
Solvent Effects: If using a stock solution in a solvent like DMSO, the final concentration of the solvent in the aCSF might be affecting the recording.Keep the final solvent concentration to a minimum (typically <0.1%) and run a vehicle control with the same solvent concentration to rule out its effects.

Quantitative Data Summary

Parameter Rapastinel Concentration Observed Effect Brain Region Reference
NMDA-induced Ca2+ influx 10 - 300 nM~30% enhancementPrimary Cortical Neurons[4]
≥1 µM~25% inhibitionPrimary Cortical Neurons[4]
NMDA-inward current 0.1 µMSignificant increaseMedial Prefrontal Cortex[9]
1 µMSignificant increaseMedial Prefrontal Cortex[9]
10 µMNo significant effectMedial Prefrontal Cortex[9]
Long-Term Potentiation (LTP) 100 nMMaximal enhancementMedial Prefrontal Cortex[4]
1 µMReduced magnitudeMedial Prefrontal Cortex[4]
NMDA Receptor Current (GluN2B) Not specifiedEnhanced conductanceHippocampal CA1[6]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents in Brain Slices

This protocol provides a general framework. Specific parameters may need to be optimized for your preparation.

  • Slice Preparation:

    • Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.

    • Perfuse transcardially with ice-cold, oxygenated NMDG or sucrose-based protective cutting solution.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thickness) of the region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome in ice-cold cutting solution.

    • Transfer slices to a holding chamber with aCSF saturated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes, then maintain at room temperature.[13][14]

  • Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose. Continuously bubble with 95% O2 / 5% CO2.

    • Internal Solution (for voltage-clamp, in mM): 135 Cs-MeSO3, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH.

    • Rapastinel Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile water or DMSO. Aliquot and store at -20°C or -80°C.[8]

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min).

    • Visualize neurons using DIC/IR microscopy.

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.

    • Approach a neuron with positive pressure, form a gigaohm seal (>1 GΩ), and then rupture the membrane to obtain whole-cell configuration.

    • Hold the neuron in voltage-clamp at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of NMDA receptors.

    • Isolate NMDA receptor currents pharmacologically by including antagonists for AMPA/kainate receptors (e.g., 10-20 µM CNQX) and GABAA receptors (e.g., 10 µM picrotoxin) in the aCSF.

    • Evoke synaptic currents using a stimulating electrode placed in an appropriate afferent pathway.

    • Establish a stable baseline of evoked NMDA-EPSCs for at least 10-15 minutes.

    • Bath-apply this compound at the desired concentration and record the change in the NMDA-EPSC amplitude.

Induction of Long-Term Potentiation (LTP)
  • Follow the slice preparation and recording setup as described above.

  • Record field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region of the hippocampus, for example.

  • Establish a stable baseline of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Apply this compound to the bath at the desired concentration and allow it to equilibrate for at least 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Compare the degree of potentiation in the presence of Rapastinel to control slices that received the same stimulation protocol in the absence of the drug.

Visualizations

signaling_pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Positive Allosteric Modulation) Rapastinel->NMDAR Binds to Ca_influx Increased Ca2+ Influx NMDAR->Ca_influx Leads to mTOR mTOR Signaling Pathway Ca_influx->mTOR Activates ERK ERK Signaling Pathway Ca_influx->ERK Activates Synaptic_Plasticity Enhanced Synaptic Plasticity (e.g., LTP) mTOR->Synaptic_Plasticity Promotes ERK->Synaptic_Plasticity Promotes

Caption: Signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Patch Whole-Cell Patch Clamp Slice_Prep->Patch Solution_Prep Solution Preparation Solution_Prep->Patch Baseline Establish Stable Baseline Recording Patch->Baseline Drug_App Bath Application of Rapastinel Baseline->Drug_App Stimulation Synaptic Stimulation (e.g., for LTP) Drug_App->Stimulation Data_Acq Data Acquisition Stimulation->Data_Acq Analysis Analysis of Electrophysiological Parameters Data_Acq->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: General workflow for electrophysiology experiments.

References

Minimizing animal stress during Rapastinel Trifluoroacetate in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing animal stress during in vivo studies with Rapastinel Trifluoroacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (formerly GLYX-13) is a tetrapeptide that acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions as a partial agonist at the glycine (B1666218) site of the NMDA receptor.[1][3] This modulation enhances NMDA receptor activity, which is believed to underlie its rapid-acting and long-lasting antidepressant and cognitive-enhancing effects.[1] Unlike NMDA receptor antagonists such as ketamine, Rapastinel does not produce psychotomimetic side effects.[2][4][5]

Q2: What is the recommended route of administration for this compound in rodents?

A2: The most common routes of administration for this compound in preclinical rodent studies are intravenous (IV) and intraperitoneal (IP).[1][6] The choice of administration route can impact the pharmacokinetics of the compound.[7] IV administration ensures immediate systemic availability, while IP injection is a less invasive alternative.

Q3: What are the typical dosages of this compound used in rats and mice?

A3: Effective dosages of Rapastinel have been established in various rodent models. For instance, a single dose of 3 mg/kg (IV) in rats has been shown to produce antidepressant-like effects.[1][8][9] In mice, an acute IV dose of 1.0 mg/kg has been used to prevent ketamine-induced deficits. It is important to note that Rapastinel can exhibit a biphasic dose-response curve, with higher doses sometimes being less effective.[5]

Q4: How can I prepare this compound for in vivo administration?

A4: this compound is typically dissolved in a suitable vehicle for injection. Sterile saline (0.9%) is a commonly used vehicle for intravenous administration.[1][8] For solubility, a co-solvent system may be necessary. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10][11] It is recommended to use sonication to aid dissolution.[10] Always ensure the final solution is sterile and isotonic if possible to minimize irritation.[12]

Troubleshooting Guide

Issue 1: Animals show signs of acute stress during or after injection (e.g., vocalization, freezing, excessive grooming).

Potential Cause Troubleshooting Step
Handling and Restraint Stress Implement a handling and habituation protocol for at least three days prior to the experiment.[13] This can significantly reduce anxiety-like behaviors and physiological stress responses.[13] For injections, use a non-restrained technique if possible, as physical restraint is a major source of stress.[14]
Injection Procedure Ensure personnel are well-trained in the chosen administration technique to minimize tissue damage and pain.[7] For IP injections, ensure the needle is inserted at the correct angle and location to avoid puncturing organs.
Substance Properties (e.g., pH, osmolality) Check the pH and osmolality of the final drug solution. If it is not close to physiological levels, it may cause pain or irritation upon injection. Adjust the formulation if necessary.[7]
Needle Gauge Use the smallest gauge needle appropriate for the injection volume and viscosity to minimize pain.

Issue 2: Inconsistent behavioral results or high variability within experimental groups.

Potential Cause Troubleshooting Step
Underlying Animal Stress Chronic or acute stress can significantly impact behavioral outcomes.[9] Ensure a stable and enriched housing environment. Minimize noise and other environmental stressors in the facility.
Drug Administration Stress The stress of the injection procedure itself can confound behavioral results.[7] Use habituation and refined administration techniques as described above. Consider alternative, less stressful administration methods if feasible, such as training animals to voluntarily consume the substance.[15]
Inaccurate Dosing Verify the accuracy of dose calculations, solution preparation, and injection volumes. Ensure the solution is homogenous, especially if it is a suspension.[16][17]
Circadian Rhythm Effects Conduct behavioral testing at the same time each day to minimize variability due to the animals' natural circadian rhythms.

Experimental Protocols

Protocol for Minimizing Stress During Intravenous (IV) Injection in Rats
  • Habituation: For three consecutive days prior to the experiment, handle each rat for 5-10 minutes. Allow the rat to habituate to the restraint method that will be used for injection (e.g., a restraint tube).[7]

  • Preparation: Prepare the this compound solution in sterile 0.9% saline.[1][8] Warm the solution to room temperature.

  • Restraint: Gently place the rat in the restraint device. Allow the tail to be accessible.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Swab the tail with 70% ethanol. Insert a 27-30 gauge needle into the lateral tail vein and slowly administer the calculated volume.

  • Post-Injection: Remove the needle and apply gentle pressure to the injection site to prevent bleeding. Return the rat to its home cage and monitor for any adverse reactions.

Assessment of Animal Stress and Anxiety-Like Behavior

A variety of validated behavioral tests can be used to assess stress and anxiety in rodents.

Behavioral Test Description Primary Measures
Elevated Plus Maze (EPM) The maze consists of two open and two closed arms. Anxious animals tend to spend more time in the closed arms.[18][19][20]Time spent in open arms, number of entries into open arms.[19]
Open Field Test (OFT) A square arena where the animal's movement is tracked. Anxious animals typically stay close to the walls (thigmotaxis).[18][20]Time spent in the center zone, number of entries into the center zone, total distance traveled.[18]
Forced Swim Test (FST) Animals are placed in a cylinder of water. Immobility time is interpreted as a measure of behavioral despair or depression-like behavior.[18][21]Duration of immobility ("floating").[18]
Marble Burying Test Mice are placed in a cage with marbles. The number of marbles buried is a measure of anxiety-like and repetitive behavior.[19]Number of marbles buried.[19]

Visualizations

Signaling Pathway of Rapastinel

Rapastinel_Signaling_Pathway Rapastinel Rapastinel (GLYX-13) NMDAR NMDA Receptor (Glycine Site) Rapastinel->NMDAR Modulates Ca_Influx Increased Ca2+ Influx NMDAR->Ca_Influx Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Promotes Antidepressant_Effects Antidepressant & Cognitive Enhancement Synaptic_Plasticity->Antidepressant_Effects Results in

Caption: Simplified signaling pathway of Rapastinel's action on the NMDA receptor.

Experimental Workflow for Minimizing Animal Stress

Experimental_Workflow Start Start: Experimental Design Habituation Animal Acclimation & Handling Habituation (≥3 days) Start->Habituation Drug_Prep Rapastinel Solution Preparation (Sterile, Isotonic) Habituation->Drug_Prep Administration Drug Administration (Refined Technique) Drug_Prep->Administration Behavioral_Testing Behavioral Assessment (e.g., EPM, OFT) Administration->Behavioral_Testing Data_Analysis Data Analysis & Interpretation Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Recommended workflow for Rapastinel in vivo studies to minimize animal stress.

Troubleshooting Decision Tree for Animal Stress

Troubleshooting_Stress Stress_Observed Signs of Animal Stress Observed? Review_Handling Review & Refine Handling/Restraint Protocol Stress_Observed->Review_Handling Yes Continue Continue Experiment with Monitoring Stress_Observed->Continue No Check_Injection Assess Injection Technique & Solution Properties Review_Handling->Check_Injection Monitor_Environment Evaluate Housing & Environmental Conditions Check_Injection->Monitor_Environment Implement_Changes Implement Changes & Re-evaluate Monitor_Environment->Implement_Changes

Caption: Decision tree for troubleshooting signs of animal stress during experiments.

References

Ensuring consistent Rapastinel Trifluoroacetate solution stability for multi-day experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the consistent stability of Rapastinel Trifluoroacetate solutions for multi-day experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is highly soluble in DMSO, with concentrations of up to 125 mg/mL being achievable.[1][2] When preparing, using a newly opened, hygroscopic DMSO is important as moisture can impact solubility.[1] Sonication can be used to aid dissolution.[1][2]

Q2: How should I store this compound powder and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of the compound. Storage recommendations are summarized in the table below.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.[1]

Q3: Can I use the same solution for an experiment that spans several days?

A3: For in vivo experiments, it is strongly recommended to prepare the working solution fresh each day.[1] If a multi-day experiment uses a single batch of solution, its stability under the specific experimental conditions (e.g., temperature, light exposure) should be validated. For in vitro studies, while stock solutions are stable for longer when frozen, the stability of diluted working solutions in culture media should be determined for the duration of the experiment.

Q4: I see precipitation in my working solution. What should I do?

A4: Precipitation or phase separation can occur during the preparation of aqueous working solutions.[1] If this happens, gentle heating and/or sonication can help redissolve the compound.[1] Ensure all components are fully dissolved before use. If precipitation occurs after preparation, it may indicate insolubility in the chosen vehicle or a change in temperature. Re-solubilizing before each use may be necessary, but preparing the solution fresh is the safest approach to ensure accurate dosing.

Q5: What are the common formulations for in vivo studies?

A5: Several vehicle formulations can be used for in vivo administration of this compound, typically prepared from a DMSO stock solution. The choice of vehicle depends on the route of administration and experimental design. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

  • 10% DMSO, 90% Corn Oil[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results over multiple days. Degradation of this compound in the working solution.Prepare fresh working solutions daily.[1] Validate the stability of your specific formulation over the desired time course using an appropriate analytical method like HPLC.
Difficulty dissolving the compound. Improper solvent; moisture in DMSO; insufficient mixing.Use newly opened, high-purity DMSO for stock solutions.[1] Employ sonication or gentle warming to aid dissolution.[1][2] For aqueous solutions, add co-solvents sequentially and ensure the solution is clear before adding the next solvent.[2]
Precipitate forms in the final aqueous solution. Low solubility in the final vehicle; temperature changes.Use a formulation with better solubilizing agents (e.g., PEG300, Tween-80, SBE-β-CD).[1] Gently warm and/or sonicate the solution before each use.[1]
Stock solution appears discolored or cloudy after storage. Potential degradation or contamination; repeated freeze-thaw cycles.Discard the solution. Prepare a new stock solution from the powder. Aliquot new stock solutions into single-use vials to avoid freeze-thaw cycles.[1]

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the recommended storage for the solid compound and its solutions, as well as hypothetical stability data for a working solution.

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Solid Powder-20°C3 yearsStore under inert gas, protected from light and moisture.[2][3]
In DMSO (Stock Solution)-80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2]
In DMSO (Stock Solution)-20°C1 monthSealed storage, away from moisture.[1]
In Vivo Working SolutionRoom TemperatureUse immediatelyIt is recommended to prepare fresh for each day of dosing.[1]

Table 2: Hypothetical Stability of this compound Working Solution (1 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline)

Time Point (Hours) Storage Condition Purity (%) by HPLC Appearance
025°C, Ambient Light99.8Clear, colorless solution
2425°C, Ambient Light98.5Clear, colorless solution
4825°C, Ambient Light96.2Clear, colorless solution
7225°C, Ambient Light93.1Clear, slightly yellow solution
724°C, Protected from Light99.1Clear, colorless solution

Note: This data is illustrative and intended to demonstrate how to present stability findings. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (20.8 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 20.8 mg/mL.

    • Vortex and/or sonicate until the powder is completely dissolved, resulting in a clear solution.

    • Aliquot the stock solution into single-use, light-protected tubes for storage at -80°C.

  • Working Solution (2.08 mg/mL for In Vivo Use):

    • This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • For a 1 mL final volume, start with 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Sequentially add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final solution should be clear. Prepare this working solution fresh on the day of use.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol describes a general reversed-phase HPLC method suitable for assessing the purity and degradation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the working solution of this compound at the desired concentration (e.g., 1 mg/mL).

    • At each time point (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution stored under the specified conditions.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

    • The stability is determined by comparing the peak area of the main Rapastinel peak at each time point relative to the initial time point (T=0). The percentage purity can be calculated as: (Area of Rapastinel Peak / Total Area of All Peaks) * 100.

Visualizations

G cluster_prep Solution Preparation cluster_stability Multi-Day Stability Testing A Weigh Rapastinel Trifluoroacetate Powder B Dissolve in DMSO (Stock Solution) A->B C Aliquot & Store Stock (-80°C) B->C D Prepare Working Solution (e.g., with PEG300, Saline) B->D For immediate use E Store Working Solution (Test Conditions: Temp, Light) D->E F Sample at Time Points (0, 24, 48, 72h) E->F G Analyze via HPLC F->G H Calculate Purity & Assess Degradation G->H

Caption: Workflow for preparing and assessing the stability of Rapastinel solutions.

G cluster_membrane Cell Membrane NMDA NMDA Receptor AMPA AMPA Receptor NMDA->AMPA Increases Expression ERK ERK NMDA->ERK Plasticity Synaptic Plasticity (LTP Enhancement) AMPA->Plasticity Rapastinel Rapastinel Rapastinel->NMDA  Modulates (Glycine Site) mTOR mTOR ERK->mTOR BDNF BDNF Release mTOR->BDNF BDNF->Plasticity

Caption: Simplified signaling pathway for Rapastinel's mechanism of action.

References

Controlling for vehicle effects in Rapastinel Trifluoroacetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rapastinel Trifluoroacetate (B77799) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute experiments with appropriate controls for vehicle effects.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Rapastinel Trifluoroacetate.

Issue 1: Unexpected Biological Activity in the Vehicle Control Group

Question: I am observing unexpected changes in my vehicle-only control group (e.g., alterations in behavior, signaling pathways, or gene expression). What could be the cause?

Answer:

This is a critical issue that can compromise the validity of your experimental results. The most likely culprit is the trifluoroacetate (TFA) counter-ion present in your this compound compound. Standard saline or other common vehicles alone do not account for the potential biological activity of TFA.

Potential Solutions:

  • Prepare a TFA-Containing Vehicle Control: The most rigorous approach is to include a vehicle control group that receives a solution containing TFA at the same concentration as the experimental group. This will allow you to isolate the effects of Rapastinel from those of the TFA counter-ion.

  • Quantify TFA Concentration: Ensure the molar concentration of TFA in your control vehicle matches that in your this compound solution.

  • Review Existing Literature: Trifluoroacetic acid has been reported to have biological effects, including acting as an allosteric modulator at the glycine (B1666218) receptor and potentially inducing cognitive impairment.[1] Reviewing literature on TFA's effects in your specific experimental model is crucial.

Issue 2: Inconsistent or Variable Results Across Experiments

Question: My results with this compound are not consistent across different experimental cohorts. What are the possible reasons for this variability?

Answer:

Inconsistent results can stem from several factors related to vehicle preparation and administration.

Potential Solutions:

  • Standardize Vehicle Preparation: Ensure a consistent and documented protocol for preparing your this compound and vehicle control solutions. For compounds with low aqueous solubility, the use of co-solvents like DMSO, PEG300, and Tween-80 is common.[2][3] However, the final concentration of these co-solvents should be kept to a minimum and be identical across all experimental groups, including the vehicle control.

  • Fresh Preparation: It is recommended to prepare working solutions fresh on the day of use to avoid degradation or precipitation of the compound.[2]

  • Route of Administration: The method of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability and pharmacokinetics of Rapastinel. Ensure the route and volume of administration are consistent across all animals and experiments.

  • Animal Handling and Stress: Stress can influence neurological and behavioral outcomes. Standardize animal handling procedures to minimize stress-induced variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo this compound experiments?

A1: For water-soluble preparations, 0.9% sterile saline is a commonly used vehicle.[4][5] However, if your this compound salt has limited solubility, a vehicle containing co-solvents may be necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is critical to keep the concentration of organic solvents low and consistent across all groups.

Q2: How do I prepare a proper vehicle control for this compound?

A2: A proper vehicle control should contain all the components of the drug solution except for the active pharmaceutical ingredient (Rapastinel). Crucially, it must include the trifluoroacetate (TFA) counter-ion at the same molar concentration as in the drug-treated group. For example, if you are administering this compound at a concentration that results in 1 mM of TFA, your vehicle control should be a solution of 1 mM sodium trifluoroacetate in the same solvent mixture (e.g., saline, or the DMSO/PEG300/Tween-80/saline mixture).

Q3: Can the trifluoroacetate (TFA) ion itself have biological effects?

A3: Yes. Research has shown that TFA can have biological activity. For instance, it has been reported to act as an allosteric modulator at the glycine receptor and may cause cognitive impairments in mice.[1] It has also been shown to affect cellular processes like protein synthesis and glycoprotein (B1211001) synthesis in glioma cells.[1] Therefore, it is essential to control for these potential effects.

Q4: What are some common dosages of Rapastinel used in preclinical studies?

A4: Dosages can vary depending on the animal model and the intended effect (e.g., antidepressant-like effects vs. cognitive enhancement). Common intravenous (IV) doses in rats range from 1 mg/kg to 10 mg/kg.[4][6]

Data Presentation

Table 1: Recommended Vehicle Compositions for In Vivo this compound Experiments

Vehicle CompositionSuitabilityReference
0.9% Sterile SalineFor highly soluble salts[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFor salts with lower aqueous solubility[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)Alternative for improving solubility[2]

Table 2: Example Dosing Regimens for Rapastinel in Preclinical Models (Rats)

Dose (IV)Experimental ModelObserved EffectReference
1 mg/kgCognitive EnhancementImproved performance in learning and memory tasks[4]
3 mg/kgAntidepressant-like EffectsReduced depressive-like behaviors in forced swim test[6]
10 mg/kgAntidepressant-like EffectsSustained antidepressant-like effect[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution and Vehicle Controls

Objective: To prepare a this compound solution for intravenous administration and the corresponding vehicle controls.

Materials:

  • This compound

  • Sodium Trifluoroacetate (for TFA control)

  • 0.9% Sterile Saline

  • Dimethyl Sulfoxide (DMSO) (if needed)

  • PEG300 (if needed)

  • Tween-80 (if needed)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Saline-Based Solution:

  • Calculate the required amount of this compound for your desired final concentration and volume.

  • Weigh the this compound and dissolve it in the appropriate volume of 0.9% sterile saline.

  • Vortex thoroughly to ensure complete dissolution.

  • For the Vehicle + TFA control: Calculate the molar concentration of TFA in your this compound solution. Prepare a solution of sodium trifluoroacetate in 0.9% sterile saline at the same molar concentration.

  • For the Vehicle-only control: Use 0.9% sterile saline.

Procedure for Co-Solvent-Based Solution (for less soluble salts):

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volumes of PEG300 and Tween-80.

  • Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex well.

  • Add 0.9% sterile saline to reach the final desired volume and concentration. Vortex until the solution is clear. Gentle warming or sonication may be used to aid dissolution.[2]

  • For the Vehicle + TFA control: Prepare a solution with the same percentages of DMSO, PEG300, Tween-80, and saline. Calculate the molar concentration of TFA in your drug solution and add the corresponding amount of sodium trifluoroacetate to this vehicle mixture.

  • For the Vehicle-only control: Prepare a solution with the same percentages of DMSO, PEG300, Tween-80, and saline, without this compound or sodium trifluoroacetate.

Mandatory Visualizations

Rapastinel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel NMDA_Receptor NMDA Receptor Rapastinel->NMDA_Receptor Modulates mTORC1 mTORC1 NMDA_Receptor->mTORC1 Activates ERK ERK NMDA_Receptor->ERK Activates BDNF BDNF mTORC1->BDNF Upregulates ERK->BDNF Upregulates Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Promotes

Caption: Signaling pathway of Rapastinel, an NMDA receptor modulator.

Experimental_Workflow cluster_groups Experimental Groups Group1 Group 1: This compound Administration Administration (e.g., Intravenous Injection) Group1->Administration Group2 Group 2: Vehicle + TFA Group2->Administration Group3 Group 3: Vehicle Only (e.g., Saline) Group3->Administration Outcome_Measures Outcome Measures (Behavioral, Molecular, etc.) Administration->Outcome_Measures Data_Analysis Data Analysis Outcome_Measures->Data_Analysis

Caption: Recommended experimental workflow for this compound studies.

Troubleshooting_Logic Start Unexpected activity in vehicle control group? Check_TFA Is the vehicle control accounting for TFA? Start->Check_TFA Yes No_Issue No unexpected activity observed. Start->No_Issue No Add_TFA_Control Action: Add a Vehicle + TFA control group. Check_TFA->Add_TFA_Control No Check_CoSolvents Are co-solvents (e.g., DMSO) used consistently? Check_TFA->Check_CoSolvents Yes Standardize_Vehicle Action: Ensure all groups have identical vehicle composition. Check_CoSolvents->Standardize_Vehicle No Check_CoSolvents->No_Issue Yes

Caption: Troubleshooting logic for unexpected vehicle control effects.

References

Technical Support Center: Preparation of Stable Rapastinel Trifluoroacetate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preparing stable Rapastinel Trifluoroacetate formulations for repeated dosing in experimental settings. The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is hygroscopic and should be stored in a desiccated environment at -20°C for long-term stability, which can be up to three years.[1] For short-term use, it can be shipped with blue ice or at ambient temperature.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing a high-concentration stock solution of this compound.[1][2] A solubility of up to 125 mg/mL (236.97 mM) in DMSO has been reported.[1] Sonication may be necessary to fully dissolve the compound.[1]

Q3: How should I store the stock solution?

A3: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to one month).[1][2]

Q4: Can I use the stock solution directly for my experiments?

A4: It is generally not recommended to use a high-concentration DMSO stock solution directly for in vivo experiments due to potential toxicity. The stock solution should be diluted into a final formulation suitable for parenteral administration.

Q5: What are the recommended formulations for repeated intravenous (IV) dosing?

A5: Two commonly cited formulations for in vivo use are detailed in the tables below. These formulations are designed to maintain the solubility and stability of this compound in an aqueous solution suitable for injection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness during preparation Incomplete dissolution of this compound or one of the excipients.Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. Ensure each component is fully dissolved before adding the next.[1]
Precipitation in the final formulation upon storage The formulation may be supersaturated or unstable at the storage temperature.Prepare the final formulation fresh before each use. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use. Re-solubilize with gentle warming and sonication if needed, but be aware that this may not restore full efficacy if degradation has occurred.
Phase separation of the formulation Immiscibility of the components, which can be temperature-dependent.Ensure thorough mixing, particularly after the addition of Tween-80 and saline. Prepare the formulation at room temperature.
Adverse reaction in animals upon injection (e.g., irritation, distress) The concentration of DMSO or other excipients may be too high, or the injection volume may be too large.Reduce the final concentration of DMSO in the formulation to the lowest possible level that maintains solubility (ideally ≤5% v/v). Adjust the injection volume according to the animal's weight and recommended guidelines for the specific injection route.
Suspected degradation of this compound in the formulation Peptide degradation due to factors like pH, temperature, or oxidative stress. Formaldehyde impurities in excipients like PEG300 or Tween-80 can also react with the peptide.Use high-purity, low-aldehyde excipients. Prepare the formulation in a sterile, pH-controlled buffer if possible. As a best practice, prepare the formulation fresh for each dosing session to minimize degradation.[3] A stability-indicating HPLC method should be used to confirm the concentration and purity of the formulation over time.

Data Presentation: In Vivo Formulations

The following tables summarize common formulations for preparing this compound for parenteral administration.

Table 1: Co-Solvent Formulation

Component Percentage (v/v) Purpose Notes
DMSO10%Primary solvent for stock solutionMinimize for IV injections to reduce potential for hemolysis.[3]
PEG30040%Co-solventHelps dissolve the compound in the aqueous vehicle.
Tween-805%Surfactant/EmulsifierPrevents precipitation upon dilution in aqueous media (e.g., blood) and improves stability.[3]
Saline (0.9% NaCl)45%Aqueous vehicleShould be sterile and isotonic.
Achieved Concentration 4 mg/mL[1] or ≥ 2.08 mg/mL[2]Saturation may not be reached at these concentrations.

Table 2: Cyclodextrin-Based Formulation

Component Percentage (v/v) Purpose Notes
DMSO10%Primary solvent for stock solutionInitial solubilization step.
20% SBE-β-CD in Saline90%Solubilizing and stabilizing agentSulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) that forms inclusion complexes with drug molecules, enhancing their solubility and stability.[4][5]
Achieved Concentration ≥ 2.08 mg/mL[2]A viable alternative to co-solvent systems, particularly if excipient-related toxicity is a concern.

Experimental Protocols

Protocol 1: Preparation of Co-Solvent Formulation (1 mL)
  • Prepare Stock Solution : Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Aliquot and Mix : In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add Co-Solvent : Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Surfactant : Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add Aqueous Vehicle : Add 450 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentration : This procedure yields a final this compound concentration of approximately 2.08 mg/mL.

  • Use Immediately : It is highly recommended to prepare this formulation fresh on the day of use.

Protocol 2: Preparation of Cyclodextrin-Based Formulation (1 mL)
  • Prepare Stock Solution : Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Prepare SBE-β-CD Solution : Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline (0.9% NaCl).

  • Aliquot and Mix : In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add SBE-β-CD Solution : Add 900 µL of the 20% SBE-β-CD solution to the tube and mix thoroughly until the solution is clear.

  • Final Concentration : This procedure yields a final this compound concentration of approximately 2.08 mg/mL.

  • Use Immediately : While cyclodextrins can enhance stability, fresh preparation is still the best practice for repeated dosing studies.

Protocol 3: Stability-Indicating HPLC Method (General Approach)

A stability-indicating HPLC method is crucial for confirming the concentration and purity of your formulation over time. While a specific validated method for Rapastinel is not publicly available, a general approach based on methods for other pharmaceutical compounds can be adapted.[6][7]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection : Monitor the elution at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Studies : To validate the method as "stability-indicating," the drug product should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to resolve the intact Rapastinel peak from any degradation product peaks and from peaks corresponding to the formulation excipients.

Visualizations

G cluster_stock Stock Solution Preparation cluster_formulation Final Formulation Preparation (Co-Solvent) cluster_qc Quality Control cluster_admin Administration powder This compound Powder stock High Concentration Stock Solution powder->stock Dissolve dmso DMSO dmso->stock final_formulation Injectable Formulation (for repeated dosing) stock->final_formulation Aliquot peg300 PEG300 peg300->final_formulation Add & Mix tween80 Tween-80 tween80->final_formulation Add & Mix saline Saline saline->final_formulation Add & Mix hplc Stability-Indicating HPLC final_formulation->hplc Test for Purity & Concentration admin In Vivo Administration hplc->admin Confirm Quality

Caption: Experimental workflow for preparing this compound formulation.

G cluster_troubleshooting Troubleshooting Logic start Precipitation Observed? check_dissolution Incomplete Dissolution? start->check_dissolution Yes check_storage Stored too long or at wrong temp? start->check_storage No solution_sonicate Action: Warm/Sonicate check_dissolution->solution_sonicate solution_fresh Action: Prepare Fresh check_storage->solution_fresh end_ok Problem Resolved solution_sonicate->end_ok solution_fresh->end_ok

Caption: Logic diagram for troubleshooting formulation precipitation.

References

Dealing with variability in the forced swim test with Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Rapastinel Trifluoroacetate (formerly GLYX-13) in the forced swim test (FST). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges and ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of depression research?

A1: this compound is a tetrapeptide that acts as a novel and selective modulator of the NMDA receptor.[1] It is considered a glycine-site functional partial agonist.[2][3] Unlike traditional NMDA receptor antagonists, Rapastinel enhances NMDA receptor function, which is thought to contribute to its rapid and long-lasting antidepressant effects without the psychotomimetic side effects associated with antagonists like ketamine.[1] Its mechanism involves triggering NMDA receptor-dependent synaptic plasticity, leading to an increased sensitivity for long-term potentiation (LTP).[2]

Q2: Why is there significant variability in the forced swim test, and how can I minimize it in my experiments with Rapastinel?

A2: The forced swim test is susceptible to variability due to a range of biological and environmental factors. Key sources of variability include:

  • Animal-related factors: Strain, sex, age, and individual differences in stress coping mechanisms can all influence baseline immobility and the response to antidepressants.[4][5]

  • Environmental factors: Water temperature, lighting conditions, and noise levels in the testing room can significantly impact behavior.[4]

  • Procedural factors: Handling of the animals, dimensions of the swim cylinder, water depth, and the timing of drug administration and testing are critical variables.[6][7][8]

To minimize variability when using Rapastinel, it is crucial to standardize your experimental protocol meticulously. This includes using animals of the same strain, sex, and age, maintaining a consistent and controlled testing environment, and adhering to a strict timeline for drug administration and behavioral testing.

Q3: What are the expected effects of this compound on immobility, swimming, and climbing behaviors in the FST?

A3: this compound is expected to produce a dose-dependent decrease in immobility time in the FST, which is indicative of its antidepressant-like effects. While specific data on swimming and climbing times for Rapastinel is limited in publicly available literature, antidepressants that modulate the NMDA receptor can influence these active behaviors. Generally, an increase in active behaviors (swimming and climbing) is expected to accompany the decrease in immobility. It is important to note that different classes of antidepressants can have distinct effects on these active behaviors; for instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) tend to increase swimming, while norepinephrine (B1679862) reuptake inhibitors often increase climbing.[9] The precise effect of Rapastinel on these specific behaviors may require further investigation in your own experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in baseline immobility time across control animals. 1. Inconsistent environmental conditions (e.g., water temperature, lighting, noise).2. Animal-related factors (e.g., genetic heterogeneity in outbred strains, differences in age or weight).3. Inconsistent handling procedures.1. Strictly control and monitor water temperature (23-25°C), ambient light, and noise levels during testing.2. Use an inbred strain of mice or rats to reduce genetic variability. Ensure all animals are within a narrow age and weight range.3. Handle all animals consistently and gently to minimize stress.
No significant effect of Rapastinel on immobility time. 1. Inappropriate dose of Rapastinel.2. Incorrect timing of drug administration relative to the FST.3. Insufficient statistical power (small sample size).4. "Floor effect" where control animals show very low baseline immobility.1. Perform a dose-response study to determine the optimal effective dose for your specific animal strain and experimental conditions.2. Administer Rapastinel at a time point that allows for sufficient brain penetration and target engagement before the test. A pre-treatment time of 30-60 minutes is often a good starting point.3. Increase the number of animals per group to enhance statistical power.4. If baseline immobility is too low, consider a pre-swim session 24 hours before the test to induce a more stable baseline of immobility.[8]
Inconsistent scoring of behaviors (immobility, swimming, climbing). 1. Subjective and poorly defined behavioral definitions.2. Observer bias.1. Establish clear and objective definitions for each behavior. Immobility is typically defined as the minimal movement required to keep the head above water.2. Use at least two independent observers who are blind to the experimental conditions to score the videos. Automated video tracking software can also improve consistency.
Animals appear overly sedated or hyperactive after Rapastinel administration. 1. Dose of Rapastinel is too high, leading to off-target effects.2. Interaction with other administered substances.1. Reduce the dose of Rapastinel. Conduct an open field test to assess for general locomotor effects that could confound FST results.2. Review all administered compounds for potential drug-drug interactions.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on immobility time in the forced swim test, based on available preclinical data.

Table 1: Dose-Dependent Effect of Rapastinel on Immobility Time in Rats

Treatment GroupDose (mg/kg, i.v.)Mean Immobility Time (seconds) ± SEM
Vehicle0180 ± 20
Rapastinel1140 ± 15
Rapastinel3110 ± 12
Rapastinel1090 ± 10

Note: The data in this table are representative values synthesized from published dose-response studies and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Forced Swim Test with this compound

This protocol is designed for use with mice but can be adapted for rats with appropriate adjustments to the apparatus size and water depth.

1. Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Transparent cylindrical containers (e.g., 25 cm height, 10 cm diameter for mice)

  • Water bath or heater to maintain water temperature

  • Thermometer

  • Video recording equipment

  • Dry towels and a warming cage/pad

  • Stopwatch or automated tracking software

2. Animal Preparation:

  • House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Handle animals for several days prior to testing to reduce stress.

  • On the day of the experiment, bring animals to the testing room at least 30-60 minutes before the start of the procedure to acclimate.

3. Drug Preparation and Administration:

  • Dissolve this compound in sterile saline to the desired concentrations.

  • Administer Rapastinel or vehicle (saline) via the desired route (e.g., intravenous, intraperitoneal) at a consistent time point before the FST (e.g., 30 minutes).

4. Forced Swim Test Procedure:

  • Fill the cylindrical containers with water to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 15 cm for mice).

  • Maintain the water temperature at 23-25°C.

  • Gently place one animal at a time into the center of the cylinder.

  • Start the video recording and a stopwatch simultaneously.

  • The total duration of the test is typically 6 minutes. The first 2 minutes are considered an acclimation period, and the subsequent 4 minutes are scored for behavior.

  • At the end of the 6-minute session, carefully remove the animal from the water.

  • Thoroughly dry the animal with a towel and place it in a warming cage or on a heating pad for a few minutes before returning it to its home cage.

  • Change the water between each animal to prevent olfactory cues from influencing the behavior of subsequent animals.

5. Behavioral Scoring:

  • Score the videos from the last 4 minutes of the test.

  • An observer blind to the treatment groups should perform the scoring.

  • Record the duration of time spent in the following behaviors:

    • Immobility: The animal remains floating with only minimal movements necessary to keep its head above water.

    • Swimming: The animal makes active swimming motions, moving around the cylinder.

    • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

Visualizations

Signaling Pathway of this compound

Rapastinel_Signaling_Pathway Rapastinel Rapastinel Trifluoroacetate NMDAR NMDA Receptor (Glycine Site) Rapastinel->NMDAR Partial Agonist Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Activation Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII) Ca_Influx->Signaling_Cascades Initiates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Signaling_Cascades->Synaptic_Plasticity Promotes Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Leads to

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for the Forced Swim Test

FST_Workflow Acclimation Animal Acclimation (≥ 30 min in testing room) Drug_Admin Rapastinel or Vehicle Administration Acclimation->Drug_Admin Pre_Test_Wait Waiting Period (e.g., 30 min) Drug_Admin->Pre_Test_Wait FST Forced Swim Test (6 minutes) Pre_Test_Wait->FST Post_Test_Care Animal Removal, Drying, & Warming FST->Post_Test_Care Video_Analysis Behavioral Scoring (Immobility, Swimming, Climbing) FST->Video_Analysis Data_Analysis Statistical Analysis Video_Analysis->Data_Analysis

Caption: Experimental workflow for the forced swim test.

Logical Relationship for Troubleshooting FST Variability

FST_Troubleshooting High_Variability High Variability in FST Data Environmental Environmental Factors High_Variability->Environmental Caused by? Biological Biological Factors High_Variability->Biological Caused by? Procedural Procedural Factors High_Variability->Procedural Caused by? Control_Env Standardize Temperature, Light, Noise Environmental->Control_Env Solution Control_Bio Use Inbred Strain, Consistent Age/Weight Biological->Control_Bio Solution Control_Proc Standardize Handling, Dosing, Timing Procedural->Control_Proc Solution

Caption: Troubleshooting logic for FST variability.

References

Validation & Comparative

Rapastinel Trifluoroacetate vs. Ketamine: A Comparative Guide to Side Effect Profiles in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical side effect profiles of Rapastinel (B1663592) Trifluoroacetate (formerly GLYX-13) and ketamine in rodent models. While both compounds modulate the N-methyl-D-aspartate (NMDA) receptor and exhibit rapid antidepressant-like effects, their distinct mechanisms of action lead to significantly different safety and tolerability profiles. Ketamine, a non-competitive NMDA receptor antagonist, is associated with a range of adverse effects, including psychotomimetic symptoms, abuse potential, and cognitive deficits.[1][2][3] In contrast, Rapastinel, an NMDA receptor positive allosteric modulator and partial agonist at the glycine (B1666218) site, appears to be largely devoid of these ketamine-like side effects in preclinical studies.[3][4][5]

Core Mechanisms of Action: A Tale of Two Modulators

The differing side effect profiles of Rapastinel and ketamine are rooted in their opposing actions on the NMDA receptor. Ketamine acts as a channel blocker, preventing ion flow and reducing receptor activity.[3][6] This broad antagonism, particularly on GABAergic interneurons, is thought to contribute to its psychotomimetic and dissociative effects.[2][6] Conversely, Rapastinel acts as a positive allosteric modulator, enhancing NMDA receptor function in a more subtle and controlled manner, which is not blocked by glycine site antagonists.[1][7][8] This modest positive modulation is believed to promote synaptic plasticity without causing the widespread disruption associated with ketamine.[8][9]

cluster_Ketamine Ketamine (Antagonist) cluster_Rapastinel Rapastinel (Positive Modulator) Ketamine Ketamine NMDAR_K NMDA Receptor Ion Channel (Blocked) Ketamine->NMDAR_K:ion Blocks Channel Synaptic_Effect_K Psychotomimetic & Dissociative Effects NMDAR_K:s->Synaptic_Effect_K Reduced Activity Glutamate_K Glutamate Glutamate_K->NMDAR_K Glycine_K Glycine Glycine_K->NMDAR_K Rapastinel Rapastinel NMDAR_R NMDA Receptor Ion Channel (Open) Rapastinel->NMDAR_R Positively Modulates Synaptic_Effect_R Antidepressant & Pro-Cognitive Effects NMDAR_R:s->Synaptic_Effect_R Enhanced Activity / Synaptic Plasticity Glutamate_R Glutamate Glutamate_R->NMDAR_R Glycine_R Glycine Glycine_R->NMDAR_R

Caption: Contrasting mechanisms of Ketamine and Rapastinel on the NMDA receptor.

Comparative Analysis of Side Effect Profiles

The following sections detail the comparative side effect profiles of Rapastinel and ketamine across key domains of preclinical assessment.

Psychotomimetic-Like Effects and Sedation

A significant drawback of ketamine is its propensity to induce psychotomimetic and dissociative effects.[3] In rodent models, these are often assessed through tests like prepulse inhibition (PPI) of the startle reflex, drug discrimination, and locomotor activity. Ketamine consistently produces deficits in PPI and substitutes for phencyclidine (PCP)-like discriminative stimulus effects.[10] In stark contrast, Rapastinel does not induce sensory-motor gating deficits in PPI tests, nor does it show ketamine-like discriminative stimulus or sedative effects in rats trained to discriminate ketamine from saline.[10][11][12]

Side Effect MetricKetamineRapastinel (GLYX-13)SpeciesReference
Prepulse Inhibition (PPI) Causes sensory-motor gating deficitsNo deficits observed (at 10 mg/kg, IV)Rat[10][12]
Drug Discrimination Shows ketamine-like discriminative stimulus effectsNo ketamine-like discriminative stimulus effectsRat[10][11]
Sedative Effects Induces sedationNo sedative effects observedRat[10][12][13]
Locomotor Activity Can induce hyperlocomotionDoes not increase locomotor activityRat[11]
Abuse Liability and Rewarding Effects

The abuse potential of ketamine is a major clinical concern. In rodents, this is typically evaluated using the conditioned place preference (CPP) paradigm, where animals learn to associate a specific environment with drug exposure. Studies have shown that ketamine can induce rewarding effects in the CPP test. Rapastinel, however, does not produce such rewarding effects in the same paradigm, suggesting a significantly lower abuse liability.[10][12]

Side Effect MetricKetamineRapastinel (GLYX-13)SpeciesReference
Conditioned Place Preference (CPP) Induces rewarding effectsNo rewarding effects observed (at 10 mg/kg, IV)Rat[10][12]
Cognitive Impairment

While used to model cognitive deficits associated with schizophrenia, ketamine itself impairs learning and memory in rodents.[2][14][15] Both acute and chronic administration of ketamine has been shown to cause deficits in spatial learning and recognition memory.[15][16] Rapastinel not only lacks these cognitive-impairing effects but has been demonstrated to have cognitive-enhancing properties.[13][16] Furthermore, Rapastinel can prevent and even reverse the cognitive deficits induced by ketamine and PCP in the novel object recognition (NOR) task.[16]

Side Effect MetricKetamineRapastinel (GLYX-13)SpeciesReference
Novel Object Recognition (NOR) Induces acute and persistent deficits (at 30 mg/kg, IP)Does not induce deficits; reverses ketamine-induced deficits (at 1.0 mg/kg, IV)Mouse[16]
General Cognition Causes learning and memory dysfunctionActs as a cognitive enhancerRodents[13][15]
Neurotoxicity

Repeated administration of high doses of ketamine has been shown to cause neuronal cell death and apoptosis in the developing brains of rodents.[17][18][19] This neurotoxicity is dose- and exposure-time dependent, with significant effects observed in the frontal cortex of rat pups receiving multiple high-dose injections.[17][19] While direct comparative neurotoxicity studies are limited, toxicology reports for Rapastinel indicate it is safe and well-tolerated at high doses, with no adverse behavioral responses or signs of neurotoxicity reported in rats and dogs.[11]

Side Effect MetricKetamineRapastinel (GLYX-13)SpeciesReference
Neuronal Apoptosis Induces dose-dependent apoptosis in developing brains (e.g., 6 injections of 20 mg/kg)No evidence of neurotoxicity; well-tolerated at high doses (up to 500 mg/kg, IV)Rat[11][17][19]
Neuronal Necrosis Can cause neuronal necrosis in the adult rat brainNo evidence of neurotoxicityRat[20]

Experimental Methodologies and Workflows

Detailed protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies for key behavioral assays cited in this guide.

Experimental Workflow: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline Preference) cluster_phase2 Phase 2: Conditioning (Drug/Saline Pairing) cluster_phase3 Phase 3: Post-Conditioning (Test for Preference) P1_1 Place rodent in CPP apparatus with free access to all chambers P1_2 Record time spent in each distinct chamber for 15-30 min P1_1->P1_2 P2_1 Administer Drug (e.g., Ketamine or Rapastinel) P1_2->P2_1 Establish baseline P2_2 Confine rodent to one chamber (e.g., non-preferred) for 30 min P2_1->P2_2 P3_1 Place rodent (drug-free) back in apparatus with free access P2_2->P3_1 After conditioning cycles P2_3 On alternate days, administer Saline P2_4 Confine rodent to the opposite chamber for 30 min P2_3->P2_4 P3_2 Record time spent in drug-paired vs. saline-paired chambers P3_1->P3_2 P3_3 Calculate preference score P3_2->P3_3

Caption: Workflow for the Conditioned Place Preference (CPP) assay.
  • Apparatus: A box with two or three distinct chambers differing in tactile and visual cues.

  • Procedure:

    • Pre-Conditioning: The animal is allowed to freely explore the entire apparatus to determine any baseline preference for a particular chamber.

    • Conditioning: Over several days, the animal receives the test drug (e.g., Rapastinel or ketamine) and is confined to one chamber (typically the initially non-preferred one). On alternate days, it receives a saline injection and is confined to the opposite chamber.

    • Post-Conditioning Test: The animal is placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in the drug-paired chamber versus the saline-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Experimental Protocol: Prepulse Inhibition (PPI)

PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. NMDA antagonists like ketamine disrupt PPI in rodents, which is considered a model of their psychotomimetic effects.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • Acclimation: The rodent is placed in the startle chamber for a brief acclimation period with background noise.

    • Stimuli: The test session consists of multiple trial types presented in a pseudo-random order:

      • Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented 30-120 milliseconds before the strong pulse.

      • No-stimulus trials: Only background noise is present to measure baseline movement.

    • Measurement: The startle response (amplitude of flinch) is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A disruption in PPI is noted when a drug significantly reduces this percentage inhibition.[10]

Experimental Protocol: Novel Object Recognition (NOR)

The NOR test assesses recognition memory, a form of declarative memory that is dependent on the hippocampus and cortical regions.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for several minutes on consecutive days to acclimate.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

    • Test Phase: After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded. A healthy animal will spend significantly more time exploring the novel object.

    • Drug Administration: The test compound (e.g., ketamine or Rapastinel) can be administered before the training phase to test its effect on memory acquisition or before the test phase to assess its effect on memory retrieval.[16]

Conclusion

Preclinical evidence from rodent models consistently demonstrates a superior side effect profile for Rapastinel Trifluoroacetate compared to ketamine. While both modulate the NMDA receptor system, Rapastinel's mechanism as a positive allosteric modulator allows it to achieve antidepressant-like efficacy without inducing the psychotomimetic, cognitive, sedative, or abuse-related side effects characteristic of ketamine's channel-blocking action.[1][4][13] These findings highlight Rapastinel as a compound with a potentially wider therapeutic window and improved safety margin, warranting its continued investigation in the development of novel rapid-acting antidepressants.

References

Comparing the efficacy of Rapastinel Trifluoroacetate and GLYX-13

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Rapastinel (B1663592) (GLYX-13)

Introduction

Rapastinel, formerly known as GLYX-13, is an intravenously administered tetrapeptide (threonine-proline-proline-threonine-amide) investigated for the treatment of major depressive disorder (MDD).[1][2] It emerged as a promising candidate due to its novel mechanism of action as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is critically involved in synaptic plasticity, learning, and memory.[2][3] Unlike NMDA receptor antagonists such as ketamine, Rapastinel was developed to achieve rapid antidepressant effects without inducing psychotomimetic or dissociative side effects.[4][5][6]

This guide provides a comprehensive comparison and overview of the efficacy of Rapastinel, referencing the body of research conducted under both its developmental names, GLYX-13 and Rapastinel. It details its mechanism of action, summarizes preclinical and clinical data, and provides protocols for key experimental assays cited.

Mechanism of Action

Rapastinel functions as a selective modulator of the NMDA receptor.[2] Initial studies characterized it as a glycine-site functional partial agonist.[1][5][7] However, further research revealed that at therapeutically relevant concentrations, Rapastinel enhances NMDA receptor activity by binding to a novel allosteric site, distinct from the glycine (B1666218) co-agonist site.[2][8][9][10] This positive modulation enhances glutamate-mediated NMDA receptor signal transduction, leading to a cascade of downstream effects that promote synaptic plasticity.[2]

The antidepressant effects of Rapastinel, similar to ketamine, are dependent on the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and the release of Brain-Derived Neurotrophic Factor (BDNF).[8][10][11][12][13][14] Activation of this pathway leads to an increase in the number and function of spine synapses in the medial prefrontal cortex (mPFC), ultimately enhancing neuronal connectivity.[1][12][13][15]

Signaling Pathway of Rapastinel

Rapastinel_Signaling_Pathway Rapastinel Rapastinel (GLYX-13) NMDAR NMDA Receptor (Novel Allosteric Site) Rapastinel->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx VDCC L-type VDCCs Ca_Influx->VDCC Activates BDNF_Release BDNF Release VDCC->BDNF_Release Triggers TrkB TrkB Receptor Activation BDNF_Release->TrkB PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT Activates ERK ERK Pathway TrkB->ERK Activates mTORC1 mTORC1 Activation PI3K_AKT->mTORC1 Synaptic_Proteins Synaptic Protein Synthesis (e.g., GluA1) mTORC1->Synaptic_Proteins ERK->mTORC1 Plasticity Increased Synaptic Plasticity (LTP Enhancement) Synaptic_Proteins->Plasticity Spine_Growth Dendritic Spine Growth Synaptic_Proteins->Spine_Growth Antidepressant Antidepressant Effects Plasticity->Antidepressant Spine_Growth->Antidepressant

Caption: Downstream signaling cascade initiated by Rapastinel.

Preclinical Efficacy and Data

In numerous preclinical studies, Rapastinel/GLYX-13 demonstrated robust antidepressant-like and cognitive-enhancing effects across various animal models.

Antidepressant-Like Activity

Rapastinel showed significant efficacy in established rodent models of depression, including the Forced Swim Test (Porsolt), learned helplessness, and chronic unpredictable stress models.[1][15] A key finding was the rapid onset of these effects, often within minutes or hours of a single dose, with a long-lasting duration of up to two weeks.[6]

Preclinical Model Species Dosage Key Findings Reference
Forced Swim Test (FST) Rat1 mg/kg, IVSignificant reduction in immobility time, indicating an antidepressant-like effect.[1][15]
Learned Helplessness Rat1 mg/kg, IVReversed helpless behavior, demonstrating antidepressant-like properties.[1][15]
Chronic Unpredictable Stress Rat1 mg/kg, IVAmeliorated stress-induced deficits.[1][15]
Social Defeat Stress Mouse10 mg/kg, IPAttenuated increased immobility time in susceptible mice.[16]
Cognitive Enhancement

Rapastinel was also identified as a potent cognitive enhancer in both young and aged, cognitively impaired rats.[1][2] Unlike ketamine, which can cause cognitive deficits, Rapastinel demonstrated pro-cognitive benefits and could even reverse cognitive impairments induced by NMDA receptor antagonists like PCP or ketamine.[17][18][19]

Cognitive Paradigm Species Dosage Key Findings Reference
Morris Water Maze Rat1 mg/kg, IVEnhanced learning and memory in young and aged rats.[1][7]
Alternating T-Maze Rat1 mg/kg, IVImproved spatial working memory.[1][7]
Trace Eyeblink Conditioning Rat1 mg/kg, IVRobustly enhanced associative learning.[1]
Novel Object Recognition Mouse1 mg/kg, IPDid not cause deficits; reversed deficits induced by ketamine/PCP.[19]

Experimental Protocols and Workflows

Typical Preclinical Antidepressant Testing Workflow

Preclinical_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Analysis Stress Induce Stress (e.g., Social Defeat, CUS) Dosing Administer Compound (Rapastinel vs. Vehicle) Stress->Dosing FST Forced Swim Test (FST) Dosing->FST SPT Sucrose Preference Test (SPT) Dosing->SPT OFT Open Field Test (OFT) Dosing->OFT Analysis Data Analysis & Biochemical Assays FST->Analysis SPT->Analysis OFT->Analysis

Caption: Generalized workflow for preclinical antidepressant studies.
Forced Swim Test (FST) Protocol

The FST is a common behavioral test used to assess antidepressant-like activity in rodents.

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.

  • Procedure: Rodents are individually placed into the cylinder. The test duration is typically 6 minutes.

  • Dosing: Rapastinel or a vehicle control is administered via the specified route (e.g., intravenously) at a set time before the test (e.g., 60 minutes).

  • Measurement: The session is recorded, and an observer blind to the treatment groups scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Long-Term Potentiation (LTP) Electrophysiology Protocol

LTP is a cellular model for synaptic plasticity, which is believed to underlie learning and memory.

  • Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of the hippocampus or mPFC (300-400 µm thick) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF. A stimulating electrode is placed on an afferent pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic region (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).

  • Procedure:

    • Baseline: Stable baseline synaptic responses are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).

    • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

  • Drug Application: Rapastinel can be applied to the bath at a known concentration to assess its effects on baseline transmission or on the magnitude of LTP.[9]

  • Endpoint: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. An enhancement of LTP is indicative of improved synaptic plasticity.[7][9]

Clinical Efficacy and Data

The clinical development of Rapastinel showed initial promise in early-phase trials but ultimately failed to demonstrate efficacy in larger, pivotal Phase III studies.

Phase I and II Trials

Early proof-of-concept studies yielded positive results. A Phase I trial in healthy volunteers showed that GLYX-13 was safe and well-tolerated, with no signs of the schizophrenia-like side effects associated with other NMDA receptor modulators.[20] A subsequent Phase II study in patients with MDD who had not responded to at least one prior antidepressant showed that a single intravenous dose of GLYX-13 (5 or 10 mg/kg) significantly reduced depressive symptoms within 24 hours, with effects lasting for an average of 7 days.[21] The onset of action was observed as early as 2 hours post-infusion.[21] Crucially, these benefits were achieved without psychotomimetic side effects.[21]

Phase III Trials

Despite receiving Breakthrough Therapy designation from the U.S. FDA, the extensive Phase III program for Rapastinel as an adjunctive therapy for MDD did not meet its objectives.[2] In March 2019, Allergan announced that three pivotal trials (RAP-MD-01, -02, -03) failed to differentiate Rapastinel from placebo on the primary endpoint—a change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.[22][23][24] While the drug remained well-tolerated with a safety profile similar to placebo, the lack of efficacy led to the discontinuation of its development.[22][23]

Clinical Trial Phase Population Dosage Primary Outcome Result Reference
Phase I Healthy VolunteersSingle ascending dosesSafety & TolerabilityWell-tolerated; no psychotomimetic side effects observed.[20]
Phase II MDD patients with inadequate response to prior ADTSingle IV dose (1, 5, 10, 30 mg/kg)Change in HAM-D17 score5 & 10 mg/kg doses showed rapid (2h) and sustained (7-day) antidepressant effects.[21]
Phase III (Adjunctive) MDD patients with partial response to ADT450 mg, weekly IVChange in MADRS score at 3 weeksFailed to differentiate from placebo on primary and key secondary endpoints.[22][23][24]

Conclusion

Rapastinel (GLYX-13) represented a significant effort to develop a novel, rapid-acting antidepressant by modulating the NMDA receptor system without the adverse effects of antagonists like ketamine. Preclinical data strongly supported its efficacy as both an antidepressant and a cognitive enhancer, driven by its ability to promote synaptic plasticity through the BDNF-mTORC1 signaling pathway.

While early clinical trials were promising, showing rapid and sustained efficacy with a favorable safety profile, the compound ultimately failed to demonstrate a statistically significant benefit over placebo in large-scale Phase III trials. This outcome underscores the profound challenges in translating preclinical findings into clinical success, particularly in the complex field of neuropsychiatry. The scientific journey of Rapastinel has, however, provided valuable insights into the role of glutamatergic modulation in depression and has spurred the development of next-generation compounds with similar mechanisms of action.[2]

References

A Comparative Guide to NMDA Receptor Modulators: Rapastinel Trifluoroacetate vs. Alternatives in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rapastinel (B1663592) Trifluoroacetate and other key N-methyl-D-aspartate (NMDA) receptor modulators based on their reported effects on synaptic plasticity. The information presented is collated from preclinical experimental data to assist in the evaluation and selection of compounds for research and development.

Comparative Efficacy on Synaptic Plasticity

The following tables summarize the quantitative effects of various NMDA receptor modulators on Long-Term Potentiation (LTP), Long-Term Depression (LTD), and dendritic spine morphology. These parameters are critical indicators of a compound's ability to induce synaptic plasticity, a cellular correlate of learning and memory.

Compound Class Concentration/Dose Effect on LTP Experimental Model Citation
Rapastinel (GLYX-13) Positive Allosteric Modulator100 nM (in vitro)Maximal enhancement of LTP magnitude.[1]Rat medial prefrontal cortex slices[1]
3 mg/kg IV (in vivo)Significantly enhanced LTP magnitude 24 hours and 1 week post-dosing.[2]Rat hippocampal slices (ex vivo)[2]
Ketamine Non-competitive Antagonist3 µM (in vitro)Complete blockade of LTP formation.[1]Rat medial prefrontal cortex slices[1]
Zelquistinel (GATE-251) Positive Allosteric Modulator10, 100, and 300 µg/kg (oral, in vivo)Significantly enhanced LTP magnitude 24 hours post-dosing.[3]Rat hippocampal slices (ex vivo)[3]
D-Cycloserine Partial Agonist (glycine site)20 µM (in vitro)Augmented NMDAR-dependent LTP.Rat hippocampal slices[4]
Ifenprodil NR2B-selective AntagonistNot specifiedInhibited LTD but not LTP.[5]Rat hippocampal slices[5]
Memantine (B1676192) Uncompetitive AntagonistNot specifiedNo inhibition of LTP.[5]Rat hippocampal slices[5]
Compound Class Concentration/Dose Effect on LTD Experimental Model Citation
Rapastinel (GLYX-13) Positive Allosteric ModulatorNot specifiedReduces the magnitude of LTD.[6][7]Rat hippocampal slices[6][7]
D-Cycloserine Partial Agonist (glycine site)20 µM (in vitro)Augmented NMDAR-dependent LTD.Rat hippocampal slices[4]
Ifenprodil NR2B-selective AntagonistNot specifiedSignificantly facilitated the induction of LTD (to -40% of baseline).[8]Rat hippocampal slices[8]
Compound Class Concentration/Dose Effect on Dendritic Spine Density/Morphology Experimental Model Citation
Rapastinel (GLYX-13) Positive Allosteric Modulator3 mg/kg IV (in vivo)Increased the proportion of mature (stubby) spines and decreased immature (thin) spines in the dentate gyrus and medial prefrontal cortex 24 hours post-dosing. No change in total spine density.[2][9]Rat dentate gyrus and medial prefrontal cortex[2][9]
Ketamine Non-competitive Antagonist10 mg/kg IP (in vivo)Increased dendritic spine density.[10]Mouse medial frontal cortex[10]
Memantine Uncompetitive AntagonistNot specifiedMarkedly reversed the reduction of dendritic spines in a mouse model of Alzheimer's disease.[11] Increased the density of mushroom-shaped spines in a mouse model of Fragile X syndrome.[12][13]3xTg-AD mice; Fmr1-KO mice CGCs[11][12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To measure the effect of NMDA receptor modulators on synaptic strengthening in the hippocampus.

Methodology:

  • Slice Preparation: Transverse hippocampal slices (300-400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2, saturated with 95% O2/5% CO2. Slices are allowed to recover for at least 1 hour at room temperature.

  • Electrophysiology: Slices are transferred to a recording chamber and continuously perfused with aCSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Baseline synaptic responses are recorded every 30 seconds for at least 20 minutes by delivering single pulses at an intensity that evokes 50% of the maximal fEPSP slope.

  • LTP Induction: LTP is induced by high-frequency stimulation (HFS), typically a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval), or multiple trains of HFS (e.g., 3 trains of 100 Hz for 1 second, separated by 20 seconds).

  • Drug Application: The test compound (e.g., Rapastinel Trifluoroacetate) is bath-applied at the desired concentration for a defined period before and/or during LTP induction.

  • Data Analysis: The fEPSP slope is measured and normalized to the pre-HFS baseline. The magnitude of LTP is quantified as the percentage increase in the average fEPSP slope during the last 10 minutes of the post-induction recording period (typically 60 minutes) compared to the baseline.

Dendritic Spine Analysis in the Medial Prefrontal Cortex

Objective: To quantify changes in dendritic spine density and morphology following treatment with NMDA receptor modulators.

Methodology:

  • Animal Treatment and Tissue Preparation: Rodents are administered the test compound (e.g., this compound, 3 mg/kg, IV). After a specified time (e.g., 24 hours), animals are deeply anesthetized and transcardially perfused with 4% paraformaldehyde. Brains are removed and post-fixed.

  • Golgi-Cox Staining: Coronal sections (100-200 µm) of the medial prefrontal cortex (mPFC) are processed using a Golgi-Cox staining kit to impregnate a subset of neurons.

  • Image Acquisition: Pyramidal neurons in layer V of the mPFC are identified, and dendritic segments are imaged using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion). Z-stack images are acquired to capture the full three-dimensional structure of the dendrites and spines.

  • Spine Analysis: Dendritic segments of at least 50 µm are analyzed. Spines are manually or semi-automatically traced and classified based on their morphology (e.g., thin, stubby, mushroom) using imaging software such as ImageJ or NeuronStudio.

  • Data Quantification: Spine density is calculated as the number of spines per 10 µm of dendrite length. The proportion of each spine type is also determined. Statistical analysis is performed to compare treatment groups to a vehicle control.

Western Blotting for Synaptic Proteins

Objective: To measure changes in the expression and phosphorylation status of key synaptic proteins and signaling molecules.

Methodology:

  • Sample Preparation: Following in vivo or in vitro treatment with NMDA receptor modulators, brain tissue (e.g., hippocampus or prefrontal cortex) or cultured neurons are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-mTOR, mTOR, p-GluA1, GluA1, PSD-95, synaptophysin) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

  • Data Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The expression of target proteins is normalized to the loading control. For phosphorylation analysis, the ratio of the phosphorylated protein to the total protein is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in NMDA receptor-mediated synaptic plasticity and the general workflows for the experimental protocols described above.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Rapastinel Rapastinel Rapastinel->NMDAR Positive Modulation Ketamine Ketamine Ketamine->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII PKC PKC Ca_influx->PKC PKA PKA Ca_influx->PKA BDNF_release BDNF Release Ca_influx->BDNF_release AMPAR_trafficking AMPAR Trafficking (GluA1 insertion) CaMKII->AMPAR_trafficking PKC->AMPAR_trafficking PKA->AMPAR_trafficking Synaptic_Plasticity Synaptic Plasticity (LTP, Spine Growth) AMPAR_trafficking->Synaptic_Plasticity TrkB TrkB Receptor BDNF_release->TrkB mTOR_pathway mTOR Pathway TrkB->mTOR_pathway mTOR_pathway->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Cascade in Synaptic Plasticity.

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Hippocampal Slice Preparation (400µm) prep2 Recovery in aCSF (>1 hour) prep1->prep2 rec1 Transfer to Recording Chamber prep2->rec1 rec2 Baseline Recording (20 min) rec1->rec2 rec3 Drug Application rec2->rec3 rec4 LTP Induction (HFS) rec3->rec4 rec5 Post-Induction Recording (60 min) rec4->rec5 ana1 Measure fEPSP Slope rec5->ana1 ana2 Normalize to Baseline ana1->ana2 ana3 Quantify LTP Magnitude ana2->ana3

Caption: Experimental Workflow for Long-Term Potentiation (LTP) Measurement.

Spine_Analysis_Workflow cluster_prep Tissue Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Animal Treatment prep2 Perfusion & Fixation prep1->prep2 prep3 Golgi-Cox Staining prep2->prep3 img1 Identify Pyramidal Neurons prep3->img1 img2 Acquire Z-stack Images of Dendrites img1->img2 ana1 3D Reconstruction of Dendrites img2->ana1 ana2 Classify Spine Morphology ana1->ana2 ana3 Quantify Spine Density and Proportions ana2->ana3

Caption: Experimental Workflow for Dendritic Spine Analysis.

References

Validating the In Vivo Binding of Rapastinel Trifluoroacetate to the NMDA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating the in vivo binding of Rapastinel (B1663592) Trifluoroacetate to the N-methyl-D-aspartate (NMDA) receptor. We will explore Rapastinel's performance in comparison to other NMDA receptor modulators and present supporting experimental evidence.

Introduction to Rapastinel Trifluoroacetate

This compound (formerly GLYX-13) is a tetrapeptide that acts as a positive allosteric modulator of the NMDA receptor.[1] Unlike traditional NMDA receptor antagonists such as ketamine, Rapastinel enhances receptor function, leading to a distinct pharmacological profile.[2] This has positioned it as a compound of interest for therapeutic applications, particularly in the context of depression, without the psychotomimetic side effects associated with NMDA receptor antagonists.[3] The validation of its binding to the NMDA receptor in a living system is crucial for understanding its mechanism of action and therapeutic potential.

Comparative In Vivo Binding and Efficacy

CompoundMechanism of ActionIn Vivo ModelKey In Vivo FindingsAntagonist BlockadeReference
This compound Positive Allosteric ModulatorRodent models of depression and cognitive functionBrain concentrations of 30-100 nM are associated with antidepressant-like efficacy and enhancement of NMDA receptor-dependent neuronal intracellular calcium mobilization. A single intravenous dose can enhance long-term potentiation (LTP) for up to two weeks.The antidepressant-like effects are blocked by the NMDA receptor antagonist CPP.[4][5]
Ketamine Non-competitive Antagonist (Channel Blocker)Rodent models of depressionA single dose (e.g., 10 mg/kg) can produce rapid and sustained antidepressant-like effects. It can also induce a psychosis-like state, characterized by increased locomotor activity.N/A (is an antagonist)[3][6]
D-cycloserine Partial Agonist at the Glycine SiteRodent models of cognitive functionShows an optimal increase in [3H]MK-801 binding in the range of 1-10 µM in vitro, suggesting in vivo target engagement at similar concentrations.N/A (is an agonist)[7]

Experimental Protocols for In Vivo Validation

Validating the binding of a compound to its target in a living organism requires a multi-faceted approach. Below are detailed methodologies for key experiments used to assess the in vivo interaction of this compound with the NMDA receptor.

In Vivo [3H]MK-801 Binding Assay

This assay is used to measure the occupancy of the NMDA receptor ion channel by non-competitive antagonists and can be adapted to assess the effects of allosteric modulators.

Objective: To determine if Rapastinel modulates the binding of a known channel blocker in vivo, providing indirect evidence of its interaction with the NMDA receptor complex.

Protocol:

  • Animal Preparation: Male rodents (e.g., mice or rats) are used.

  • Drug Administration: Animals are pre-treated with either vehicle or varying doses of this compound.

  • Radioligand Injection: A tracer dose of [3H]MK-801, a high-affinity NMDA receptor channel blocker, is administered intravenously.[8]

  • Tissue Collection: At a designated time point after radioligand injection, animals are euthanized, and their brains are rapidly removed and dissected.

  • Sample Processing: Brain regions of interest (e.g., hippocampus, prefrontal cortex) are homogenized.

  • Radioactivity Measurement: The amount of [3H]MK-801 bound to the brain tissue is quantified using liquid scintillation counting.

  • Data Analysis: A reduction or enhancement of [3H]MK-801 binding in the presence of Rapastinel would indicate modulation of the NMDA receptor complex. ED50 values can be calculated to determine the dose of Rapastinel required to elicit a half-maximal effect.[9]

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is critically dependent on NMDA receptor function. Assessing the effect of Rapastinel on LTP in vivo provides functional evidence of its engagement with the NMDA receptor.

Objective: To measure the effect of Rapastinel on the induction and maintenance of LTP in the hippocampus or prefrontal cortex of a living animal.

Protocol:

  • Animal Surgery: Anesthetized animals are placed in a stereotaxic frame. Recording and stimulating electrodes are implanted in the target brain region (e.g., perforant path and dentate gyrus of the hippocampus).

  • Baseline Recording: Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single electrical pulses to the stimulating electrode.

  • Drug Administration: this compound or vehicle is administered systemically (e.g., intravenously).

  • LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to the stimulating electrode to induce LTP.

  • Post-HFS Recording: Synaptic responses are recorded for an extended period (minutes to hours) following HFS to measure the potentiation of the fEPSP slope and amplitude.

  • Data Analysis: The magnitude and duration of LTP in Rapastinel-treated animals are compared to vehicle-treated controls. An enhancement of LTP would be consistent with positive modulation of the NMDA receptor.[5][10]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To determine if Rapastinel modulates basal or evoked glutamate (B1630785) levels, providing insights into its effects on glutamatergic neurotransmission.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).[11]

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate levels.

  • Drug Administration: this compound is administered, and dialysate collection continues.

  • Sample Analysis: Glutamate concentrations in the dialysate are measured using high-performance liquid chromatography (HPLC).[12]

  • Data Analysis: Changes in extracellular glutamate levels following Rapastinel administration are analyzed. Unlike ketamine, which can increase glutamate release, Rapastinel is not expected to significantly alter basal glutamate levels.[13]

Signaling Pathways and Experimental Workflows

The binding of this compound to the NMDA receptor initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.

NMDA Receptor Signaling Pathway Activated by Rapastinel

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel Trifluoroacetate NMDA_Receptor NMDA Receptor Rapastinel->NMDA_Receptor Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_Receptor Binding Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Akt Akt Ca_influx->Akt Activation ERK ERK Ca_influx->ERK Activation mTOR mTOR Akt->mTOR Activation BDNF_release BDNF Release mTOR->BDNF_release ERK->BDNF_release Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF_release->Synaptic_Plasticity Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vivo Experiments cluster_analysis Phase 3: Data Analysis and Interpretation A1 Select In Vivo Model (e.g., Rodent) A2 Define Drug Doses and Administration Route A1->A2 A3 Choose Validation Techniques A2->A3 B1 [³H]MK-801 Binding Assay A3->B1 B2 In Vivo Electrophysiology (LTP) A3->B2 B3 In Vivo Microdialysis A3->B3 C1 Quantify Receptor Occupancy (Indirect) B1->C1 C2 Measure Changes in Synaptic Plasticity B2->C2 C3 Analyze Neurotransmitter Levels B3->C3 D1 Validate In Vivo NMDA Receptor Binding C1->D1 C2->D1 C3->D1

References

A Comparative Analysis of Rapastinel and Apimostinel in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rapastinel (B1663592) (GLYX-13) and its next-generation analog, Apimostinel (NRX-1074), focusing on their performance in preclinical studies. Both compounds represent a novel class of neuroplastogens that modulate the N-methyl-D-aspartate receptor (NMDAR) to produce rapid and sustained antidepressant effects.[1] This analysis is supported by experimental data on their mechanism of action, efficacy in established animal models, and key structural differences.

Mechanism of Action: A Novel Approach to NMDAR Modulation

Rapastinel and Apimostinel are distinguished from other glutamatergic modulators, such as ketamine, by their unique mechanism of action. Rather than blocking the NMDAR channel, they act as positive allosteric modulators (PAMs).[2][3]

  • Binding Site: Both molecules bind to a novel, unique site on the NMDAR complex, which is distinct from the glutamate (B1630785) or glycine (B1666218) co-agonist binding sites.[1][4][5]

  • Functional Effect: As PAMs, they enhance NMDAR activity only in the presence of glutamate.[1][5] This potentiation of endogenous glutamatergic signaling is believed to trigger downstream cascades that promote synaptic plasticity.[5][6]

  • Cellular Target: Preclinical evidence suggests that rapastinel directly enhances NMDAR activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC). This contrasts with ketamine, which is thought to primarily block NMDARs on GABAergic interneurons, leading to a surge in glutamate release.[3]

This distinct mechanism is thought to underlie their favorable safety profile, notably the absence of the psychotomimetic and dissociative side effects associated with NMDAR antagonists.[2][6]

cluster_ketamine Ketamine (Antagonist) cluster_stinels Rapastinel / Apimostinel (PAMs) ket Ketamine nmda_block NMDAR Blockade ket->nmda_block blocks gaba GABAergic Interneuron glut_surge Glutamate Surge gaba->glut_surge disinhibits nmda_block->gaba on stinels Rapastinel Apimostinel nmda_mod NMDAR Potentiation stinels->nmda_mod potentiates glut_neuron Glutamatergic Neuron syn_plast Enhanced Synaptic Plasticity glut_neuron->syn_plast leads to nmda_mod->glut_neuron on

Caption: Differential primary mechanisms of Ketamine vs. Stinels. (Within 100 characters)

Comparative Profile: Potency and Structure

Apimostinel was developed as a follow-up compound to Rapastinel, with structural modifications designed to improve its pharmacological properties.[3][5] Both are amidated tetrapeptides, but Apimostinel includes a benzyl (B1604629) group, a modification that enhances its metabolic stability and binding affinity.[3][5]

FeatureRapastinel (GLYX-13)Apimostinel (NRX-1074)Reference
Chemical Class Amidated TetrapeptideBenzyl-modified Amidated Tetrapeptide[5][6]
Mechanism NMDAR Positive Allosteric Modulator (PAM)NMDAR Positive Allosteric Modulator (PAM)[1]
Binding Site Novel allosteric site, independent of glycine siteSame novel allosteric site as Rapastinel[4][5]
Relative Potency Baseline~1000-fold more potent in vitro[3]
Administration IntravenousIntravenous (Oral formulation in development)[6][7]
Key Structural Diff. Threonine-proline-proline-threonine-amideStructurally modified with an added benzyl group[5][8]

Preclinical Efficacy Data

Both compounds have demonstrated rapid and sustained antidepressant-like effects across a range of validated preclinical models of depression.[3][8]

Preclinical ModelRapastinel (GLYX-13)Apimostinel (NRX-1074)Reference
Forced Swim Test (FST) Reduces immobility time, indicating antidepressant-like effects.Shows potent antidepressant-like effects.[3][4]
Learned Helplessness Demonstrates efficacy in reversing learned helplessness behaviors.Shows potent antidepressant effects in preclinical models.[3][4]
Chronic Unpredictable Stress Effective in reversing stress-induced behavioral deficits.Shows potent antidepressant effects in preclinical models.[3][4]
NMDAR Calcium Flux Maximally enhanced calcium flux at 100 nM in primary cortical neurons.Not explicitly stated, but described as significantly more potent.[5]
Synaptic Plasticity (LTP) Enhances the magnitude of Long-Term Potentiation (LTP).Enhances NMDAR-mediated synaptic plasticity.[4][5]

Downstream Signaling Pathway

The antidepressant effects of both Rapastinel and Apimostinel are mediated by the activation of intracellular signaling cascades crucial for neuroplasticity. This downstream pathway converges with that of other rapid-acting antidepressants like ketamine, despite the different initial trigger. The binding of the 'stinel' compounds potentiates NMDAR function, leading to an influx of Ca2+ which activates signaling pathways that increase the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating cascades involving mTOR and ERK, which ultimately promote synaptogenesis and enhanced synaptic function.[1]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA NMDA Receptor Glutamate PAM Site Ca_Influx Ca²+ Influx NMDA->Ca_Influx activates TrkB TrkB Receptor mTOR mTOR Signaling TrkB->mTOR ERK ERK Signaling TrkB->ERK Stinel Rapastinel Apimostinel Stinel->NMDA:pam Glutamate Glutamate Glutamate->NMDA:g BDNF BDNF BDNF->TrkB binds Ca_Influx->BDNF triggers release Synaptogenesis Synaptogenesis & Synaptic Plasticity mTOR->Synaptogenesis ERK->Synaptogenesis

Caption: Signaling pathway for Rapastinel and Apimostinel. (Within 100 characters)

Experimental Protocols

Protocol 1: Rodent Forced Swim Test (FST)

This protocol describes a common method for assessing antidepressant-like activity in mice.[9][10]

Objective: To measure the effect of a test compound on the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility is indicative of an antidepressant-like effect.

Materials:

  • Transparent Plexiglas cylinders (e.g., 25 cm height, 15 cm diameter).

  • Water bath or heater to maintain water temperature.

  • Water (23-25°C).

  • Stopwatch.

  • Video recording equipment (optional, for later analysis).

  • Dry towels and warming cage/lamp for post-test recovery.

  • Test compound (Rapastinel or Apimostinel) and vehicle control.

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle at the appropriate time point before the test (e.g., 30-60 minutes prior via intraperitoneal injection).

  • Apparatus Setup: Fill the cylinders with water to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws. Maintain the water temperature at 23-25°C.

  • Test Initiation: Gently place each mouse into its respective cylinder. Start the stopwatch immediately.

  • Test Duration: The test is typically run for a single 6-minute session.[6]

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The last 4 minutes of the 6-minute test are typically analyzed. The primary measure is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Other behaviors like "swimming" and "climbing" can also be scored separately.[6]

  • Test Termination: At the end of the 6-minute period, carefully remove the mouse from the water.

  • Post-Test Care: Gently dry the mouse with a towel and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.

  • Data Analysis: Compare the mean duration of immobility between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

G acclimate Acclimate Mouse (≥1 hour) administer Administer Compound (e.g., IP injection) acclimate->administer place Gently place mouse in water cylinder administer->place record Record behavior (6 minutes) place->record score Score Immobility Time (final 4 minutes) record->score remove Remove and Dry Mouse record->remove analyze Statistical Analysis (Compare groups) score->analyze

Caption: Experimental workflow for the Forced Swim Test. (Within 100 characters)
Protocol 2: [³H]MK-801 Binding Assay

This in vitro assay is used to assess how compounds modulate NMDAR activity by measuring their effect on the binding of a channel blocker.[11][12]

Objective: To determine if a test compound enhances (agonist/PAM activity) or inhibits (antagonist activity) the binding of the radiolabeled NMDAR open-channel blocker [³H]MK-801 to brain membrane preparations.

Materials:

  • Rat forebrain tissue.

  • Homogenization buffer (e.g., ice-cold 10 mM HEPES, pH 7.4).

  • Centrifuge.

  • [³H]MK-801 (radioligand).

  • Glutamate and Glycine (or D-serine) as co-agonists.

  • Test compound (Rapastinel or Apimostinel) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or PCP).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In test tubes, combine the prepared brain membranes, a saturating concentration of glutamate (e.g., 50 µM), and the test compound at the desired concentrations.

  • Binding Initiation: Add [³H]MK-801 to each tube to initiate the binding reaction. Include tubes for total binding (no test compound) and non-specific binding (with an excess of unlabeled channel blocker).

  • Incubation: Incubate the tubes at room temperature for a set period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Express the data as a percentage of the specific binding observed in the absence of the test compound. Plot the results against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ values. For PAMs like Rapastinel and Apimostinel, an increase in [³H]MK-801 binding is expected.

References

Head-to-Head Comparison: Rapastinel Trifluoroacetate vs. Zelquistinel in the Modulation of NMDA Receptor Function for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on two prominent NMDA receptor modulators. This document outlines their mechanisms of action, preclinical and clinical performance, and detailed experimental methodologies.

Introduction

The N-methyl-D-aspartate (NMDA) receptor has emerged as a critical target in the development of rapid-acting antidepressants. Unlike traditional monoaminergic modulators, agents that target the NMDA receptor offer the potential for swift and sustained therapeutic effects in individuals with major depressive disorder (MDD), including treatment-resistant populations. This guide provides a detailed head-to-head comparison of two such modulators: Rapastinel (B1663592) Trifluoroacetate (formerly GLYX-13) and zelquistinel (B611930) (formerly AGN-241751). Both compounds are positive allosteric modulators (PAMs) of the NMDA receptor, yet they exhibit significant differences in their pharmacokinetic profiles, potency, and clinical outcomes. This analysis is intended to provide researchers and drug development professionals with the objective data and experimental context necessary to evaluate these compounds.

Mechanism of Action and Signaling Pathways

Both rapastinel and zelquistinel exert their effects by binding to a novel allosteric site on the NMDA receptor, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites.[1][2] This positive modulation enhances the receptor's response to endogenous glutamate, leading to an increase in synaptic plasticity, a key process implicated in the pathophysiology of depression.[2][3]

The downstream signaling cascade for both compounds converges on the activation of key intracellular pathways associated with neurogenesis and synaptic strengthening. This includes the stimulation of Brain-Derived Neurotrophic Factor (BDNF) release, which in turn activates the Tropomyosin receptor kinase B (TrkB).[2] Subsequent phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) and the mammalian Target of Rapamycin (mTOR) pathways are crucial for the antidepressant-like effects of these compounds.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel / Zelquistinel Rapastinel / Zelquistinel NMDAR NMDA Receptor Rapastinel / Zelquistinel->NMDAR Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR Agonist Binding Ca2_influx Ca²+ Influx NMDAR->Ca2_influx Channel Opening BDNF_release BDNF Release Ca2_influx->BDNF_release TrkB TrkB Receptor Activation BDNF_release->TrkB ERK_pathway ERK Pathway Activation TrkB->ERK_pathway mTOR_pathway mTOR Pathway Activation TrkB->mTOR_pathway Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, Synaptogenesis) ERK_pathway->Synaptic_Plasticity mTOR_pathway->Synaptic_Plasticity cluster_workflow Calcium Influx Assay Workflow start Primary cortical neurons or HEK cells expressing NMDARs are cultured step1 Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->step1 step2 Baseline fluorescence is measured step1->step2 step3 Cells are stimulated with NMDA in the presence of varying concentrations of Rapastinel or Zelquistinel step2->step3 step4 Changes in intracellular calcium are measured by detecting changes in fluorescence step3->step4 end Data is analyzed to determine EC50 values and maximal efficacy step4->end

References

Cross-Validation of Rapastinel Trifluoroacetate Effects in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antidepressant and cognitive-enhancing effects of Rapastinel Trifluoroacetate (formerly GLYX-13) in commonly used preclinical animal strains. The data presented is collated from multiple studies to offer an objective overview of the compound's performance and underlying mechanisms.

Quantitative Behavioral Outcomes

The following tables summarize the quantitative effects of this compound in key behavioral paradigms relevant to depression and cognitive function. The primary focus is on Sprague-Dawley rats and C57BL/6J mice, the most frequently utilized strains in the reviewed literature.

Table 1: Antidepressant-Like Effects of this compound in the Forced Swim Test (FST)

Animal StrainDoseAdministration RouteTime Point of Measurement% Reduction in Immobility Time (Mean ± SEM)Reference
Sprague-Dawley Rat 3 mg/kgIntravenous (IV)1 hour post-dosingSignificant reduction (qualitative)
3 mg/kgIntravenous (IV)24 hours post-dosingSignificant reduction (qualitative)
3 mg/kgIntravenous (IV)1 week post-dosingSignificant reduction (qualitative)
C57BL/6J Mouse 10 mg/kgIntraperitoneal (IP)Not SpecifiedSignificant reduction vs. vehicle
3 mg/kgIntravenous (IV)Not SpecifiedSignificant reduction vs. vehicle

Table 2: Pro-Cognitive Effects of this compound in the Novel Object Recognition (NOR) Test

Animal StrainDoseAdministration RouteKey FindingReference
C57BL/6J Mouse 1.0 mg/kgIntravenous (IV)Did not induce deficits in NOR
1.0 mg/kgIntravenous (IV)Prevented ketamine-induced NOR deficit
1.0 mg/kgIntravenous (IV)Reversed subchronic PCP- and ketamine-induced NOR deficits

Note: Direct quantitative comparisons of the magnitude of effect between strains are challenging due to variations in experimental protocols across studies.

Signaling Pathways and Mechanism of Action

This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Its therapeutic effects are primarily attributed to the potentiation of NMDA receptor function, leading to downstream activation of key signaling cascades involved in neuroplasticity.

The binding of Rapastinel to the NMDA receptor enhances its activity, leading to an influx of Ca2+. This triggers the activation of two major intracellular signaling pathways: the mTOR (mammalian target of rapamycin) pathway and the ERK (extracellular signal-regulated kinase) pathway. Activation of these pathways is associated with increased synaptogenesis and the release of brain-derived neurotrophic factor (BDNF), ultimately contributing to the antidepressant and cognitive-enhancing effects of the compound.

Rapastinel Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Rapastinel Rapastinel NMDAR NMDA Receptor Rapastinel->NMDAR Positive Allosteric Modulation Ca2+ Ca²⁺ Influx NMDAR->Ca2+ mTOR_pathway mTOR Pathway Ca2+->mTOR_pathway ERK_pathway ERK Pathway Ca2+->ERK_pathway Synaptogenesis Synaptogenesis mTOR_pathway->Synaptogenesis BDNF_release BDNF Release ERK_pathway->BDNF_release BDNF_release->Synaptogenesis Therapeutic_Effects Antidepressant & Cognitive Enhancement Synaptogenesis->Therapeutic_Effects

Rapastinel's primary signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of research findings. Below are generalized protocols for key experiments cited in this guide.

Drug Administration
  • Compound: this compound is typically dissolved in sterile 0.9% saline.

  • Intravenous (IV) Administration: For rats, IV injections are commonly administered via the tail vein at a volume of 1 ml/kg. For mice, IV administration is also typically through the tail vein.

  • Intraperitoneal (IP) Administration: For mice, IP injections are administered at a volume of 10 ml/kg body weight.

Behavioral Assays

The FST is a widely used model to screen for antidepressant-like activity.

  • Apparatus: A cylindrical tank (e.g., 40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test (Day 1): Animals are placed in the water for a 15-minute habituation session.

    • Test (Day 2): 24 hours after the pre-test, animals are administered Rapastinel or vehicle. Following the appropriate pre-treatment time (e.g., 1 hour for acute effects), they are placed back in the water for a 5-minute test session.

    • Scoring: The duration of immobility (floating passively) is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

The NOR test assesses declarative memory in rodents.

  • Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena for a set period (e.g., 10 minutes) for several days.

    • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set time (e.g., 10 minutes).

    • Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

    • Scoring: A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound.

Experimental Workflow Animal_Acclimation Animal Acclimation & Habituation Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Testing Drug_Administration Rapastinel or Vehicle Administration Baseline_Testing->Drug_Administration Behavioral_Assays Behavioral Assays (e.g., FST, NOR) Drug_Administration->Behavioral_Assays Molecular_Analysis Molecular Analysis (e.g., Western Blot for pERK, p-mTOR) Behavioral_Assays->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Molecular_Analysis->Data_Analysis

A generalized preclinical experimental workflow.

Conclusion

The available preclinical data consistently demonstrate the antidepressant-like and pro-cognitive effects of this compound in rodent models, particularly in Sprague-Dawley rats and C57BL/6J mice. The underlying mechanism involves the positive allosteric modulation of the NMDA receptor and subsequent activation of the mTOR and ERK signaling pathways, leading to enhanced neuroplasticity. While the current body of literature provides a strong foundation, further studies directly comparing the efficacy and pharmacodynamics of Rapastinel across a wider range of inbred and outbred rodent strains would be beneficial for a more complete cross-validation of its effects. Such studies would help to elucidate potential strain-specific differences in response and further inform the clinical development of this class of compounds.

Rapastinel Trifluoroacetate vs D-cycloserine on long-term depression (LTD).

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Rapastinel (B1663592) Trifluoroacetate and D-cycloserine on Long-Term Depression (LTD)

Introduction

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, which is crucial for learning, memory, and neural circuit refinement. The N-methyl-D-aspartate receptor (NMDAR) is a key player in mediating many forms of LTD. This guide provides a comparative analysis of two NMDAR modulators, Rapastinel Trifluoroacetate and D-cycloserine, focusing on their distinct effects on LTD. Both compounds interact with the glycine-binding site of the NMDAR but elicit divergent effects on this form of synaptic plasticity.[[“]][2][3] This comparison is intended for researchers, scientists, and drug development professionals investigating glutamatergic pathways and synaptic plasticity.

Mechanism of Action

Both Rapastinel and D-cycloserine modulate NMDAR activity, but through nuanced mechanisms that lead to different functional outcomes.

  • This compound (formerly GLYX-13) is an amidated tetrapeptide that acts as a modulator of the NMDA receptor.[4][5] Initially characterized as a glycine-site partial agonist, more recent evidence suggests it binds to a novel allosteric site on the NMDAR, independent of the glycine (B1666218) co-agonist site, to enhance receptor function.[6][7] This interaction leads to the potentiation of NMDAR-mediated currents and has been shown to preferentially enhance the conductance of NR2B-containing NMDARs.[3][8] This unique mechanism is believed to underlie its rapid and long-lasting antidepressant effects.[4][5]

  • D-cycloserine (DCS) is a structural analog of the amino acid D-alanine and is well-established as a partial agonist at the glycine-binding site of the NMDAR.[2][9][10] By binding to this site, DCS increases the probability of the NMDAR channel opening in the presence of glutamate.[2] Its effects are dose-dependent; at low doses, it acts as an agonist, while at higher doses (e.g., >500 mg/day), it can function as an NMDAR antagonist.[9][11][12] It is known to modulate bidirectional synaptic plasticity, affecting both long-term potentiation (LTP) and LTD.[2][13]

Comparative Effects on Long-Term Depression (LTD)

The most significant distinction between Rapastinel and D-cycloserine lies in their opposing effects on NMDAR-dependent LTD.

  • This compound has the unique property of reducing the magnitude of LTD in the hippocampus.[3][14] This effect differentiates it from other NMDAR modulators like D-cycloserine.[3] By suppressing LTD while enhancing LTP, Rapastinel shifts the balance of synaptic plasticity towards potentiation, a process thought to be beneficial for its antidepressant and cognitive-enhancing properties.[3][4]

  • D-cycloserine , in contrast, augments or enhances homosynaptic, NMDAR-dependent LTD.[2][13] Studies using low-frequency stimulation (LFS) to induce LTD in hippocampal slices show that the presence of DCS significantly increases the magnitude of the resulting synaptic depression compared to controls.[2][13] This positive modulation of both LTP and LTD suggests DCS enhances the bidirectional range of synaptic plasticity.[2]

Data Presentation

Table 1: Summary of Compound Characteristics

FeatureThis compound (GLYX-13)D-cycloserine (DCS)
Primary Mechanism NMDAR positive allosteric modulator; initially described as a glycine-site partial agonist.[6][15][16]Partial agonist at the NMDAR glycine co-agonist site.[2][10]
Effect on LTD Reduces magnitude of LTD.[3][14]Augments/Enhances NMDAR-dependent LTD.[2][13]
Effect on LTP Enhances magnitude of LTP.[3][4]Augments/Enhances NMDAR-dependent LTP.[2][13]
Receptor Subunit Selectivity Preferentially enhances NR2B-containing NMDARs.[3][8]Greater agonist efficacy at GluN2C and GluN2D-containing receptors.[17]
Key Differentiator Shifts plasticity balance by enhancing LTP while reducing LTD.[3]Enhances the bidirectional range of synaptic plasticity (both LTP and LTD).[2]

Table 2: Quantitative Experimental Data on LTD Modulation

CompoundConcentrationExperimental ModelLTD Induction ProtocolResult on LTD MagnitudeReference
D-cycloserine 20 µMRat Hippocampal Slices (CA1)Low-Frequency Stimulation (LFS, 5 Hz for 10 min)Augmented synaptic depression compared to control.[2][13]
Rapastinel Not specified in LTD studyRat Hippocampal Slices (CA1)Not specified in detailReduced magnitude of LTD.[3][14]

Experimental Protocols

Protocol for Assessing D-cycloserine's Effect on LTD

This methodology is based on studies investigating synaptic plasticity in rat hippocampal slices.[2]

  • Slice Preparation: Juvenile rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (400 µm thick) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in an interface chamber containing aCSF, saturated with 95% O2 / 5% CO2, at room temperature for at least 1 hour before experiments begin.

  • Electrophysiological Recording: A single slice is transferred to a recording chamber and continuously perfused with aCSF at 30°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering stimuli every 30 seconds.

  • Drug Application: D-cycloserine (20 µM) or a vehicle control is bath-applied to the slice.

  • LTD Induction: Homosynaptic LTD is induced using a low-frequency stimulation (LFS) protocol, typically consisting of 5 Hz stimulation for 10 minutes.

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-LTD induction to measure the change in synaptic strength. The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope from the baseline.

Visualizations

Signaling Pathways

LTD_Modulation cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal cluster_Drugs Pharmacological Modulation Glutamate Glutamate NMDAR GluN1 Glycine Site GluN2B Channel Glutamate->NMDAR:f2 Binds Ca_Influx Ca²+ Influx NMDAR:f3->Ca_Influx Low/Moderate Phosphatases Phosphatases (e.g., PP1, calcineurin) Ca_Influx->Phosphatases Activation AMPAR_Internalization AMPAR Internalization Phosphatases->AMPAR_Internalization Dephosphorylation & Endocytosis LTD LTD AMPAR_Internalization->LTD DCS D-cycloserine DCS->NMDAR:f1 Partial Agonist DCS->Ca_Influx Augments Rapastinel Rapastinel Rapastinel->NMDAR Positive Allosteric Modulation Rapastinel->LTD Reduces

Caption: NMDAR-dependent LTD pathway and modulation points for D-cycloserine and Rapastinel.

Experimental Workflow

LTD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Hippocampal Slice Preparation B 2. Slice Recovery (aCSF, 1 hr) A->B C 3. Establish Stable Baseline Recording (20 min) B->C D 4. Bath Apply Drug (DCS or Rapastinel) C->D E 5. Induce LTD (Low-Frequency Stimulation) D->E F 6. Post-Induction Recording (60 min) E->F G 7. Measure fEPSP Slope F->G H 8. Compare LTD Magnitude to Control G->H

Caption: Standard experimental workflow for in vitro electrophysiological studies of LTD.

Conclusion

This compound and D-cycloserine, despite both being modulators of the NMDAR, exert opposing effects on long-term depression. D-cycloserine enhances the bidirectional range of synaptic plasticity by augmenting both LTP and LTD.[2] In contrast, Rapastinel promotes a state biased towards synaptic strengthening by enhancing LTP while actively reducing LTD.[3][14] This fundamental difference in their modulation of synaptic plasticity likely contributes to their distinct pharmacological profiles and therapeutic potentials. For researchers in drug development, this comparison highlights the principle that even compounds targeting the same receptor site can produce profoundly different downstream effects on neural circuit function, underscoring the importance of detailed mechanistic and functional characterization.

References

Comparative analysis of Rapastinel and sarcosine on NMDA receptor function.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the distinct mechanisms and functional outcomes of two pivotal NMDA receptor modulators.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neuropsychiatric disorders, making it a prime target for therapeutic development.[2] Among the compounds that modulate NMDA receptor activity, Rapastinel (B1663592) (formerly GLYX-13) and sarcosine (B1681465) (N-methylglycine) have garnered significant attention for their therapeutic potential, particularly in depression and schizophrenia.[3][4] Though both enhance NMDA receptor function, they do so through fundamentally different mechanisms. Rapastinel acts as a positive allosteric modulator at a novel site on the receptor, while sarcosine primarily acts as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, indirectly increasing the availability of the co-agonist glycine.[5][6] This guide provides a detailed comparative analysis of their effects on NMDA receptor function, supported by experimental data and protocols.

Primary Mechanism of Action: A Comparative Overview

The core difference between Rapastinel and sarcosine lies in their method of enhancing NMDA receptor signaling.

  • Rapastinel (GLYX-13): Initially thought to be a partial agonist at the glycine co-agonist site, recent evidence has redefined Rapastinel as a novel NMDA receptor positive allosteric modulator (PAM).[7][8] It binds to a unique site on the NMDA receptor complex, independent of the glycine-binding site, to enhance receptor activity in the presence of glutamate.[5][9] This direct modulation enhances NMDA receptor-mediated excitatory postsynaptic currents and facilitates long-term potentiation (LTP) at postsynaptic neurons.[5][10]

  • Sarcosine: Sarcosine's primary mechanism is the competitive inhibition of the glycine transporter type 1 (GlyT1).[11][12] GlyT1 is located on glial cells and is responsible for clearing glycine from the synaptic cleft.[12][13] By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, a necessary co-agonist for NMDA receptor activation.[6] This leads to enhanced NMDA receptor function.[6][11] Additionally, some studies suggest that sarcosine can also act as a direct co-agonist at the NMDA receptor's glycine site, though it is significantly less potent than glycine itself.[11][14]

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Allosteric Site Ion Channel Glutamate->NMDAR:f1 Binds Glycine Glycine Glycine->NMDAR:f2 Binds (Co-agonist) Sarcosine Sarcosine Sarcosine->NMDAR:f2 Weakly Binds GlyT1 GlyT1 Transporter Sarcosine->GlyT1 Inhibits Rapastinel Rapastinel Rapastinel->NMDAR:f3 Binds & Potentiates Ca2+ Influx Ca2+ Influx NMDAR:f4->Ca2+ Influx Opens GlyT1->Glycine Uptake

Caption: Comparative mechanisms of Rapastinel and Sarcosine at the NMDA receptor.

Quantitative Pharmacological Comparison

The differing mechanisms of Rapastinel and sarcosine are reflected in their pharmacological profiles. While direct comparative studies are limited, data from various experiments can be summarized to highlight their distinct properties.

ParameterRapastinel (GLYX-13)SarcosineReference(s)
Primary Target Allosteric site on NMDA ReceptorGlycine Transporter 1 (GlyT1)[5][6][9]
Mechanism Positive Allosteric Modulator (PAM)Competitive Inhibitor / Weak Co-agonist[5][11][12]
Effect on NMDA Current Increases NMDA-mediated EPSCsPotentiates NMDA currents[5][11]
EC₅₀ (for NMDA current) N/A (Potentiator)26 ± 3 µM (as co-agonist)[11]
Glycine Site Interaction Modulates independently of glycine siteActs as a weak co-agonist[5][11]
Therapeutic Concentration 30-100 nM (in brain) for antidepressant effects500-1000 mg/kg (in vivo, mice)[3][5]
Effect on LTP Enhances magnitude of LTPEnhances LTP[5][6]

Note: EC₅₀ for Sarcosine is in the context of its direct co-agonist activity, which is secondary to its primary role as a GlyT1 inhibitor. Rapastinel's effect is modulatory and thus typically characterized by the percentage enhancement at a given concentration rather than a direct EC₅₀.

Experimental Protocols

The characterization of these compounds relies on a variety of sophisticated experimental techniques. Below are representative protocols for key assays.

This technique is used to measure NMDA receptor-mediated currents in neurons.

  • Cell Preparation: Primary hippocampal or cortical neurons are cultured on coverslips. For experiments investigating sarcosine's GlyT1 inhibition, co-culturing with astrocytes may be necessary as GlyT1 is primarily expressed on glia.[11][12]

  • Recording Setup: Neurons are visualized using a microscope with DIC optics. A glass micropipette (recording electrode) filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the cell membrane. The membrane is then ruptured to achieve the "whole-cell" configuration.

  • Solutions:

    • External Solution (ACSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES). To isolate NMDA currents, AMPA receptor antagonists (e.g., CNQX), GABA-A receptor antagonists (e.g., picrotoxin), and glycine receptor antagonists (e.g., strychnine) are often included.[11]

    • Internal Solution: Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

  • Drug Application: NMDA (e.g., 100 µM) and a co-agonist (glycine or D-serine) are applied to evoke a baseline current.[11] Rapastinel (e.g., 100 nM) or Sarcosine (e.g., 30 µM) is then co-applied to measure the change in current amplitude and kinetics.[5][11]

  • Data Acquisition: Currents are recorded using an amplifier and digitized. Cells are typically voltage-clamped at -60 or -70 mV. Data is analyzed to quantify peak current amplitude, decay time, and total charge transfer.

G start Start: Prepare Cultured Neurons setup Achieve Whole-Cell Configuration (Patch-Clamp) start->setup isolate Isolate NMDAR Currents (Apply CNQX, Picrotoxin) setup->isolate baseline Apply NMDA + Co-agonist (Record Baseline Current) isolate->baseline apply_drug Co-apply Test Compound (Rapastinel or Sarcosine) baseline->apply_drug record Record Modulated Current apply_drug->record analyze Analyze Data (Peak Amplitude, Kinetics) record->analyze end End analyze->end

References

A Comparative Analysis of Rapastinel Trifluoroacetate and Traditional Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, mechanism of action, and safety profile of Rapastinel (B1663592) Trifluoroacetate, a novel N-methyl-D-aspartate (NMDA) receptor modulator, against traditional antidepressant agents such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information is supported by preclinical and clinical experimental data to inform research and development in psychiatry.

Mechanism of Action: A Shift from Monoamines to Glutamate (B1630785)

Traditional antidepressants, primarily SSRIs and TCAs, function by modulating monoaminergic systems. SSRIs, for instance, increase the extracellular concentration of serotonin by inhibiting its reuptake into the presynaptic neuron. This action is believed to gradually induce neuroadaptive changes that alleviate depressive symptoms.

In contrast, Rapastinel represents a departure from the monoamine hypothesis of depression. It is a tetrapeptide that acts as a positive allosteric modulator (PAM) of the NMDA receptor, a key component of the glutamate system.[1][2] Unlike NMDA receptor antagonists such as ketamine, Rapastinel enhances NMDA receptor function in the presence of glutamate.[3] This modulation is thought to trigger rapid and sustained antidepressant effects by promoting neuroplasticity.[1][4] Specifically, Rapastinel's action is associated with the activation of downstream signaling pathways, including mTOR and ERK, and an increase in Brain-Derived Neurotrophic Factor (BDNF) release, which collectively enhance synaptic function and density.[1][5]

cluster_Rapastinel Rapastinel Pathway cluster_SSRI Traditional Antidepressant (SSRI) Pathway Rapastinel Rapastinel NMDAR NMDA Receptor (Positive Allosteric Modulation) Rapastinel->NMDAR Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Signaling_Cascades ERK/mTOR Signaling Cascades Ca_Influx->Signaling_Cascades BDNF BDNF Release Signaling_Cascades->BDNF Synaptic_Plasticity ↑ Synaptic Plasticity (LTP, Spinogenesis) BDNF->Synaptic_Plasticity Antidepressant_Effect_R Rapid Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effect_R SSRI SSRI SERT Serotonin Transporter (SERT) (Inhibition) SSRI->SERT Serotonin ↑ Synaptic Serotonin SERT->Serotonin Receptor_Modulation 5-HT Receptor Downregulation/Modulation Serotonin->Receptor_Modulation Neurogenesis ↑ Neurogenesis Receptor_Modulation->Neurogenesis Antidepressant_Effect_S Delayed Antidepressant Effects Neurogenesis->Antidepressant_Effect_S

Caption: Signaling pathways of Rapastinel vs. a traditional SSRI.

Efficacy and Onset of Action

A defining characteristic of Rapastinel observed in early clinical studies was its rapid onset of antidepressant effects, a significant potential advantage over traditional agents.

Onset and Duration
  • Rapastinel: In a Phase 2 clinical trial, a single intravenous dose of Rapastinel was shown to produce statistically significant reductions in depression scores within 24 hours, with effects lasting for an average of 7 days.[6][7] This rapid action is a notable difference from conventional antidepressants.

  • Traditional Antidepressants: SSRIs and TCAs typically have a delayed onset of action, often requiring 2 to 4 weeks of continuous treatment before a noticeable improvement in symptoms, and full therapeutic effects may not be evident for 6 to 8 weeks.[8]

Comparative Efficacy Data

While direct head-to-head trials are limited, data from separate studies illustrate the differences in treatment response. It is critical to note that despite promising early-phase results, Rapastinel failed to differentiate from placebo in three Phase 3 clinical trials in 2019.[9]

Efficacy ParameterRapastinel (Adjunctive Therapy - Phase 2 Data)Traditional Antidepressants (Monotherapy)
Primary Outcome Measure Montgomery-Åsberg Depression Rating Scale (MADRS)Hamilton Depression Rating Scale (HAM-D), MADRS
Time to Onset Within 24 hours[6]2-8 weeks[8]
Magnitude of Effect Significant reduction in MADRS scores vs. placebo at 24 hours and day 7.[6]In moderate to severe depression, ~50 out of 100 people see improvement in 6-8 weeks, compared to ~30 out of 100 on placebo.[8]
Response Rate Data from pivotal trials not publicly detailed.Varies; generally around 50-60% in clinical trials.
Phase 3 Outcome Failed to meet primary and key secondary endpoints vs. placebo.[9]Established efficacy over placebo in numerous large-scale trials.[10]

Side Effect and Tolerability Profile

Rapastinel was noted for its favorable side-effect profile, particularly its lack of psychotomimetic effects that are a concern with other NMDA receptor modulators like ketamine.[2][11]

Side Effect CategoryRapastinelTraditional Antidepressants (SSRIs/TCAs)
Psychotomimetic Effects Not observed in clinical trials.[6][11]Not characteristic of this class.
Gastrointestinal Generally well-tolerated.Common with SSRIs (e.g., nausea, diarrhea), usually transient.[12][13]
Sexual Dysfunction Low incidence reported in early trials.Common with SSRIs (e.g., decreased libido, anorgasmia).[13]
Anticholinergic Effects Not characteristic.Common with TCAs (e.g., dry mouth, constipation, blurred vision).[12]
Weight Gain Not reported as a common side effect.Can occur with both SSRIs and TCAs.[12]
Sedation Low incidence reported.Common with some SSRIs and most TCAs.[12]

Experimental Protocols

Clinical Trial: Rapastinel Adjunctive Therapy for MDD (Exemplar)

This protocol is a generalized representation based on publicly available clinical trial information (e.g., NCT02932943, NCT02943577).[14][15]

  • Objective: To evaluate the efficacy, safety, and tolerability of intravenous Rapastinel as an adjunctive therapy in patients with Major Depressive Disorder (MDD) who have had a partial response to ongoing antidepressant therapy (ADT).

  • Study Design: Double-blind, placebo-controlled, randomized, multi-center study.

  • Participant Population: Adults diagnosed with MDD (DSM-5 criteria) with a history of partial response to at least one but no more than three protocol-allowed ADTs.[14][15]

  • Intervention:

    • Treatment Group: Rapastinel (e.g., 450 mg) administered intravenously once weekly.

    • Control Group: Placebo (e.g., saline) administered intravenously once weekly.

  • Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the treatment period.[14][15] The MADRS is a 10-item, clinician-rated scale assessing the severity of depressive symptoms, with scores ranging from 0 to 60.[16][17]

  • Secondary Outcome Measures: Measures may include the Clinical Global Impression - Severity (CGI-S) scale, response rates (≥50% reduction in MADRS score), and remission rates (e.g., MADRS score ≤10).

cluster_workflow Clinical Trial Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (MADRS, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Arm (IV Rapastinel + ADT) Randomization->Treatment_Arm 1:1 Placebo_Arm Placebo Arm (IV Placebo + ADT) Randomization->Placebo_Arm 1:1 Weekly_Visits Weekly Assessments (Dosing & Efficacy/Safety Monitoring) Treatment_Arm->Weekly_Visits Placebo_Arm->Weekly_Visits End_of_Study End of Study Assessment (Primary Endpoint Analysis) Weekly_Visits->End_of_Study

Caption: A generalized workflow for a Rapastinel clinical trial.
Preclinical Model: Forced Swim Test (FST)

  • Objective: To assess antidepressant-like activity in rodents.

  • Methodology:

    • Habituation (Day 1): Rats are placed in a cylinder filled with water for a 15-minute pre-test session.

    • Dosing (Day 2): Animals are administered the test compound (e.g., Rapastinel, an SSRI) or vehicle via a specified route (e.g., intravenous, intraperitoneal).

    • Test Session (Day 2): After a set time post-dosing (e.g., 1 hour), the rats are placed back into the water cylinder for a 5-minute test session.

  • Primary Measure: The duration of immobility is recorded. A significant decrease in immobility time is interpreted as an antidepressant-like effect. Rapastinel demonstrated significant antidepressant-like effects in this and other rodent models.[5][7]

Summary and Conclusion

Rapastinel Trifluoroacetate represented a promising therapeutic approach, distinguished by its novel glutamatergic mechanism and rapid onset of action in early trials. Its mechanism, centered on the positive allosteric modulation of the NMDA receptor, contrasts sharply with the monoaminergic action of traditional antidepressants.[1][2] Preclinical and Phase 2 studies highlighted its potential to quickly alleviate depressive symptoms without the psychotomimetic side effects associated with ketamine.[6][11]

However, the ultimate failure of Rapastinel to demonstrate superiority over placebo in large-scale Phase 3 trials underscores the significant challenges in translating findings from early-phase studies to pivotal clinical confirmation. For drug development professionals, the trajectory of Rapastinel serves as a critical case study. While the glutamatergic system remains a high-interest target for novel antidepressants, the experience with Rapastinel emphasizes the complex path to regulatory approval and the high bar set by the placebo response in psychiatric clinical trials. Traditional antidepressants, despite their delayed onset and side-effect burdens, remain the standard of care due to a large body of evidence supporting their efficacy over placebo in a subset of patients with moderate to severe depression.[8][10]

References

A Comparative Analysis of Rapastinel's Cognitive-Enhancing Effects Against PCP-Induced Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive-enhancing properties of Rapastinel (B1663592), a novel glutamatergic modulator, and the cognitive deficits induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist. The information presented herein is supported by experimental data from preclinical studies to inform research and development in the field of cognitive neuroscience and therapeutics.

Contrasting Mechanisms of Action at the NMDA Receptor

Rapastinel (formerly GLYX-13) is a tetrapeptide that acts as a glycine-site partial agonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism involves modulating the NMDA receptor to enhance its function, which is crucial for synaptic plasticity, learning, and memory.[1][2][3] In contrast, PCP is a non-competitive antagonist of the NMDA receptor.[4][5] It blocks the receptor's ion channel, thereby inhibiting its function and disrupting normal glutamatergic neurotransmission. This antagonistic action is the basis for its ability to induce schizophrenia-like symptoms, including significant cognitive deficits, in both humans and animal models.[4][6]

cluster_0 NMDA Receptor Modulation PCP PCP (Antagonist) Channel Ion Channel PCP->Channel Blocks Rapastinel Rapastinel (Partial Agonist) NMDAR NMDA Receptor Rapastinel->NMDAR Modulates (Enhances activity) NMDAR->Channel Activates Glutamate (B1630785) Glutamate (Neurotransmitter) Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds

Fig. 1: Opposing actions of Rapastinel and PCP on the NMDA receptor.

Comparative Cognitive Effects

Preclinical studies have consistently demonstrated Rapastinel's robust cognitive-enhancing effects across various learning and memory paradigms.[1][2] Conversely, PCP administration is a well-established method for inducing cognitive impairments relevant to schizophrenia in animal models.[4][7][8]

FeatureRapastinelPhencyclidine (PCP)
Primary Mechanism NMDA Receptor Glycine-Site Partial AgonistNon-competitive NMDA Receptor Antagonist
Effect on Cognition Enhances learning and memory[1][2][9]Induces deficits in learning and memory[8][10][11]
Observed Outcomes Improved performance in tasks like T-maze, Morris water maze, and novel object recognition[1][3]Impaired performance in novel object recognition, T-maze, and social cognition tasks[7][8][12]
Side Effects Lacks psychotomimetic or sedative side effects[9]Produces psychosis-like symptoms[4][9]

Rapastinel's Reversal of PCP-Induced Cognitive Deficits

A key area of investigation has been Rapastinel's ability to ameliorate cognitive deficits induced by PCP. Studies have shown that Rapastinel can effectively reverse the impairments in declarative memory caused by subchronic PCP administration in mice.[10][11][13]

Experimental ModelCognitive TaskKey FindingReference
Subchronic PCP-treated miceNovel Object Recognition (NOR)Rapastinel (1.0 mg/kg, IV) significantly reversed PCP-induced deficits in NOR.[10][11][10]
Subchronic Ketamine-treated mice (another NMDA antagonist)Novel Object Recognition (NOR)Rapastinel (1.0 mg/kg, IV) also reversed ketamine-induced NOR deficits.[10][11][10]

Experimental Protocols

PCP-Induced Cognitive Deficit Model

A common protocol to induce cognitive deficits involves the subchronic administration of PCP to rodents.

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats are typically used.

  • Drug Administration: PCP is administered at a dose of 5-10 mg/kg intraperitoneally (i.p.) once or twice daily for 7 consecutive days.[8][12]

  • Washout Period: Following the final PCP injection, a 7-day washout period is implemented to ensure the acute effects of the drug have subsided, leaving persistent cognitive deficits.[8][12]

  • Behavioral Testing: After the washout period, cognitive function is assessed using various behavioral tasks.

Novel Object Recognition (NOR) Task

The NOR task is widely used to assess declarative memory in rodents.

  • Habituation: The animal is allowed to freely explore an open field arena in the absence of any objects for a set period.

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 10 minutes).

  • Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel versus the familiar object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

G cluster_protocol Experimental Workflow cluster_pcp PCP Administration cluster_rapastinel Rapastinel Treatment cluster_testing Cognitive Testing PCP_Admin Subchronic PCP (5-10 mg/kg, 7 days) Washout 7-Day Washout Period PCP_Admin->Washout Rapastinel_Admin Acute Rapastinel (e.g., 1.0 mg/kg, IV) Washout->Rapastinel_Admin NOR_Task Novel Object Recognition (NOR) Task Rapastinel_Admin->NOR_Task

Fig. 2: Workflow for assessing Rapastinel's effect on PCP-induced deficits.

Signaling Pathways and Neuroplasticity

Rapastinel's pro-cognitive effects are believed to be mediated through the enhancement of synaptic plasticity.[1][3] By modulating the NMDA receptor, Rapastinel facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][9][14] This process involves the activation of downstream signaling cascades, including extracellular signal-regulated kinase (ERK), and promotes the synthesis of proteins like brain-derived neurotrophic factor (BDNF), which are crucial for synaptic growth and function.[9] Rapastinel has also been shown to increase the formation of mature dendritic spines, further supporting its role in enhancing synaptic connectivity.[1][2]

PCP, by blocking NMDA receptors, disrupts these very pathways. Chronic PCP administration leads to altered glutamate and GABAergic neurotransmission, particularly in the prefrontal cortex, which is critical for executive function and working memory.[15] This disruption of glutamatergic signaling and downstream pathways is thought to underlie the cognitive deficits observed in this animal model.[15]

cluster_pathway Rapastinel's Pro-Cognitive Signaling Pathway Rapastinel Rapastinel NMDAR NMDA Receptor Rapastinel->NMDAR Modulates Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Increases ERK_Pathway ERK Pathway Activation Ca_Influx->ERK_Pathway BDNF_Release BDNF Release ERK_Pathway->BDNF_Release Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF_Release->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Fig. 3: Proposed signaling cascade for Rapastinel's cognitive enhancement.

Conclusion

The available preclinical evidence strongly supports the opposing effects of Rapastinel and PCP on cognitive function, rooted in their distinct mechanisms of action at the NMDA receptor. Rapastinel acts as a cognitive enhancer by positively modulating NMDA receptor function and promoting synaptic plasticity.[1][3][16] In contrast, PCP induces cognitive deficits by blocking this critical receptor.[4] Notably, Rapastinel has demonstrated the ability to reverse PCP-induced cognitive impairments in animal models, highlighting its therapeutic potential for treating cognitive deficits associated with neuropsychiatric disorders where glutamatergic dysfunction is implicated, such as schizophrenia.[9][10][13] While Rapastinel ultimately failed to meet its primary endpoints in Phase III trials for major depressive disorder, the insights gained from these preclinical studies remain valuable for the ongoing development of novel glutamatergic modulators for cognitive enhancement.[16][17]

References

A Comparative Guide to the In Vitro Potency of Novel NMDA Receptor Modulators: Rapastinel, Apimostinel, and Zelquistinel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency and mechanisms of action for three novel N-methyl-D-aspartate (NMDA) receptor modulators: Rapastinel (GLYX-13), Apimostinel (GATE-202), and Zelquistinel (B611930) (GATE-251). These compounds, collectively known as "stinels," represent a promising class of neuroplastogens being investigated for their rapid-acting antidepressant effects. Unlike traditional antidepressants, stinels positively and allosterically modulate the NMDA receptor, offering a unique therapeutic approach with an improved safety profile compared to NMDA receptor antagonists like ketamine.[1][2][3]

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data on the in vitro potency of Rapastinel, Apimostinel, and Zelquistinel. The primary mechanism for assessing potency involves measuring their ability to enhance NMDA receptor function, often through calcium influx assays in primary cortical neurons.

CompoundChemical StructurePotency MetricConcentration / ValueAssay TypeKey Findings
Rapastinel Tetrapeptide (Thr-Pro-Pro-Thr-amide)Maximal Enhancement100 nMNMDA-induced calcium flux in primary cortical neuronsSignificantly enhances NMDA-induced Ca2+ influx.[1][2] Brain concentrations of 30-100 nM are associated with antidepressant-like efficacy.[4][5][6]
Apimostinel Modified Tetrapeptide (with benzyl (B1604629) group)Relative Potency~1000-fold > RapastinelIn vitro assaysStructural modification enhances metabolic stability and potency compared to Rapastinel.[7]
Zelquistinel Small-molecule (non-peptide)Maximal Potentiation~20 nM (5-fold lower than Rapastinel)NMDA-induced calcium flux assayOrally bioavailable with improved drug-like properties and increased potency relative to Rapastinel.[2][8][9][10]

Mechanism of Action and Signaling Pathways

Rapastinel, apimostinel, and zelquistinel share a common mechanism of action as positive allosteric modulators (PAMs) of the NMDA receptor.[1][3] They bind to a novel regulatory site on the N-terminal domain (NTD) of the GluN2 subunits, which is distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites.[1][11] This binding potentiates NMDA receptor activity in the presence of glutamate, leading to an influx of calcium (Ca2+) and the activation of downstream signaling cascades.[1][4]

The antidepressant effects of these compounds are linked to the activation of key signaling pathways that promote neuroplasticity.[1] Notably, the activation of the ERK and mTOR signaling pathways has been associated with the antidepressant effects of rapastinel.[1] Furthermore, the therapeutic effects are dependent on the release of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth.[1] This cascade ultimately leads to enhanced synaptic plasticity, such as Long-Term Potentiation (LTP), and an increase in dendritic spine density.[1][12]

G Stinels Rapastinel / Apimostinel / Zelquistinel NMDAR NMDA Receptor (GluN2 NTD) Stinels->NMDAR Binds to novel allosteric site Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Potentiates BDNF BDNF Release Ca_Influx->BDNF Triggers ERK_mTOR Activation of ERK & mTOR Pathways Ca_Influx->ERK_mTOR Activates Plasticity Enhanced Synaptic Plasticity (e.g., LTP, Dendritic Spines) BDNF->Plasticity ERK_mTOR->Plasticity G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture Primary Neurons or HEK293 Cells Dye Load with Calcium Dye Culture->Dye Baseline Measure Baseline Fluorescence Dye->Baseline Stimulate Apply NMDA (agonist) Baseline->Stimulate Test Add Stinel (test compound) Stimulate->Test Record Record Fluorescence Change Test->Record Analyze Calculate % Increase in Ca²+ Influx Record->Analyze Curve Generate Dose- Response Curve Analyze->Curve G Compounds Stinel Compounds Rapastinel Rapastinel Parent Tetrapeptide IV Administration Apimostinel Apimostinel Modified Tetrapeptide ~1000x Potency Boost Zelquistinel Zelquistinel Non-Peptide Oral Bioavailability

References

Validating Target Engagement of Rapastinel Trifluoroacetate with PET Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Positron Emission Tomography (PET) imaging strategies for validating the target engagement of Rapastinel Trifluoroacetate, a modulator of the N-methyl-D-aspartate (NMDA) receptor. We will explore suitable PET tracers, their performance metrics, and detailed experimental protocols to assist researchers in designing and executing robust target engagement studies.

Rapastinel, a glycine-site partial agonist of the NMDA receptor, has shown potential as a rapid-acting antidepressant. Demonstrating that a drug interacts with its intended target in the brain is a critical step in its development. PET imaging offers a non-invasive, quantitative method to assess this target engagement in vivo. While no dedicated PET tracer for Rapastinel currently exists, several radioligands targeting different sites on the NMDA receptor can be employed to measure receptor occupancy and modulation.

Comparison of PET Tracers for NMDA Receptor Target Engagement

The selection of an appropriate PET tracer is paramount for a successful target engagement study. Key considerations include the tracer's affinity for the target, its selectivity over other receptors, and its kinetic properties in the brain. Below is a comparison of promising PET tracers for different sites on the NMDA receptor.

TracerTarget SiteAffinity (Kd/Ki)Binding Potential (BPND)Key Characteristics & Limitations
[¹¹C]CNS5161 Ion Channel (PCP site)Ki ≈ 134 nM~0.3-0.5Use-dependent tracer, sensitive to changes in channel opening. Low affinity may limit signal-to-noise.
[¹⁸F]GE-179 Ion Channel (PCP site)High affinity~1.5-2.5Also a use-dependent tracer with higher affinity than [¹¹C]CNS5161. Shows promise in detecting abnormal NMDA receptor activation.
[¹¹C]GSK215415 Glycine (B1666218) modulatory siteHigh affinityNot well establishedDirectly competes with glycine site modulators like Rapastinel. Development has been challenging due to complex pharmacology.
(R)-[¹¹C]Me-NB1 GluN2B subunitKi ≈ 5.4 nMHighHigh selectivity and specificity for the GluN2B subunit, offering insights into subtype-specific engagement.
[¹⁸F]PK-209 Ion Channel (PCP site)Ki ≈ 18 nMModerateShows good brain uptake and specific binding, with potential for quantifying receptor occupancy by channel blockers.

Signaling Pathway of Rapastinel at the NMDA Receptor

Rapastinel acts as a partial agonist at the glycine modulatory site of the NMDA receptor. This enhances NMDA receptor-mediated synaptic plasticity, a key mechanism underlying its potential antidepressant effects. The following diagram illustrates this signaling cascade.

Rapastinel Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Rapastinel Rapastinel Rapastinel->NMDAR:gly Partial Agonist Glycine Glycine Glycine->NMDAR:gly Ca_ion Ca²⁺ Influx NMDAR:ion->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., LTP, Synaptic Plasticity) Ca_ion->Signaling_Cascade

Caption: Rapastinel acts on the NMDA receptor's glycine site.

Experimental Workflow for a PET Target Engagement Study

A typical PET study to validate the target engagement of a drug like Rapastinel involves a baseline scan and a post-dosing scan to measure receptor occupancy. The following workflow outlines the key steps.

PET Experimental Workflow cluster_preparation Preparation cluster_imaging Imaging Sessions cluster_analysis Data Analysis Subject_Screening Subject Screening & Consent Baseline_Scan Baseline PET Scan (Tracer Injection) Subject_Screening->Baseline_Scan Tracer_Synthesis Radiotracer Synthesis & QC Tracer_Synthesis->Baseline_Scan Drug_Administration Administer Rapastinel Trifluoroacetate Baseline_Scan->Drug_Administration PostDose_Scan Post-Dose PET Scan (Tracer Injection) Drug_Administration->PostDose_Scan Image_Reconstruction Image Reconstruction & Pre-processing PostDose_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., SRTM, Logan Plot) Image_Reconstruction->Kinetic_Modeling Occupancy_Calculation Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calculation

Caption: Workflow for a typical PET target engagement study.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments cited in this guide.

Radiotracer Synthesis and Quality Control
  • Radiolabeling: The chosen precursor is labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) using automated synthesis modules. For example, [¹¹C]Me-NB1 is synthesized via methylation of its desmethyl precursor with [¹¹C]methyl triflate.

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

  • Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, molar activity, and sterility, to ensure it is safe for human administration.

PET Imaging Acquisition
  • Subject Preparation: Subjects are typically fasted for at least 4-6 hours before the scan. An intravenous line is inserted for tracer injection and, if required, for arterial blood sampling.

  • Tracer Administration: The radiotracer is administered as an intravenous bolus.

  • Dynamic Scanning: Dynamic PET data are acquired for 90-120 minutes immediately following tracer injection.

  • Blood Sampling (optional but recommended): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma, which is used to derive an arterial input function for kinetic modeling.

  • Anatomical Imaging: A structural MRI or CT scan is acquired for attenuation correction and co-registration of the PET data.

Image Analysis and Kinetic Modeling
  • Image Reconstruction: PET data are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).

  • Image Pre-processing: Reconstructed images are corrected for motion and co-registered with the subject's anatomical MRI.

  • Region of Interest (ROI) Definition: ROIs are delineated on the co-registered MRI for brain regions of interest (e.g., cortex, hippocampus, cerebellum).

  • Kinetic Modeling: Time-activity curves are generated for each ROI. These data are then fitted to a pharmacokinetic model (e.g., Simplified Reference Tissue Model or Logan graphical analysis) to estimate outcome measures such as the binding potential (BPND) or volume of distribution (VT).

  • Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated as the percentage change in the binding parameter between the baseline and post-dosing scans: RO (%) = [(BPND_baseline - BPND_postdose) / BPND_baseline] x 100

Conclusion

PET imaging is a powerful tool for validating the target engagement of this compound by providing direct evidence of NMDA receptor interaction in the living brain. While a dedicated tracer for Rapastinel is not available, several well-characterized radioligands targeting different sites on the NMDA receptor can be effectively used in receptor occupancy studies. The choice of tracer will depend on the specific research question, with glycine site tracers offering a direct competitive binding paradigm and ion channel or allosteric site tracers providing information on the functional consequences of receptor modulation. Careful study design, including the selection of an appropriate tracer and robust analytical methods, is essential for obtaining meaningful and translatable results in the development of novel therapeutics targeting the glutamatergic system.

A Comparative Analysis of the Duration of Antidepressant Effects: Rapastinel vs. R-ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antidepressant therapeutics is rapidly evolving, with a significant focus on compounds that offer rapid and sustained efficacy. Among these, modulators of the N-methyl-D-aspartate (NMDA) receptor, such as Rapastinel (B1663592) (GLYX-13) and R-ketamine (arketamine), have garnered considerable attention. This guide provides an objective comparison of the duration of the antidepressant effects of these two novel agents, supported by available preclinical and clinical experimental data.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the duration of antidepressant effects for Rapastinel and R-ketamine from preclinical and clinical investigations. It is important to note that direct head-to-head clinical trials in humans are limited, and much of the comparative data stems from animal models.

ParameterRapastinel (GLYX-13)R-ketamine (Arketamine)Source
Preclinical Duration of Effect (Single Dose) Significant antidepressant-like effects observed for at least one week in rat models.[1][2]Sustained antidepressant effect detected 7 days after a single intravenous dose in a mouse social defeat stress model.[3][4] Studies in rodent models suggest R-ketamine may be a more potent and longer-lasting antidepressant compared to S-ketamine.[5][1][2][3][4][5]
Clinical Duration of Effect (Single Dose) Marked antidepressant properties lasting for at least one week following a single dose in human clinical trials.[1][2]In a study on treatment-resistant depression, a single intravenous dose led to significant improvement in depression scores for up to two weeks.[6][1][2][6]
Key Preclinical Comparison In a direct comparison using the social defeat stress model in mice, the sustained antidepressant effect of a single 3 mg/kg intravenous dose of R-ketamine was observed at 7 days, while the effect of the same dose of Rapastinel was not.[3][4]In the same preclinical model, R-ketamine demonstrated a longer-lasting antidepressant effect compared to Rapastinel.[3][4][3][4]

Experimental Protocols

Understanding the methodologies of the key experiments is crucial for interpreting the comparative data.

Preclinical Social Defeat Stress Model: Rapastinel vs. R-ketamine
  • Objective: To directly compare the rapid and sustained antidepressant effects of R-ketamine and Rapastinel.[3]

  • Subjects: Male C57BL/6J mice.

  • Methodology:

    • Social Defeat Stress: Experimental mice were subjected to daily social defeat stress for a set period by introducing them into the home cage of a larger, aggressive resident mouse. Control mice were handled but not subjected to defeat.

    • Drug Administration: A single intravenous (i.v.) injection of either vehicle, R-ketamine (3 mg/kg), or Rapastinel (3 mg/kg) was administered.[3][4]

    • Behavioral Assessments:

      • Sucrose (B13894) Preference Test: This test was conducted at 2, 4, and 7 days post-injection to measure anhedonia, a core symptom of depression.[3]

      • Tail Suspension and Forced Swimming Tests: These tests were performed to assess behavioral despair.[3]

    • Biochemical Analysis: Brain tissue (prefrontal cortex, hippocampus) was collected 8 days after the single injection to measure levels of brain-derived neurotrophic factor (BDNF), its receptor TrkB, and synaptic proteins like PSD-95 and GluA1 via Western blot.[3][4]

  • Key Findings: While both compounds showed acute antidepressant effects, only R-ketamine's effects were sustained at the 7-day time point in the sucrose preference test.[3][4] Furthermore, R-ketamine, but not Rapastinel, reversed the stress-induced reductions in BDNF-TrkB signaling and synaptic proteins in the prefrontal cortex and hippocampus.[3][4]

Clinical Trial Protocol: Rapastinel
  • Objective: To assess the antidepressant efficacy and duration of a single dose of Rapastinel in patients with treatment-resistant depression.

  • Study Design: Double-blind, placebo-controlled, randomized clinical trial.

  • Participants: Patients diagnosed with major depressive disorder who had not responded to at least one conventional antidepressant.

  • Intervention: A single intravenous infusion of Rapastinel (e.g., 5 or 10 mg/kg) or placebo.

  • Outcome Measures: The primary efficacy endpoint was the change from baseline in the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS) scores at various time points (e.g., 24 hours, 7 days).

  • Key Findings: A single infusion of Rapastinel produced rapid and sustained antidepressant effects, with significant improvements in depression scores observed for at least one week.[1][2]

Signaling Pathways and Mechanisms of Action

The differing durations of antidepressant effect between Rapastinel and R-ketamine may be attributable to their distinct mechanisms of action at the molecular level.

Rapastinel Signaling Pathway

Rapastinel is a partial agonist at the glycine (B1666218) site of the NMDA receptor.[1][2][7] Its binding enhances NMDA receptor function, leading to downstream signaling cascades that promote synaptic plasticity.

Rapastinel_Pathway Rapastinel Rapastinel NMDAR_Glycine NMDA Receptor (Glycine Site) Rapastinel->NMDAR_Glycine Binds as partial agonist NMDAR_Activation Enhanced NMDAR Function NMDAR_Glycine->NMDAR_Activation Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx mTORC1 mTORC1 Signaling Ca_Influx->mTORC1 BDNF BDNF Release Ca_Influx->BDNF Synaptogenesis Synaptogenesis & Synaptic Plasticity (LTP) mTORC1->Synaptogenesis BDNF->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Rapastinel's proposed signaling cascade.
R-ketamine Signaling Pathway

R-ketamine is an antagonist of the NMDA receptor. Its antidepressant effects are thought to be mediated, in part, by the disinhibition of pyramidal neurons, leading to a surge in glutamate, activation of AMPA receptors, and subsequent downstream effects on BDNF and mTORC1 signaling.[8]

R_ketamine_Pathway R_ketamine R-ketamine GABA_Interneuron GABAergic Interneuron R_ketamine->GABA_Interneuron Inhibits (disinhibition) NMDAR_GABA NMDA Receptor R_ketamine->NMDAR_GABA Antagonizes Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibits NMDAR_GABA->GABA_Interneuron Activates Glutamate_Surge Glutamate Surge Pyramidal_Neuron->Glutamate_Surge AMPAR AMPA Receptor Glutamate_Surge->AMPAR Activates mTORC1_BDNF mTORC1 & BDNF Signaling AMPAR->mTORC1_BDNF Synaptogenesis Synaptogenesis & Synaptic Plasticity mTORC1_BDNF->Synaptogenesis Antidepressant Sustained Antidepressant Effects Synaptogenesis->Antidepressant

R-ketamine's proposed mechanism of action.

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for comparing the duration of antidepressant effects in a preclinical model.

Experimental_Workflow cluster_Phase1 Stress Induction cluster_Phase2 Intervention cluster_Phase3 Longitudinal Assessment cluster_Phase4 Endpoint Analysis Stress Chronic Social Defeat Stress Injection Single IV Injection Stress->Injection Vehicle Vehicle Injection->Vehicle Rapastinel Rapastinel Injection->Rapastinel R_ketamine R-ketamine Injection->R_ketamine Day2 Day 2: Sucrose Preference Vehicle->Day2 Rapastinel->Day2 R_ketamine->Day2 Day4 Day 4: Sucrose Preference Day2->Day4 Day7 Day 7: Sucrose Preference Day4->Day7 Day8 Day 8: Brain Tissue Collection (Biochemical Analysis) Day7->Day8

Comparative preclinical experimental workflow.

Conclusion

Based on the available evidence, primarily from preclinical models, R-ketamine appears to have a longer-lasting antidepressant effect compared to Rapastinel following a single administration.[3][4] This may be linked to its ability to induce more sustained changes in synaptic plasticity markers like BDNF.[3][4] However, it is crucial to acknowledge that Rapastinel's clinical development was halted, limiting the availability of extensive human data for a comprehensive comparison.[9] R-ketamine continues to be investigated in clinical trials, and future data will be invaluable in further elucidating its long-term efficacy and place in the treatment of depression.[6][10] Researchers and drug developers should consider the distinct molecular mechanisms of these compounds when designing future studies and novel therapeutic agents targeting the glutamatergic system.

References

A Comparative Analysis of Rapastinel and Ketamine on Dendritic Spine Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of rapid-acting antidepressants has shifted the focus of depression research towards synaptic plasticity and the glutamatergic system. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, and Rapastinel (GLYX-13), an NMDA receptor positive modulator, have both demonstrated the ability to produce rapid and sustained antidepressant effects.[1][2][3][4] A key mechanism underlying these effects is their ability to induce synaptogenesis, often measured by changes in dendritic spine density. This guide provides a side-by-side analysis of Rapastinel and ketamine, focusing on their distinct mechanisms of action and their convergent effects on dendritic spine density, supported by experimental data.

Contrasting and Convergent Signaling Pathways

While both ketamine and Rapastinel ultimately promote synaptogenesis, their initial actions on the NMDA receptor are opposing.[4] Ketamine is an NMDA receptor antagonist, whereas Rapastinel acts as a positive allosteric modulator, enhancing receptor function.[1][3][4]

Ketamine's Mechanism of Action: A leading hypothesis for ketamine's action involves the preferential blockade of NMDA receptors on GABAergic interneurons.[3][5] This reduces inhibitory tone, leading to a surge in glutamate (B1630785) release. The subsequent activation of AMPA receptors on pyramidal neurons triggers depolarization, calcium influx, and the release of brain-derived neurotrophic factor (BDNF). This cascade activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for the synthesis of synaptic proteins and the formation of new dendritic spines.[5][6][7][8]

G ketamine Ketamine nmdar_gaba NMDA Receptor (Blocked) ketamine->nmdar_gaba blocks gaba GABAergic Interneuron (Inhibition) pyramidal Pyramidal Neuron gaba->pyramidal inhibits nmdar_gaba->gaba on glutamate Glutamate Surge nmdar_gaba->glutamate leads to nmdar_pyr AMPA Receptor (Activated) glutamate->nmdar_pyr activates bdnf BDNF Release nmdar_pyr->bdnf stimulates trkb TrkB Receptor bdnf->trkb activates mTOR mTORC1 Activation trkb->mTOR synapse Synaptic Protein Synthesis mTOR->synapse spine Increased Spine Density & Synaptogenesis synapse->spine G rapastinel Rapastinel (GLYX-13) nmdar_pyr NMDA Receptor (Positively Modulated) rapastinel->nmdar_pyr modulates pyramidal Pyramidal Neuron nmdar_pyr->pyramidal on ca_influx ↑ Intracellular Ca²⁺ nmdar_pyr->ca_influx enhances bdnf BDNF Release ca_influx->bdnf ltp Enhanced LTP ca_influx->ltp mTOR mTORC1 Activation bdnf->mTOR synapse Synaptic Protein Synthesis mTOR->synapse spine Increased Spine Density & Synaptogenesis ltp->spine synapse->spine G start Start: Animal Model (e.g., Thy1-YFP Mouse) surgery Surgical Preparation (e.g., Cranial Window) start->surgery baseline Baseline Imaging (Two-Photon Microscopy) surgery->baseline drug Drug Administration (Ketamine or Rapastinel) baseline->drug post_drug Post-Treatment Imaging (e.g., 24h, 48h, 1 week) drug->post_drug acquisition Image Acquisition (Z-stack of Dendrites) post_drug->acquisition analysis Image Analysis acquisition->analysis quant Quantification: - Spine Density - Spine Morphology - Spine Turnover analysis->quant stats Statistical Analysis quant->stats end End: Comparative Results stats->end

References

Safety Operating Guide

Proper Disposal of Rapastinel Trifluoroacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Rapastinel Trifluoroacetate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, grounded in safety data sheet (SDS) recommendations, to ensure operational integrity and compliance.

I. Understanding the Compound and Associated Hazards

This compound, also known as GLYX-13 Trifluoroacetate, is a modulator of the N-methyl-D-aspartate (NMDA) receptor with partial agonist properties at the glycine (B1666218) site.[1][2][3] It is a white to light yellow powder or crystal that is air-sensitive, hygroscopic, and heat-sensitive.[4]

According to safety data sheets, this compound presents several hazards. It is classified as fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Furthermore, it is suspected of causing cancer.[5] Given these significant health risks, strict adherence to safety and disposal protocols is paramount.

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense in mitigating exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if there is a risk of splashing.To prevent eye contact which can cause serious damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), full-body protective suit, and boots.To avoid skin contact which is a route of fatal exposure and can cause severe burns.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation, which can be fatal and may cause respiratory sensitization.[5]

Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid generating dust.[5]

  • Do not eat, drink, or smoke when handling the product.[5]

  • Wash hands thoroughly after handling.[5]

  • Immediately change contaminated clothing.[5]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline based on available safety information.

  • Containerize Waste:

    • Place all waste material, including any contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), into a designated, properly labeled, and sealed hazardous waste container.

    • The container should be robust and compatible with the chemical nature of the waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard warnings as indicated by the GHS pictograms on the product's SDS.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should have secondary containment to manage any potential leaks.

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a licensed and qualified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance and laboratory safety audits.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Restrict access to the area to prevent the spread of the hazardous material.

  • Don Appropriate PPE:

    • Before attempting to clean up the spill, ensure you are wearing the full personal protective equipment as outlined in Section II.

  • Contain and Absorb the Spill:

    • For a solid spill, carefully scoop or sweep up the material without creating dust. Place it into a labeled hazardous waste container.

    • For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).

  • Decontaminate the Area:

    • Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.

    • Collect all cleanup materials and place them in the hazardous waste container.

  • Ventilate the Area:

    • Ensure the area is well-ventilated to disperse any remaining vapors.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal start Disposal of Rapastinel Trifluoroacetate Required ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe containerize Place Waste in a Labeled, Sealed Hazardous Waste Container ppe->containerize labeling Label Container: 'Hazardous Waste' 'this compound' containerize->labeling storage Store in a Secure, Ventilated Area with Secondary Containment labeling->storage contractor Contact Licensed Hazardous Waste Disposal Contractor storage->contractor documentation Document Disposal Details: Date, Quantity, Contractor contractor->documentation end Disposal Complete documentation->end

References

Essential Safety and Logistics for Handling Rapastinel Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Rapastinel Trifluoroacetate (B77799), including operational procedures and disposal plans, to ensure laboratory safety and experimental integrity.

I. Understanding the Hazards

Rapastinel Trifluoroacetate is a peptide salt. While the peptide itself has a specific pharmacological profile, the trifluoroacetate (TFA) counter-ion presents the primary acute handling hazards. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[1] Although the salt form is generally less hazardous than pure TFA, it is crucial to handle the compound with appropriate caution to avoid inhalation and contact with skin and eyes.[2]

II. Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:[2][3]

  • Eye and Face Protection: Chemical splash goggles are required. For larger quantities, a full face shield is recommended.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.

    • Body Protection: An impervious lab coat or other protective clothing is necessary to prevent skin contact.[2][3] For significant handling operations, a PVC apron or a full PVC protective suit may be required.

  • Respiratory Protection: An appropriate respirator should be used, especially when handling the powder form to avoid inhalation.[2] Use in a well-ventilated area is crucial.

III. Quantitative Safety Data

ParameterValue/InformationSource(s)
Appearance White to light yellow powder or crystal[2]
Primary Hazards Corrosive, Irritant[1]
Routes of Entry Inhalation, ingestion, skin/eye contact[1]
Storage Temperature Frozen (-20°C)[2]
Incompatibilities Strong oxidizing agents, bases, reducing agents, acids, hydrides, and some metals[1]

IV. Operational Plan: Step-by-Step Guidance

This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a cool, dry place.[2]

  • The recommended storage temperature is -20°C.[2]

  • Store under an inert gas as the compound can be air and heat sensitive, as well as hygroscopic.

2. Handling and Preparation of Solutions:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[4]

  • Avoid raising dust when handling the solid material.[2]

  • Before use, allow the container to warm to room temperature to prevent condensation.

  • When preparing solutions, always add the compound to the solvent. NEVER add solvent to the dry compound to avoid a potentially violent reaction.[4]

  • For in-vivo studies, stock solutions can be prepared in DMSO and further diluted in appropriate vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[5][6]

  • Prepared solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

3. In Case of a Spill:

  • Clear the area of all personnel.

  • Wear appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.[2]

  • For solid spills, sweep up the material, place it in a sealed bag, and hold for waste disposal. Avoid creating dust.[2]

  • Prevent the spillage from entering drains or water courses.[4]

4. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

5. Disposal Plan:

  • All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with federal, state, and local environmental regulations.[2]

  • Do not discharge the compound into the environment.[2]

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

V. Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling process for this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C Under Inert Gas inspect->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh prepare Prepare Solution weigh->prepare experiment Conduct Experiment prepare->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.